molecular formula C8H10 B1254726 1,3,5,7-Octatetraene

1,3,5,7-Octatetraene

Cat. No.: B1254726
M. Wt: 106.16 g/mol
InChI Key: VXQUABLSXKFKLO-CGXWXWIYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5,7-Octatetraene is a linear hydrocarbon with the molecular formula C8H10 and a molecular weight of 106.17 g/mol . It features a continuous sequence of four alternating carbon-carbon single and double bonds, forming a conjugated polyene system that allows for electron delocalization across the entire carbon framework, enhancing the molecule's stability . This structure makes it a fundamental oligomer for studying the electronic properties of conjugated systems, bridging the gap between shorter molecules like hexatriene and long-chain polymers like polyacetylene . Its well-defined electronic structure and geometry make it an excellent model compound for theoretical modeling and experimental investigation in fundamental photophysics . Researchers utilize this compound to probe the energy and dynamics of excited electronic states, including the optically "bright" 1¹Bᵤ state and the lower-lying 2¹Aᵍ state, which are critical for understanding processes like light absorption and non-radiative decay pathways . The compound is also highly valuable in materials science, as its conjugated π system enables strong interactions with light, making it and its derivatives relevant to the development of organic electronic materials . Furthermore, this compound serves as a key reactant in mechanistic and synthetic organic chemistry studies, particularly in thermally-induced, conrotatory 8π electrocyclization reactions to synthesize cyclooctatriene derivatives, which are motifs found in complex natural products . This product is intended for research applications only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

(3Z,5E)-octa-1,3,5,7-tetraene

InChI

InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h3-8H,1-2H2/b7-5-,8-6+

InChI Key

VXQUABLSXKFKLO-CGXWXWIYSA-N

Isomeric SMILES

C=C/C=C/C=C\C=C

Canonical SMILES

C=CC=CC=CC=C

Synonyms

1,3,5,7-octatetraene

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of all-trans-1,3,5,7-Octatetraene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

All-trans-1,3,5,7-octatetraene is a linear conjugated polyene with the chemical formula C₈H₁₀.[1][2] As a member of the polyene family, its structure consists of an eight-carbon chain with four alternating double bonds in the trans configuration. This extended π-electron system is a subject of significant interest in physical chemistry for studying electronic transitions and molecular orbital theory.[1] The octatetraene structural motif is also found in various natural products and biologically active molecules, such as certain fatty acids and derivatives like 1,8-diphenyl-1,3,5,7-octatetraene, making it a relevant model compound for researchers in materials science and drug development.[1] This guide provides a detailed overview of its synthesis via the Wittig reaction and a comprehensive summary of its characterization using modern spectroscopic techniques.

Synthesis of all-trans-1,3,5,7-Octatetraene

The stereocontrolled synthesis of conjugated polyenes like all-trans-1,3,5,7-octatetraene can be challenging due to the potential for (E/Z) isomerization. While several methods exist, including the Ramberg-Bäcklund reaction and palladium-catalyzed couplings, the Wittig reaction remains a cornerstone for forming carbon-carbon double bonds with reliable stereochemical control.

Wittig Reaction Pathway

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[3][4] For the synthesis of all-trans-1,3,5,7-octatetraene, a common strategy involves the reaction of (2E,4E)-hexa-2,4-dienal with a suitable phosphorus ylide. The general workflow for this synthesis is depicted below.

G cluster_start Starting Materials cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_end Products & Purification PhosphoniumSalt Triphenylphosphine SaltFormation Phosphonium Salt Formation PhosphoniumSalt->SaltFormation AlkylHalide Allyl Halide AlkylHalide->SaltFormation Aldehyde (2E,4E)-Hexa-2,4-dienal Reaction Wittig Reaction Aldehyde->Reaction Ylide Phosphorus Ylide SaltFormation->Ylide Deprotonation Ylide->Reaction Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Reaction->Oxaphosphetane [2+2] Cycloaddition Product all-trans-1,3,5,7-Octatetraene Oxaphosphetane->Product Elimination Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Purification Purification (Chromatography/Recrystallization) Product->Purification Byproduct->Purification

Caption: General workflow for the synthesis of octatetraene via the Wittig reaction.

Experimental Protocol: Wittig Synthesis

This protocol is a representative example for the synthesis of a polyene via the Wittig reaction.[3][4][5] Reagent quantities and reaction conditions may require optimization.

  • Phosphonium Salt Preparation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous toluene.

    • Add an equimolar amount of an appropriate alkyl halide (e.g., (2E)-4-bromobut-2-ene) dropwise at room temperature.

    • Stir the mixture at room temperature or with gentle heating until a white precipitate, the phosphonium salt, is formed.

    • Collect the salt by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Ylide Formation and Wittig Reaction:

    • Suspend the dried phosphonium salt in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere and cool the mixture to -78 °C using a dry ice/acetone bath.

    • Add a strong base, such as n-butyllithium (n-BuLi), dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

    • After stirring for 1-2 hours at low temperature, add a solution of (2E,4E)-hexa-2,4-dienal in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude product will contain the desired all-trans-1,3,5,7-octatetraene and triphenylphosphine oxide as a major byproduct.[3]

    • Purify the crude product using flash column chromatography on silica gel with a non-polar eluent (e.g., hexanes) to separate the non-polar octatetraene from the more polar triphenylphosphine oxide. Further purification can be achieved by recrystallization from a suitable solvent like methanol.

Characterization

A combination of spectroscopic methods is essential for the unambiguous identification and characterization of all-trans-1,3,5,7-octatetraene, confirming its structure and isomeric purity.

Physical and Chemical Properties

The fundamental properties of all-trans-1,3,5,7-octatetraene are summarized below.

PropertyValue
Molecular Formula C₈H₁₀[2]
Molar Mass 106.168 g·mol⁻¹[1]
Appearance Colorless liquid or solid[1]
IUPAC Name (3E,5E)-octa-1,3,5,7-tetraene[2]
CAS Number 3725-31-3[1][2]
UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful tool for analyzing conjugated systems. The extent of conjugation directly influences the wavelength of maximum absorbance (λₘₐₓ). For linear polyenes, each additional conjugated double bond results in a bathochromic (red) shift of approximately 30 nm.[6] All-trans-1,3,5,7-octatetraene, with its four conjugated double bonds, absorbs strongly in the UV region.

ParameterValueNotes
λₘₐₓ (in solution) ~290 - 302 nmThe exact λₘₐₓ can vary slightly with the solvent. The spectrum typically shows vibronic fine structure.[7]
Electronic Transition π → π*Corresponds to the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[8][9][10]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11][12] For all-trans-1,3,5,7-octatetraene, the key absorptions are associated with its alkene C-H and C=C bonds.

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3010-3040 =C-H StretchMedium
~1610-1650 C=C Stretch (conjugated)Medium-Strong
~965-990 =C-H Bend (trans)Strong

Note: The strong absorption around 965-990 cm⁻¹ is highly characteristic of trans-disubstituted double bonds and is a key indicator of the all-trans stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of all-trans-1,3,5,7-octatetraene is complex due to extensive spin-spin coupling along the polyene chain. The signals for the olefinic protons appear in the downfield region.

Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1, H8 (terminal) ~5.1-5.3Doublet of Doublets (dd)J ≈ 17 (trans), 10 (cis)
H2, H7 ~6.3-6.5Multiplet-
H3, H4, H5, H6 (internal) ~6.0-6.3Multiplet-

Note: Predicted values. The exact chemical shifts and coupling patterns can be complex and may require advanced 2D NMR techniques for full assignment.

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct signals for the sp²-hybridized carbons of the polyene chain.

Carbon(s)Chemical Shift (δ, ppm)
C1, C8 (terminal) ~115-125
C2, C3, C4, C5, C6, C7 (internal) ~130-140

Note: Predicted values. The symmetry of the all-trans isomer would lead to four unique carbon signals.

Characterization Workflow

The logical flow for characterizing a newly synthesized sample of all-trans-1,3,5,7-octatetraene is outlined in the diagram below.

G cluster_spectroscopy Spectroscopic Analysis Start Crude Synthesized Product Purification Purification (Column Chromatography) Start->Purification Purity Assess Purity (TLC, GC-MS) Purification->Purity IR IR Spectroscopy Purity->IR NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR UV_Vis UV-Vis Spectroscopy Purity->UV_Vis Identity Confirm Structure & Stereochemistry IR->Identity NMR->Identity UV_Vis->Identity Final Pure, Characterized all-trans-1,3,5,7-Octatetraene Identity->Final

Caption: A standard workflow for the purification and characterization of octatetraene.

Relevance to Signaling Pathways

While all-trans-1,3,5,7-octatetraene is not a primary signaling molecule, its conjugated polyene structure is the fundamental chromophore in molecules vital to biological signaling, most notably in the chemistry of vision.[1] The retinal molecule, an aldehyde derivative of vitamin A, contains a conjugated polyene chain. The photoisomerization of retinal from the 11-cis form to the all-trans form upon absorbing a photon is the primary event in the vision cascade, triggering a series of conformational changes in the rhodopsin protein that ultimately leads to a nerve impulse. The study of simpler polyenes like octatetraene provides fundamental insights into the photophysical properties that govern these critical biological processes.[1][13]

G cluster_model Model System cluster_bio Biological System Octatetraene Octatetraene (Conjugated Polyene) Retinal 11-cis-Retinal Octatetraene->Retinal Provides Fundamental Photophysical Insight AllTrans all-trans-Retinal Retinal->AllTrans Photoisomerization Photon Photon (Light) Photon->Retinal Rhodopsin Rhodopsin Activation AllTrans->Rhodopsin Signal Nerve Impulse (Vision Signal) Rhodopsin->Signal

Caption: Conceptual link between octatetraene and the retinal-based vision pathway.

References

An In-depth Technical Guide on the Electronic Structure and Properties of 1,3,5,7-Octatetraene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,7-Octatetraene is a linear conjugated polyene with the chemical formula C₈H₁₀.[1][2] As a member of the polyene family, it serves as a fundamental model system for understanding the electronic and photophysical properties of more complex conjugated molecules, which are crucial components in various biological processes and technological applications, including vision, photosynthesis, and organic electronics.[1][3] The alternating single and double carbon-carbon bonds in its structure lead to a delocalized π-electron system, which governs its unique spectroscopic and electronic characteristics.[1] This technical guide provides a comprehensive overview of the electronic structure and properties of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing important conceptual frameworks.

Electronic Structure and Molecular Orbitals

The electronic structure of this compound is dominated by its eight π-electrons delocalized across the eight carbon atoms of the conjugated chain.[4][5] This delocalization results in a set of eight π molecular orbitals (MOs), four of which are bonding (ψ₁ to ψ₄) and four are antibonding (ψ₅* to ψ₈). In the ground electronic state (S₀), the eight π-electrons occupy the four bonding MOs in pairs. The highest occupied molecular orbital (HOMO) is ψ₄, and the lowest unoccupied molecular orbital (LUMO) is ψ₅.[4][5]

The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's lowest electronic absorption energy. For this compound, this π → π* transition is responsible for its characteristic ultraviolet (UV) absorption.[6] As the length of the conjugated polyene chain increases, the HOMO-LUMO gap decreases, leading to a red-shift (a shift to longer wavelengths) in the absorption maximum.[6]

Physicochemical and Spectroscopic Properties

The properties of this compound are a direct consequence of its electronic structure. The delocalized π-electron system leads to enhanced stability compared to non-conjugated polyenes.

Table 1: Physicochemical Properties of all-trans-1,3,5,7-Octatetraene
PropertyValueReference
Molecular FormulaC₈H₁₀[2]
Molar Mass106.17 g/mol [2]
AppearanceColorless liquid
IUPAC Name(3E,5E)-octa-1,3,5,7-tetraene[2]
CAS Number3725-31-3
Table 2: Spectroscopic Data for all-trans-1,3,5,7-Octatetraene
Spectroscopic ParameterWavelength (nm)Energy (eV)Solvent/PhaseReference
UV-Vis Absorption (λmax)
1¹Bᵤ ← 1¹A₉2904.28Hexane[6]
298-2654.16-4.68Free jet[1]
Fluorescence Emission
2¹A₉ → 1¹A₉325-3503.81-3.54Free jet[1]
Excitation Peak (for 1,8-diphenyl derivative) 3743.32Not specified[7]
Emission Peak (for 1,8-diphenyl derivative) 5152.41Not specified[7]

Experimental Protocols

Synthesis of all-trans-1,3,5,7-Octatetraene

A common method for the stereoselective synthesis of all-trans-1,3,5,7-octatetraenes involves a modified Ramberg–Bäcklund reaction. While the specific synthesis of the unsubstituted parent compound can be challenging due to its instability, a general protocol for substituted derivatives is as follows:

  • Preparation of the Allylic Dienylic Sulfone Precursor: Synthesize the appropriate allylic dienylic sulfone through established organic chemistry methods.

  • Ramberg–Bäcklund Reaction:

    • To a stirred suspension of alumina-supported potassium hydroxide (KOH) (10 mmol) in a 1:10 mixture of dibromodifluoromethane (CF₂Br₂) and dichloromethane (CH₂Cl₂) (10 mL) at 0 °C, add the allylic dienylic sulfone (1 mmol).

    • Stir the mixture for a period ranging from 10 minutes to 2 hours, monitoring the reaction by thin-layer chromatography.

  • Workup and Purification:

    • Filter the reaction mixture through a pad of celite, and wash the filter cake thoroughly with CH₂Cl₂.

    • Concentrate the filtrate under reduced pressure to obtain the crude octatetraene.

    • Purify the crude product by flash chromatography on silica gel using hexane as the eluent to afford the pure all-trans-1,3,5,7-octatetraene derivative.

UV-Visible Absorption Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as hexane or ethanol. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Record the absorption spectrum of the sample over the same wavelength range.

  • Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the corrected absorbance spectrum. Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of this compound in a suitable solvent (e.g., hexane) in a fluorescence-grade quartz cuvette. The absorbance of the solution at the excitation wavelength should be below 0.1 AU to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Excitation and Emission Wavelengths:

    • To record an emission spectrum, set the excitation wavelength to the λmax determined from the UV-Vis spectrum (around 290 nm). Scan the emission monochromator over a longer wavelength range (e.g., 300-500 nm).

    • To record an excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-350 nm).

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Computational Workflow

The electronic structure and properties of this compound are frequently investigated using computational chemistry methods such as Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF). A typical workflow for such a study is outlined below.

computational_workflow cluster_pre Preprocessing cluster_calc Calculation cluster_post Postprocessing & Analysis mol_build Molecular Geometry Construction basis_select Basis Set and Functional Selection mol_build->basis_select geom_opt Ground State Geometry Optimization (DFT) basis_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc casscf_setup Active Space Selection (CASSCF) geom_opt->casscf_setup mo_analysis Molecular Orbital Analysis geom_opt->mo_analysis spec_sim Spectrum Simulation (TD-DFT/CASSCF) geom_opt->spec_sim sa_casscf State-Averaged CASSCF Calculation casscf_setup->sa_casscf caspt2 CASPT2 Energy Correction sa_casscf->caspt2 sa_casscf->mo_analysis sa_casscf->spec_sim caspt2->spec_sim prop_calc Property Calculation (e.g., Excitation Energies) caspt2->prop_calc mo_analysis->prop_calc

Caption: A typical computational workflow for studying the electronic structure of this compound.

Logical Relationships in Spectroscopic Analysis

The relationship between molecular structure, electronic states, and the resulting spectroscopic phenomena can be visualized as follows.

spectroscopy_logic cluster_molecule Molecular System cluster_spectroscopy Spectroscopic Processes cluster_output Experimental Observables mol_struct Molecular Structure (Conjugated π-system) elec_states Electronic States (S₀, S₁, S₂, etc.) mol_struct->elec_states determines absorption Absorption (UV-Vis) elec_states->absorption undergoes emission Emission (Fluorescence) absorption->emission non_rad Non-radiative Decay (Internal Conversion) absorption->non_rad abs_spec Absorption Spectrum (λmax) absorption->abs_spec em_spec Emission Spectrum emission->em_spec quantum_yield Fluorescence Quantum Yield emission->quantum_yield non_rad->quantum_yield

Caption: Logical flow from molecular structure to observable spectroscopic properties.

Conclusion

This compound represents a cornerstone molecule for the study of conjugated systems. Its well-defined electronic structure and accessible spectroscopic transitions provide a valuable platform for benchmarking theoretical models and understanding the fundamental principles that govern the behavior of larger, more complex conjugated molecules. The data and protocols presented in this guide offer a comprehensive resource for researchers in chemistry, materials science, and drug development who are interested in the electronic properties of polyenes. The continued investigation of this compound and its derivatives will undoubtedly lead to further advancements in our understanding of photophysics and the design of novel functional materials.

References

An In-depth Technical Guide to the Spectroscopic Identification of 1,3,5,7-Octatetraene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to identify and differentiate the geometric isomers of 1,3,5,7-octatetraene. As a conjugated polyene, this compound and its derivatives are of significant interest in various fields, including materials science and as models for biological chromophores. The ability to distinguish between its various cis and trans isomers is crucial for understanding their unique photophysical properties and for quality control in synthesis and application.

Introduction to this compound Isomers

This compound is a linear polyene with the chemical formula C₈H₁₀. Due to the presence of four carbon-carbon double bonds, it can exist in several geometric isomers, arising from cis (Z) or trans (E) configurations around the double bonds. The central two double bonds are the primary source of distinct, stable isomers. While numerous isomers are theoretically possible, the most commonly studied are the all-trans (E,E,E), various cis,trans combinations, and the all-cis (Z,Z,Z) forms. The planarity and extent of conjugation in each isomer directly influence its spectroscopic signature.

Spectroscopic Methodologies

The identification of this compound isomers relies on a combination of spectroscopic techniques, each providing unique structural information.

UV-Vis spectroscopy is a primary tool for characterizing conjugated systems like this compound. The absorption of UV-Vis light corresponds to the excitation of π-electrons to higher energy orbitals (π → π* transitions). The wavelength of maximum absorption (λmax) is highly sensitive to the extent of conjugation. As the conjugation length increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic (red) shift to longer λmax values.

Experimental Protocol: UV-Vis Absorption Spectroscopy

A general experimental protocol for obtaining the UV-Vis absorption spectrum of a this compound isomer is as follows:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified isomer in a UV-grade solvent (e.g., n-hexane, ethanol) to a known concentration, typically in the micromolar range. Due to the instability of some isomers, solutions should be freshly prepared and protected from light.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Fill a quartz cuvette with the pure solvent to be used as a reference and record a baseline spectrum.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are highly sensitive to molecular symmetry and the nature of chemical bonds, making them invaluable for distinguishing between isomers. For centrosymmetric molecules, the rule of mutual exclusion applies: vibrational modes that are IR active are Raman inactive, and vice versa.

  • Infrared (IR) Spectroscopy: Provides information about vibrational modes that cause a change in the dipole moment. Key bands for octatetraene isomers include C-H stretching, C=C stretching, and C-H out-of-plane bending vibrations.

  • Raman Spectroscopy: Provides information about vibrational modes that cause a change in the polarizability of the molecule. The C=C stretching bands are typically very strong in the Raman spectra of polyenes.

Experimental Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For solutions, a suitable solvent with minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂) and an appropriate liquid cell are required.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Background Spectrum: A background spectrum of the empty sample compartment (for ATR) or the solvent and cell (for solutions) is recorded.

  • Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded.

  • Data Analysis: The positions (in cm⁻¹) and intensities of the absorption bands are analyzed and compared to reference spectra or computational predictions.

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: Samples can be in the solid state or in solution. Due to the potential for fluorescence, care must be taken in sample purity and choice of excitation wavelength.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a sensitive detector (e.g., CCD) is used.

  • Spectrum Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed.

  • Data Analysis: The Raman shifts (in cm⁻¹) and intensities of the scattered light are analyzed.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. For this compound isomers, ¹H NMR is especially useful for distinguishing between cis and trans configurations through the analysis of coupling constants (J-values) between protons on the double bonds.

  • Chemical Shift (δ): The position of a signal in the NMR spectrum is indicative of the electronic environment of the nucleus.

  • Coupling Constants (J): The magnitude of the coupling constant between vicinal protons across a double bond is a key diagnostic feature:

    • trans coupling constants are typically larger (¹²⁻¹⁸ Hz).

    • cis coupling constants are smaller (⁶⁻¹² Hz).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Instrumentation: A high-field NMR spectrometer is used.

  • Spectrum Acquisition: The ¹H NMR spectrum is acquired.

  • Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to elucidate the isomeric structure.

Data Presentation

The following tables summarize the key spectroscopic data for some of the common isomers of this compound.

Table 1: UV-Vis Absorption Maxima (λmax) of this compound Isomers

Isomerλmax (nm)SolventReference
all-trans (E,E,E)290n-hexane[1]
cis,trans(Not specified)n-hexane[2]
cis,cis(Not specified)(Photochemically prepared)[3]

Note: The extent of conjugation significantly influences λmax. Longer conjugated systems result in higher λmax values. For instance, 1,3-butadiene has a λmax of 217 nm, and 1,3,5-hexatriene has a λmax of 258 nm.[1]

Table 2: Key Vibrational Frequencies (cm⁻¹) for trans,trans-1,3,5,7-Octatetraene [4]

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C=C Stretch (in-phase)-~1640
C=C Stretch~1625~1625
C-C Stretch~1200~1200
CH₂ Rock~1010-
C-H Out-of-plane bend (trans)~990-

Note: The provided data is primarily for the most stable all-trans isomer. The IR and Raman spectra of other isomers would show differences in the fingerprint region and in the C-H bending modes.

Table 3: ¹H NMR Data for Distinguishing cis and trans Isomers

Featurecis Isomertrans Isomer
Vicinal Coupling Constant (J)6-12 Hz12-18 Hz

Visualization of Workflows and Relationships

The following diagrams illustrate the logical workflow for identifying this compound isomers and the fundamental relationship between conjugation and spectroscopic properties.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Identification Synthesis Synthesis of This compound Isomer Mixture Purification Chromatographic Purification Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Analyze Purity and Conjugation Vibrational IR/Raman Spectroscopy Purification->Vibrational NMR NMR Spectroscopy Purification->NMR lambda_max Determine λmax (Extent of Conjugation) UV_Vis->lambda_max Vib_Modes Analyze Vibrational Modes (Symmetry, Functional Groups) Vibrational->Vib_Modes J_Coupling Determine J-Coupling (cis/trans Configuration) NMR->J_Coupling Identification Isomer Identification lambda_max->Identification Vib_Modes->Identification J_Coupling->Identification

Caption: Workflow for the spectroscopic identification of this compound isomers.

conjugation_effect cluster_properties Spectroscopic Properties Butadiene 1,3-Butadiene (n=2) Hexatriene 1,3,5-Hexatriene (n=3) Conjugation Increased Conjugation (n) Lambda_max Increased λmax (Red Shift) Butadiene->Lambda_max λmax = 217 nm Octatetraene This compound (n=4) Hexatriene->Lambda_max λmax = 258 nm Octatetraene->Lambda_max λmax = 290 nm HOMO_LUMO Decreased HOMO-LUMO Gap Conjugation->HOMO_LUMO HOMO_LUMO->Lambda_max

Caption: Relationship between conjugation length and UV-Vis absorption maximum in polyenes.

Conclusion

The spectroscopic identification of this compound isomers is a multi-faceted process that leverages the strengths of various analytical techniques. UV-Vis spectroscopy provides a rapid assessment of the extent of conjugation, which is a primary indicator of the overall molecular geometry. Vibrational spectroscopy, through IR and Raman techniques, offers detailed insights into the molecular symmetry and specific functional groups, allowing for the differentiation of isomers based on their unique vibrational fingerprints. Finally, ¹H NMR spectroscopy serves as a definitive tool for establishing the cis or trans configuration of the double bonds through the analysis of proton-proton coupling constants. A combined analytical approach is therefore essential for the unambiguous identification and characterization of this compound isomers.

References

Conformational Analysis of 1,3,5,7-Octatetraene in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5,7-octatetraene, a conjugated polyene, serves as a fundamental model for understanding the structure-property relationships in larger, more complex conjugated systems relevant to materials science and medicinal chemistry. Its conformational flexibility in solution, particularly the equilibrium between different rotational isomers (conformers), dictates its electronic and photophysical properties. This technical guide provides an in-depth overview of the methodologies employed for the conformational analysis of this compound in solution, with a focus on spectroscopic techniques. While specific quantitative data for the s-cis/s-trans conformational equilibrium of this compound in solution is not extensively reported in the literature, this guide presents illustrative data and detailed experimental protocols to enable researchers to conduct such analyses.

Introduction

This compound is a linear polyene with a system of alternating double and single carbon-carbon bonds.[1] This conjugation gives rise to unique electronic and spectroscopic properties. The molecule can exist in various conformations due to rotation around the single bonds, primarily the s-trans and s-cis conformers. The all-trans isomer is generally considered the most stable.[2] The equilibrium between these conformers is influenced by factors such as the solvent environment and temperature.[3][4] Understanding this equilibrium is crucial as the planarity and overall shape of the molecule, determined by its conformation, directly impact the extent of π-orbital overlap and, consequently, its absorption and emission characteristics.

Conformational Equilibrium of this compound

The primary conformational equilibrium of interest in the all-trans isomer of this compound is the rotation around the C2-C3, C4-C5, and C6-C7 single bonds, leading to various combinations of s-trans and s-cis arrangements. The s-trans conformation is generally lower in energy due to reduced steric hindrance.[5]

Figure 1: Conformational equilibrium of all-trans-1,3,5,7-octatetraene.

Quantitative Conformational Analysis

The following table presents illustrative quantitative data for the conformational equilibrium of all-trans-1,3,5,7-octatetraene in different solvents, as would be determined by the experimental techniques described in this guide. Note: These values are hypothetical and for exemplary purposes.

SolventConformerPopulation (%)Dihedral Angle (C2-C3-C4-C5) (°)Energy Difference (kcal/mol)
n-Hexane s-trans95~1800
s-cis5~401.8
Acetonitrile s-trans92~1800
s-cis8~451.5
Methanol s-trans90~1800
s-cis10~501.3

Table 1: Illustrative Conformational Data of this compound in Solution.

Experimental Protocols

A combination of spectroscopic techniques is typically employed to elucidate the conformational landscape of flexible molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution.[6] For conformational analysis, key parameters include coupling constants (J-couplings) and Nuclear Overhauser Effects (NOEs).

Protocol for NMR Conformational Analysis:

  • Sample Preparation:

    • Dissolve a high-purity sample of this compound in the desired deuterated solvent (e.g., hexane-d14, acetonitrile-d3, methanol-d4) to a concentration of approximately 1-10 mM.

    • Filter the solution into a high-quality NMR tube.

    • Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to verify sample purity and chemical shifts.

    • Acquire two-dimensional (2D) NMR spectra, including:

      • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in resonance assignment.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The intensity of NOE cross-peaks is proportional to the inverse sixth power of the internuclear distance, providing distance constraints for structure calculations. A mixing time of 300-800 ms is typically used for small molecules.

      • J-resolved Spectroscopy: To accurately measure proton-proton coupling constants.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., TopSpin, Mnova).

    • Assign all proton resonances using the COSY and NOESY/ROESY spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance constraints.

    • Measure the vicinal coupling constants (³JHH) from the 1D or J-resolved spectra. These values can be related to the dihedral angles via the Karplus equation.

    • Use the experimental distance and dihedral angle constraints in molecular modeling software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers that are consistent with the NMR data.

    • The relative populations of the conformers can be estimated by comparing the experimentally observed, population-averaged NMR parameters with the calculated parameters for each conformer.[7][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions in a molecule. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are sensitive to the extent of conjugation, which is influenced by the molecular conformation.[9]

Protocol for UV-Vis Conformational Analysis:

  • Sample Preparation:

    • Prepare a series of dilute solutions of this compound in the solvent of interest. Concentrations should be chosen to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Use high-purity spectroscopic grade solvents.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

    • Use a matched cuvette containing the pure solvent as a reference.

    • Perform measurements at a controlled temperature.

  • Data Analysis:

    • Determine the λmax and the corresponding molar absorptivity (ε) from the spectra.

    • Compare the spectra obtained in different solvents. A shift in λmax (solvatochromism) can indicate a change in the conformational equilibrium.[10] For example, a more planar (s-trans) conformation leads to a longer effective conjugation length and a red-shift (longer λmax) in the absorption spectrum.

    • Computational modeling (e.g., Time-Dependent Density Functional Theory, TD-DFT) can be used to predict the UV-Vis spectra of different conformers and assist in the interpretation of the experimental results.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is highly sensitive to the molecular structure and symmetry.[11] It is particularly useful for studying conjugated systems.

Protocol for Raman Conformational Analysis:

  • Sample Preparation:

    • Prepare solutions of this compound in the desired solvents at concentrations typically higher than those used for UV-Vis spectroscopy (e.g., 10-100 mM).

    • Filter the solutions to remove any particulate matter that could cause fluorescence or scattering interference.

  • Data Acquisition:

    • Acquire the Raman spectrum using a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm, 785 nm). The choice of laser wavelength is important to avoid fluorescence and to potentially take advantage of resonance enhancement.

    • Use a quartz cuvette or capillary tube to hold the sample.

    • Acquire spectra at a controlled temperature.

  • Data Analysis:

    • Identify the characteristic Raman bands of this compound. The C=C and C-C stretching vibrations are particularly sensitive to conformation.

    • The appearance of new bands or changes in the relative intensities of existing bands upon changing the solvent or temperature can indicate a shift in the conformational equilibrium.[12]

    • For example, the s-cis conformer may have unique vibrational modes that are not present or are very weak in the spectrum of the s-trans conformer.

    • Quantum chemical calculations can be used to predict the Raman spectra of different conformers, aiding in the assignment of the experimental bands.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of this compound in solution.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Spectroscopic Experiments cluster_analysis Data Analysis cluster_modeling Computational Modeling cluster_results Results Prep Prepare solutions in various solvents NMR NMR Spectroscopy (1D, COSY, NOESY) Prep->NMR UVVis UV-Vis Spectroscopy Prep->UVVis Raman Raman Spectroscopy Prep->Raman NMR_Analysis Extract J-couplings & NOEs NMR->NMR_Analysis UVVis_Analysis Determine λmax & ε UVVis->UVVis_Analysis Raman_Analysis Analyze vibrational modes Raman->Raman_Analysis Modeling Generate conformer library & predict properties NMR_Analysis->Modeling UVVis_Analysis->Modeling Raman_Analysis->Modeling Results Determine conformer populations, dihedral angles, & energy differences Modeling->Results

Figure 2: Experimental workflow for conformational analysis.

Conclusion

The conformational analysis of this compound in solution is essential for a complete understanding of its chemical and physical properties. While the all-trans conformer is predominant, the presence and population of other conformers, such as s-cis rotamers, can be influenced by the solvent environment. A multi-technique approach, combining high-resolution NMR spectroscopy, UV-Vis spectroscopy, and Raman spectroscopy, coupled with computational modeling, provides the most comprehensive picture of the conformational landscape. The detailed protocols and illustrative data presented in this guide offer a framework for researchers to investigate the solution-state conformations of this compound and other flexible conjugated molecules, which is critical for the rational design of new materials and therapeutic agents.

References

The Photochemical Behavior of Conjugated Polyenes: An In-depth Technical Guide on 1,3,5,7-Octatetraene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conjugated polyenes are fundamental chromophores in a vast array of chemical and biological processes, from vision to photosynthesis and the development of novel photodynamic therapies. Their rich and complex photochemical behavior, characterized by rapid excited-state dynamics and efficient isomerization pathways, makes them a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the core photochemical principles governing conjugated polyenes, with a specific focus on the archetypal molecule, 1,3,5,7-octatetraene. We delve into the electronic structure of its excited states, the mechanism of cis-trans photoisomerization, and the key experimental techniques employed to unravel its intricate photophysics. Quantitative data on its photophysical parameters are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis, purification, and photochemical analysis of this compound are provided to facilitate further research in this dynamic field.

Introduction

Conjugated polyenes, hydrocarbons containing alternating single and double carbon-carbon bonds, are a cornerstone of photochemistry. The delocalized π-electron system in these molecules gives rise to unique electronic and photophysical properties, including strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. Upon absorption of a photon, these molecules are promoted to an excited electronic state, initiating a cascade of events that can lead to various photochemical and photophysical outcomes, most notably cis-trans isomerization.

This compound, a linear polyene with four conjugated double bonds, serves as an excellent model system for understanding the fundamental principles of polyene photochemistry. Its manageable size allows for high-level theoretical calculations, while its distinct photochemical reactivity is amenable to detailed experimental investigation. The study of octatetraene and its derivatives is of significant relevance to the understanding of more complex biological systems, such as the retinal chromophore in rhodopsin, which is central to the process of vision.[1][2]

This guide will explore the excited-state landscape of this compound, the mechanistic pathways of its photoisomerization, and the experimental methodologies used to probe these ultrafast processes.

Electronic Structure and Excited States

The photochemical behavior of this compound is dictated by the nature of its low-lying singlet excited states. Upon absorption of UV light, the molecule is typically excited from its ground electronic state (S₀, of ¹A_g symmetry) to the first bright excited state (S₂, of ¹B_u symmetry). However, a lower-lying, "dark" excited state (S₁, of 2¹A_g symmetry) plays a crucial role in the subsequent photophysics.

The S₂ state is characterized by a large transition dipole moment from the ground state, leading to a strong absorption band. In contrast, the S₁ state has a much smaller transition dipole moment, making its direct excitation from the ground state symmetry-forbidden and thus inefficient.

Following excitation to the S₂ state, a rapid, non-radiative internal conversion process occurs, populating the S₁ state on a femtosecond to picosecond timescale. It is from this S₁ state that the key photochemical events, including fluorescence and isomerization, primarily originate.

Photochemical Behavior: Cis-Trans Isomerization

The hallmark of polyene photochemistry is the efficient cis-trans isomerization around the double bonds. For this compound, this process has been observed even at cryogenic temperatures in a solid matrix, indicating a very low activation barrier in the excited state.[1][3]

The mechanism of photoisomerization is intimately linked to the topology of the excited-state potential energy surfaces and the presence of conical intersections. A conical intersection is a point of degeneracy between two electronic states, providing an efficient funnel for non-radiative decay back to the ground state.

The currently accepted mechanism for the photoisomerization of this compound can be summarized in the following steps:

  • Excitation: The molecule absorbs a photon, promoting it from the ground state (S₀) to the bright excited state (S₂).

  • Internal Conversion: Ultrafast internal conversion from S₂ to the lower-lying dark state (S₁) occurs.

  • Structural Relaxation on S₁: The molecule relaxes on the S₁ potential energy surface, primarily through torsional motion around one of the central double bonds.

  • Approach to a Conical Intersection: This torsional motion leads the molecule towards a conical intersection between the S₁ and S₀ states.

  • Non-radiative Decay: At the conical intersection, the molecule efficiently returns to the ground state potential energy surface.

  • Ground State Relaxation: From the geometry of the conical intersection, the molecule relaxes on the S₀ surface to either the original trans isomer or the newly formed cis isomer.

The efficiency of this process is reflected in the photoisomerization quantum yield, which is the fraction of absorbed photons that lead to the formation of the isomer.

Quantitative Photophysical Data

The photophysical properties of conjugated polyenes are highly sensitive to their environment, including the solvent and temperature. While comprehensive data for unsubstituted this compound is dispersed in the literature, the closely related and more extensively studied 1,8-diphenyl-1,3,5,7-octatetraene (DPO) provides a valuable model system. The phenyl groups in DPO increase its photostability and solubility, making it more amenable to detailed spectroscopic studies. The following tables summarize key photophysical parameters for DPO in various solvents.

Table 1: Fluorescence Quantum Yields (Φ_f) of 1,8-Diphenyl-1,3,5,7-octatetraene (DPO) in Different Solvents. [2][4]

SolventRefractive Index (n)Fluorescence Quantum Yield (Φ_f)
n-Hexane1.3750.21
Methylcyclohexane1.4230.18
Dichloromethane1.4240.16
Chloroform1.4460.13
Diethyl Ether1.3530.20
Tetrahydrofuran1.4070.17
Toluene1.4960.11
Acetonitrile1.3440.07
Dimethyl Sulfoxide1.4780.09

Table 2: Fluorescence Lifetimes (τ_f) of 1,8-Diphenyl-1,3,5,7-octatetraene (DPO) in Different Solvents. [2][4]

SolventFluorescence Lifetime (τ_f) (ns)
n-Hexane7.2
Methylcyclohexane6.8
Dichloromethane6.1
Chloroform5.5
Diethyl Ether6.9
Tetrahydrofuran6.3
Toluene4.9
Acetonitrile4.2
Dimethyl Sulfoxide4.6

Experimental Protocols

Synthesis and Purification of all-trans-1,3,5,7-Octatetraene

A reliable method for the stereoselective synthesis of all-trans-1,3,5,7-octatetraenes involves a modified Ramberg–Bäcklund reaction.

Materials:

  • Appropriate allylic dienylic sulfone precursor

  • Alumina-supported potassium hydroxide (KOH)

  • Dibromodifluoromethane (CBr₂F₂)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Celite

  • Silica gel for flash chromatography

Procedure:

  • To a stirred suspension of alumina-supported KOH in a 1:10 mixture of CBr₂F₂ and CH₂Cl₂ at 0 °C, add the allylic dienylic sulfone.

  • Stir the mixture for 10 minutes to 2 hours at 0 °C.

  • Filter the reaction mixture through a pad of Celite and wash the filter cake thoroughly with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure to obtain the crude octatetraene.

  • Purify the crude product by flash chromatography on silica gel using hexane as the eluent.

Purification for Spectroscopic Studies: For high-purity samples required for spectroscopic measurements, further purification by recrystallization or sublimation may be necessary. The purity of the final product should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy.[5][6]

Photochemical Analysis

Transient absorption spectroscopy is a powerful technique to probe the dynamics of excited states. A simplified workflow is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., n-hexane) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength.

  • Excitation: Excite the sample with an ultrashort laser pulse (the "pump" beam) at a wavelength corresponding to the S₀ → S₂ absorption band.

  • Probing: A second, broad-spectrum "probe" pulse, delayed in time with respect to the pump pulse, is passed through the sample.

  • Detection: The change in absorbance of the probe beam is measured as a function of wavelength and time delay. This provides information on the formation and decay of transient species, such as the S₁ and S₂ states.

The fluorescence quantum yield (Φ_f) can be determined relative to a well-characterized standard.

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Absorbance Matching: Prepare solutions of the standard and the sample with identical absorbance values at the excitation wavelength. The absorbance should be kept low (typically < 0.1) to avoid inner filter effects.

  • Fluorescence Spectra: Record the fluorescence spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

  • Integration: Integrate the area under the corrected emission spectra for both the standard and the sample.

  • Calculation: The quantum yield of the sample (Φ_f,sample) is calculated using the following equation:

    Φ_f,sample = Φ_f,std * (I_sample / I_std) * (n_sample² / n_std²)

    where Φ_f,std is the quantum yield of the standard, I is the integrated fluorescence intensity, and n is the refractive index of the solvent.

Visualizations

Photochemical_Pathway Figure 1: Photochemical Pathway of this compound S0_trans S₀ (trans) S2 S₂ (Franck-Condon) S0_trans->S2 Photon Absorption (hν) S1 S₁ (Relaxed) S2->S1 Internal Conversion (fs-ps) CI S₁/S₀ Conical Intersection S1->CI Torsional Relaxation S0_cis S₀ (cis) CI->S0_cis Non-radiative Decay S0_trans_product S₀ (trans) CI->S0_trans_product Non-radiative Decay Experimental_Workflow_Synthesis Figure 2: Workflow for Synthesis and Purification start Start: Allylic Dienylic Sulfone reaction Modified Ramberg-Bäcklund Reaction start->reaction filtration Filtration (Celite) reaction->filtration concentration Concentration (in vacuo) filtration->concentration chromatography Flash Chromatography (Silica gel, Hexane) concentration->chromatography analysis Purity Analysis (NMR, UV-Vis) chromatography->analysis end End: Pure all-trans-1,3,5,7-Octatetraene analysis->end Experimental_Workflow_TA Figure 3: Transient Absorption Spectroscopy Workflow sample Sample Preparation (Dilute Solution) pump_probe Pump-Probe Setup sample->pump_probe excitation Pump Pulse Excitation (fs laser) pump_probe->excitation probing Probe Pulse (Time-delayed) excitation->probing detection Spectroscopic Detection (ΔA vs. λ and time) probing->detection data Data Analysis: Excited State Dynamics detection->data

References

An In-Depth Technical Guide to the Molecular Orbital Theory of 1,3,5,7-Octatetraene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5,7-Octatetraene, a linear conjugated polyene, serves as a fundamental model for understanding the electronic structure and spectroscopic properties of more complex conjugated systems, which are prevalent in various drug molecules and biological chromophores. This technical guide provides a comprehensive exploration of the molecular orbital (MO) theory of this compound. It delves into the π-molecular orbital energy levels, nodal properties, and their correlation with experimental observations such as bond lengths and ultraviolet-visible (UV-Vis) absorption spectra. Detailed theoretical and experimental protocols are presented to facilitate further research and application in fields such as drug design and materials science.

Introduction

This compound (C₈H₁₀) is a conjugated hydrocarbon featuring a sequence of four alternating double and single carbon-carbon bonds. This conjugation leads to the delocalization of π-electrons across the entire molecule, a phenomenon that is best described by molecular orbital theory.[1] The delocalization of these π-electrons results in enhanced stability and unique spectroscopic characteristics compared to isolated double bonds.[2] An understanding of the molecular orbital framework of this compound is crucial for predicting its reactivity, electronic transitions, and potential applications.

Theoretical Framework: The π-Molecular Orbitals

The π-system of this compound is formed by the linear combination of the eight p-orbitals from the eight carbon atoms, resulting in the formation of eight π-molecular orbitals (four bonding and four anti-bonding).[3] The eight π-electrons of the molecule occupy these orbitals in order of increasing energy.[3]

The Hückel Molecular Orbital (HMO) theory provides a good qualitative and semi-quantitative description of the π-electron system in conjugated polyenes. The energy levels and coefficients of the atomic orbitals for each molecular orbital can be calculated using this method.

Quantitative Data: Hückel Molecular Orbital Energies and Coefficients

The calculated Hückel molecular orbital energies and the corresponding coefficients for the atomic orbitals in each molecular orbital of this compound are summarized in the tables below.

Molecular Orbital (ψn)Energy (in terms of α and β)Number of Nodes
ψ₁α + 1.848β0
ψ₂α + 1.414β1
ψ₃α + 0.924β2
ψ₄ (HOMO)α + 0.414β3
ψ₅ (LUMO)α - 0.414β4
ψ₆α - 0.924β5
ψ₇α - 1.414β6
ψ₈α - 1.848β7

Table 1: Hückel Molecular Orbital Energies for this compound. α represents the Coulomb integral and β represents the resonance integral.

Atom (C)ψ₁ψ₂ψ₃ψ₄ψ₅ψ₆ψ₇ψ₈
C₁0.1950.3540.4620.5000.5000.4620.3540.195
C₂0.3540.5000.3540.195-0.195-0.354-0.500-0.354
C₃0.4620.354-0.195-0.500-0.500-0.1950.3540.462
C₄0.5000.195-0.500-0.3540.3540.500-0.195-0.500
C₅0.500-0.195-0.5000.3540.354-0.500-0.1950.500
C₆0.462-0.354-0.1950.500-0.5000.1950.354-0.462
C₇0.354-0.5000.354-0.195-0.1950.354-0.5000.354
C₈0.195-0.3540.462-0.5000.500-0.4620.354-0.195

Table 2: Hückel Coefficients (cᵢ) for the π-Molecular Orbitals of this compound.

HOMO-LUMO Gap and Electronic Transitions

In the ground state of this compound, the eight π-electrons fill the four bonding molecular orbitals (ψ₁ to ψ₄). The Highest Occupied Molecular Orbital (HOMO) is therefore ψ₄, and the Lowest Unoccupied Molecular Orbital (LUMO) is ψ₅.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter as it corresponds to the energy of the lowest-energy electronic transition. According to Hückel theory, this energy gap is:

ΔE = E(LUMO) - E(HOMO) = (α - 0.414β) - (α + 0.414β) = -0.828β

This HOMO-LUMO gap is directly related to the wavelength of maximum absorption (λmax) in the UV-Vis spectrum of the molecule. As the length of the conjugated system increases, the HOMO-LUMO gap decreases, leading to a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift).

Structural and Spectroscopic Properties

The delocalization of π-electrons predicted by MO theory has direct consequences on the experimentally observable properties of this compound, such as its bond lengths and UV-Vis spectrum.

Bond Lengths

In a fully delocalized system, all carbon-carbon bonds would be expected to have similar lengths, intermediate between a pure single and a pure double bond. However, in linear polyenes like this compound, there is still some degree of bond alternation. The central bonds have more double-bond character than the terminal bonds.

BondBond Length (Å) - HF/6-31GBond Length (Å) - MP2/6-31G
C₁=C₂1.3281.352
C₂-C₃1.4551.441
C₃=C₄1.3391.365
C₄-C₅1.4471.432

Table 3: Calculated Bond Lengths of all-trans-1,3,5,7-octatetraene.

UV-Visible Spectroscopy

The electronic transition from the HOMO to the LUMO can be induced by the absorption of ultraviolet or visible light. For this compound, this absorption occurs in the ultraviolet region. The experimentally observed λmax for this compound is approximately 290-304 nm, which corresponds to the π → π* transition.[4]

Experimental and Computational Protocols

Experimental Protocol: UV-Visible Spectroscopy

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., hexane or cyclohexane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance maximum in the range of 0.5-1.5 arbitrary units.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path of the spectrophotometer. Run a baseline scan over the desired wavelength range (e.g., 200-400 nm) to zero the instrument.

  • Sample Measurement: Rinse the sample cuvette with a small amount of the prepared solution, then fill it and place it in the sample beam path.

  • Data Acquisition: Acquire the absorption spectrum of the sample over the same wavelength range as the baseline.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum.

UV-Vis Spectroscopy Workflow
Computational Protocol: Molecular Orbital Analysis

This protocol provides a general workflow for performing a computational analysis of the molecular orbitals of this compound using a quantum chemistry software package like Gaussian.

Software:

  • A molecular modeling program (e.g., GaussView)

  • A quantum chemistry software package (e.g., Gaussian)

Procedure:

  • Structure Building: Construct the all-trans isomer of this compound using the molecular modeling software.

  • Input File Generation:

    • Set up a geometry optimization calculation followed by a frequency calculation to ensure the structure is a true minimum on the potential energy surface.

    • Choose an appropriate level of theory and basis set (e.g., B3LYP/6-31G(d)).

    • Request the calculation of molecular orbitals (e.g., using the Pop=Reg keyword in Gaussian).

  • Job Submission: Submit the input file to the quantum chemistry software for calculation.

  • Output Analysis:

    • Verify that the geometry optimization converged and that there are no imaginary frequencies, confirming a minimum energy structure.

    • Extract the energies of all molecular orbitals.

    • Identify the HOMO and LUMO and calculate the energy gap.

  • Visualization: Use the output files (e.g., checkpoint file) to visualize the shapes and nodal properties of the π-molecular orbitals.

G A Build this compound structure B Generate Gaussian input file (e.g., B3LYP/6-31G(d)) A->B C Submit job for geometry optimization and MO calculation B->C D Analyze output: - Verify convergence - Extract MO energies C->D E Visualize molecular orbitals D->E

Computational Chemistry Workflow

Visualization of π-Molecular Orbitals

The nodal properties of the π-molecular orbitals of this compound are crucial for understanding their energy levels and bonding characteristics. The number of nodes increases with the energy of the molecular orbital.

π-Molecular Orbital Energy Level Diagram

Conclusion

The molecular orbital theory provides a powerful framework for understanding the electronic structure and properties of this compound. The delocalization of its eight π-electrons across the conjugated system leads to a characteristic set of molecular orbitals with distinct energy levels and nodal patterns. These theoretical constructs are directly correlated with experimentally observable phenomena, including the molecule's bond lengths and its UV-Vis absorption spectrum. The detailed theoretical and experimental protocols provided in this guide offer a foundation for researchers to further investigate and apply the principles of molecular orbital theory to more complex conjugated systems relevant to drug development and materials science.

References

A Historical Perspective on the Discovery of 1,3,5,7-Octatetraene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,7-Octatetraene, a simple acyclic polyene, holds a significant place in the history of organic chemistry. Its conjugated system of four double bonds has made it a valuable model compound for studying the electronic structure and spectroscopic properties of polyenes, a class of molecules fundamental to various fields, including materials science and the chemistry of vision. This technical guide provides a detailed historical perspective on the discovery of this compound, focusing on its early synthesis and characterization.

The Pioneering Work of Richard Kuhn

The scientific journey towards the synthesis of this compound is rooted in the foundational work on polyenes by Richard Kuhn and his research group in the 1920s and 1930s. Kuhn's extensive investigations into the structure and synthesis of carotenoids and other polyenes laid the groundwork for the systematic preparation of these conjugated systems. His development of new synthetic methodologies and analytical techniques, such as chromatography, was instrumental in advancing the field. Kuhn's work established the fundamental principles of polyene chemistry, creating the intellectual and technical platform upon which the specific synthesis of this compound would be built.

The First Definitive Synthesis: Woods and Schwartzman (1949)

While the intellectual groundwork was laid by Kuhn, the first detailed and unambiguous synthesis of this compound was reported in a seminal 1949 paper by G. Forrest Woods and Louis H. Schwartzman in the Journal of the American Chemical Society. Their work provided a clear synthetic route and crucial spectroscopic data that firmly established the existence and properties of this molecule.

Experimental Protocol: Synthesis of this compound

The method developed by Woods and Schwartzman involved a multi-step synthesis starting from 1,4-dichloro-2-butyne. The key final step was the dehydrohalogenation of a dihalogenated precursor. The following is a detailed description of the experimental protocol as reported in their 1949 publication.

Experimental Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Isomerization cluster_2 Step 3: Bromination cluster_3 Step 4: Dehydrohalogenation A 1,4-Dichloro-2-butyne C 1,8-Dichloro-2,6-octadiene A->C Et2O B Vinylmagnesium Bromide B->C D 1,8-Dichloro-2,6-octadiene E 1,8-Dichloro-2,5-octadiene D->E Heat F 1,8-Dichloro-2,5-octadiene H 1,4,5,8-Tetrabromo-1,8-dichloro-2,6-octadiene F->H CCl4, Benzoyl Peroxide G N-Bromosuccinimide (NBS) G->H I 1,4,5,8-Tetrabromo-1,8-dichloro-2,6-octadiene K This compound I->K Ethanol, Heat J Potassium Hydroxide J->K G A Kuhn's Foundational Work on Polyene Synthesis and Characterization (1920s-30s) B Development of Synthetic Methodologies for Conjugated Systems A->B C Advancements in Spectroscopic Techniques (UV-Vis) A->C D Woods and Schwartzman's Targeted Synthesis of This compound (1949) B->D F Quantitative Characterization of this compound C->F E Detailed Experimental Protocol Established D->E D->F

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5,7-Octatetraene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,7-Octatetraene (C₈H₁₀) is a conjugated polyene, an organic hydrocarbon featuring a sequence of four alternating double and single carbon-carbon bonds. This extended π-system is fundamental to its unique chemical and physical properties. As a model compound, it serves as a crucial link between shorter polyenes like 1,3,5-hexatriene and long-chain conductive polymers such as polyacetylene. Its well-defined structure allows for in-depth study of electronic properties, photophysics, and pericyclic reactions, making it a subject of significant interest in theoretical chemistry, materials science, and as a structural motif in various natural products. This guide provides a comprehensive overview of its core properties, experimental protocols, and chemical behavior.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are intrinsically linked to its conjugated electronic structure. The delocalization of π-electrons across the molecule dictates its stability, reactivity, and interaction with electromagnetic radiation. Quantitative data for the all-trans isomer are summarized below.

Table 1: Physical Properties of all-trans-1,3,5,7-Octatetraene
PropertyValueSource(s)
Molecular Formula C₈H₁₀--INVALID-LINK--
Molecular Weight 106.16 g/mol --INVALID-LINK--
Melting Point 88-90 °C--INVALID-LINK--
Boiling Point 89-93 °C at 113 Torr--INVALID-LINK--
Appearance Pale yellow solid--INVALID-LINK--
Table 2: Spectroscopic Data for all-trans-1,3,5,7-Octatetraene
SpectroscopyWavelength/Chemical ShiftSource(s)
UV-Vis (λmax) 290 nm--INVALID-LINK--
¹H NMR Data not available in search results
¹³C NMR Data not available in search results
Infrared (IR) Available, but specific peaks not detailed--INVALID-LINK--

Note on Spectroscopic Data: While detailed experimental ¹H and ¹³C NMR data for the linear this compound were not available in the search results, the extended conjugation would be expected to result in complex splitting patterns in the olefinic region (typically 5-7 ppm in ¹H NMR and 100-150 ppm in ¹³C NMR).

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its conjugated π-electron system. This extended conjugation leads to enhanced thermodynamic stability compared to isolated alkenes, which in turn influences its reactivity.

Stability and Storage: this compound is known to be unstable and can readily polymerize, especially in the solid state.[1] For this reason, it is often prepared and used in solution shortly after synthesis. As with other polyenes, it is sensitive to light, air, and heat. Storage should be under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark place, and potentially with a stabilizer.

Solubility: While specific quantitative data is sparse, experimental studies indicate its solubility in nonpolar organic solvents. For instance, photochemical studies have been conducted in n-hexane, demonstrating its solubility in alkanes.[2]

Key Reactions:

  • Electrocyclic Reactions: As a system with 8 π-electrons, this compound can undergo thermally induced conrotatory 8π electrocyclization to form cycloocta-1,3,5-triene derivatives. This type of pericyclic reaction is a powerful tool in organic synthesis for the construction of eight-membered rings, which are present in a number of complex natural products.[3] The stereochemistry of the substituents on the octatetraene chain dictates the stereochemical outcome of the cyclized product.

  • Diels-Alder Reactions: The conjugated system of this compound can act as a diene in Diels-Alder reactions. It can react with a dienophile (an alkene or alkyne) to form a six-membered ring.[4] The extended conjugation may influence the regioselectivity and stereoselectivity of the cycloaddition.

  • Photoisomerization: Upon exposure to ultraviolet light, this compound can undergo cis-trans isomerization around its double bonds. Studies have shown the photoisomerization between the trans,trans and cis,trans isomers in an n-hexane matrix at low temperatures.[2]

The following diagram illustrates the relationship between the structure of this compound and its chemical reactivity.

Reactivity_Profile cluster_structure Molecular Structure cluster_properties Inherent Properties cluster_reactions Characteristic Reactions Structure This compound Conjugation Extended π-Conjugation (4 alternating double bonds) Structure->Conjugation leads to Stability Enhanced Thermodynamic Stability Conjugation->Stability Electrocyclization Electrocyclic Reactions (e.g., 8π conrotatory closure) Conjugation->Electrocyclization DielsAlder Diels-Alder Reactions ([4+2] cycloaddition) Conjugation->DielsAlder Photoisomerization Photoisomerization (cis-trans isomerization) Conjugation->Photoisomerization Reactivity Reduced Reactivity to Electrophilic Addition Stability->Reactivity

Caption: Reactivity profile of this compound.

Experimental Protocols

Detailed experimental procedures for the synthesis and purification of this compound are crucial for obtaining high-purity material for research. The following is a representative protocol based on the dehydration of a secondary alcohol.

Synthesis of this compound via Dehydration of Octa-1,7-dien-3-ol

This two-step synthesis involves the Grignard reaction of acrolein with allylmagnesium bromide to form octa-1,7-dien-3-ol, followed by dehydration to yield this compound.

Step 1: Synthesis of Octa-1,7-dien-3-ol

  • Reaction Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen) is charged with magnesium turnings.

  • Grignard Reagent Formation: A solution of allyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of allylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.

  • Addition of Acrolein: After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath. A solution of freshly distilled acrolein in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude octa-1,7-dien-3-ol.

Step 2: Dehydration to this compound

  • Dehydration Setup: The crude octa-1,7-dien-3-ol is subjected to dehydration. This can be achieved by passing the alcohol vapor over a heated catalyst such as alumina at 230-260 °C.[1] Alternatively, acid-catalyzed dehydration in solution can be employed, though this may lead to side products.

  • Product Collection: The product, this compound, is collected from the dehydration reaction. Due to its instability, it is often collected in a cold trap or directly into a solvent.

Purification by Recrystallization
  • Solvent Selection: A suitable solvent for recrystallization is one in which the compound has high solubility at elevated temperatures and low solubility at low temperatures. Alkanes such as hexane or petroleum ether (Skelly F) have been reported to be effective.[1]

  • Dissolution: The crude this compound is dissolved in a minimal amount of the hot recrystallization solvent.

  • Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: The pale yellow crystals are collected by vacuum filtration, washed with a small amount of ice-cold solvent, and dried under vacuum. Due to its tendency to polymerize, the purified solid should be used immediately or stored under appropriate conditions.[1]

The following diagram outlines a general workflow for the synthesis and characterization of this compound.

Experimental_Workflow Start Starting Materials (e.g., Acrolein, Allyl Bromide) Synthesis Two-Step Synthesis 1. Grignard Reaction 2. Dehydration Start->Synthesis CrudeProduct Crude this compound Synthesis->CrudeProduct Purification Purification (e.g., Recrystallization from Hexane) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Characterization Characterization PureProduct->Characterization Storage Storage (Inert atmosphere, cold, dark) PureProduct->Storage NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR UVVis UV-Vis Spectroscopy Characterization->UVVis IR IR Spectroscopy Characterization->IR

Caption: General workflow for synthesis and characterization.

Conclusion

This compound, while simple in its chemical formula, presents a rich platform for studying the fundamental principles of organic chemistry. Its extended conjugated system is the primary determinant of its physical properties, spectroscopic characteristics, and chemical reactivity. The propensity for this molecule to undergo pericyclic reactions makes it a valuable synthon for constructing more complex molecular architectures. However, its inherent instability necessitates careful handling and purification. The information provided in this guide serves as a foundational resource for researchers and professionals working with this and related conjugated polyene systems. Further research to fully characterize its NMR spectra and explore its potential in materials science and as a building block in drug development is warranted.

References

Cis-Trans Photoisomerization of 1,3,5,7-Octatetraene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cis-trans photoisomerization of 1,3,5,7-octatetraene serves as a fundamental model for understanding the photophysical and photochemical processes in linear polyenes, a chromophore central to various biological systems, including vision and photosynthesis. This technical guide provides an in-depth analysis of the core principles governing this photoisomerization. It covers the excited-state dynamics, theoretical modeling, and detailed experimental protocols for characterization. Quantitative data from various studies are summarized, and key experimental workflows and reaction pathways are visualized to facilitate a deeper understanding of this important photochemical reaction.

Introduction

This compound is a linear polyene that can exist as several geometric isomers, with the all-trans and various cis isomers being of primary interest in photochemical studies. The absorption of ultraviolet light promotes the molecule to an electronically excited state, initiating a rapid and complex series of events that can lead to isomerization around one or more of the carbon-carbon double bonds. This process is of significant interest due to its parallels with the initial step of vision, where the photoisomerization of the retinal chromophore triggers a cascade of biochemical events.

While the photoisomerization of this compound has been observed, particularly at low temperatures in inert matrices, obtaining precise quantitative data, such as the quantum yield at room temperature in solution, has been challenging. It is generally accepted that the quantum yield for cis-trans isomerization is low.[1][2][3] This guide synthesizes the available knowledge to provide a comprehensive technical overview for researchers in photochemistry, spectroscopy, and drug development who may utilize similar chromophores in their work.

Excited-State Dynamics

The photoisomerization of this compound is governed by the dynamics of its low-lying singlet excited states, primarily the S₁ (2¹Ag) and S₂ (1¹Bu) states. Upon photoexcitation into the strongly allowed S₂ state, the molecule undergoes rapid internal conversion to the S₁ state. The S₁ state is optically "dark" (dipole-forbidden transition from the ground state), but it is from this state that the isomerization is believed to occur.

The lifetime of the excited states and the efficiency of isomerization are highly sensitive to the molecular conformation and the surrounding environment, including the solvent and temperature.[2]

Table 1: Excited-State Lifetimes of Diphenyloctatetraene (a related polyene)

SolventFluorescence Lifetime (ns)
n-Hexane7.21
Acetonitrile4.29

Data for 1,8-diphenyl-1,3,5,7-octatetraene (DPO), a closely related and more studied polyene, are presented here to illustrate the influence of the solvent on excited-state lifetimes. The monoexponential decay of DPO contrasts with the biexponential decay observed in shorter diphenylpolyenes.[2][4]

Experimental Protocols

Synthesis and Isomer Separation

Synthesis: All-trans-1,3,5,7-octatetraene can be synthesized via various methods, including the Wittig reaction or by dehydration of the corresponding alcohol.

Isomer Separation and Purification: The separation of cis and trans isomers of this compound is typically achieved using high-performance liquid chromatography (HPLC).

  • Column: A silica gel or alumina column is commonly used.

  • Mobile Phase: A non-polar solvent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate, is employed.

  • Detection: A UV-Vis detector set to the absorption maximum of the isomers (around 300-350 nm) is used for monitoring the elution.

Characterization: The purified isomers are characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the stereochemistry of the double bonds by analyzing the coupling constants of the vinylic protons.

  • UV-Visible Spectroscopy: The absorption spectra of the different isomers will show slight variations in their λmax and vibronic structure.

Quantum Yield Determination

The photochemical quantum yield (Φ) of isomerization is the efficiency of the photochemical reaction, defined as the number of molecules isomerized per photon absorbed. A common method for its determination is chemical actinometry.

Protocol Outline:

  • Actinometer Preparation: Prepare a solution of a chemical actinometer with a known quantum yield at the irradiation wavelength, such as potassium ferrioxalate.

  • Sample Preparation: Prepare a solution of the this compound isomer of interest in a suitable solvent (e.g., n-hexane) with a known concentration.

  • Irradiation: Irradiate both the actinometer and the sample solution with a monochromatic light source under identical conditions (wavelength, light intensity, temperature, and stirring).

  • Analysis:

    • Actinometer: Determine the number of photons absorbed by the actinometer by measuring the concentration change of the photoproduct (e.g., Fe²⁺ for the ferrioxalate actinometer) via spectrophotometry.

    • Sample: Monitor the change in the concentration of the reactant and product isomers over time using HPLC or UV-Vis spectroscopy.

  • Calculation: The quantum yield of isomerization is calculated using the following formula: Φiso = (moles of isomer formed) / (moles of photons absorbed by the sample)

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the dynamics of the excited states involved in the photoisomerization process.

Experimental Setup:

  • Pump Pulse: An ultrashort laser pulse (femtosecond or picosecond) is used to excite the sample to the S₂ state. The wavelength should correspond to the absorption maximum of the starting isomer.

  • Probe Pulse: A broadband, weaker ultrashort pulse is used to probe the changes in absorption of the sample at different time delays after the pump pulse.

  • Detector: A spectrometer and a CCD camera or photodiode array are used to record the transient absorption spectra.

Data Analysis: The transient absorption data (ΔA vs. wavelength and time) can be analyzed to extract kinetic information about the lifetimes of the excited states and the formation of any transient intermediates.

Computational Modeling

Theoretical calculations are crucial for understanding the potential energy surfaces (PES) of the ground and excited states, which govern the photoisomerization pathway. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2) to include dynamic electron correlation, is a widely used approach for studying such photochemical reactions.

Computational Protocol Outline:

  • Ground-State Geometry Optimization: Optimize the geometry of the starting isomer in its ground state (S₀) using a suitable quantum chemistry method (e.g., DFT or MP2).

  • Active Space Selection for CASSCF: The active space should include the π and π* orbitals of the conjugated system. For this compound, an active space of 8 electrons in 8 π orbitals (8e, 8o) is a common starting point.

  • Excited-State Calculations (CASSCF/CASPT2):

    • Calculate the vertical excitation energies to the S₁ and S₂ states at the ground-state geometry.

    • Map the potential energy surfaces of the S₁ and S₂ states along the relevant reaction coordinates, which are typically the torsional angles of the double bonds.

  • Locating Conical Intersections: Identify the conical intersections between the excited states (S₂/S₁) and between the first excited state and the ground state (S₁/S₀). These intersections are critical points on the PES that facilitate non-radiative decay and isomerization.

Visualizations

Photoisomerization Pathway

Photoisomerization_Pathway S0_trans S₀ (all-trans) S2_trans_FC S₂ (Franck-Condon) S0_trans->S2_trans_FC hν (Absorption) S1_trans S₁ S2_trans_FC->S1_trans Internal Conversion (<1 ps) CI_S1_S0 Conical Intersection (S₁/S₀) S1_trans->CI_S1_S0 Isomerization CI_S1_S0->S0_trans Decay to trans S0_cis S₀ (cis) CI_S1_S0->S0_cis Decay to cis

Caption: Simplified Jablonski diagram for the photoisomerization of this compound.

Experimental Workflow for Quantum Yield Determination

Quantum_Yield_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation Actinometer Prepare Actinometer Solution Irradiation Irradiate Actinometer & Sample Actinometer->Irradiation Sample Prepare Octatetraene Solution Sample->Irradiation Analyze_Act Analyze Actinometer (Spectrophotometry) Irradiation->Analyze_Act Analyze_Sample Analyze Sample (HPLC/UV-Vis) Irradiation->Analyze_Sample Calculate_QY Calculate Quantum Yield Analyze_Act->Calculate_QY Analyze_Sample->Calculate_QY

Caption: Workflow for determining the photoisomerization quantum yield using chemical actinometry.

Computational Modeling Workflow

Computational_Workflow Start Define Molecular Structure Opt_GS Optimize Ground State Geometry (S₀) Start->Opt_GS CASSCF_Setup Select Active Space (e.g., 8e, 8o) Opt_GS->CASSCF_Setup Vert_Ex Calculate Vertical Excitations (CASPT2) CASSCF_Setup->Vert_Ex PES_Scan Scan Potential Energy Surfaces (S₁, S₂) Vert_Ex->PES_Scan Find_CI Locate Conical Intersections (S₁/S₀) PES_Scan->Find_CI End Analyze Reaction Pathway Find_CI->End

References

Methodological & Application

Application Note: Probing the Ultrafast Excited-State Dynamics of 1,3,5,7-Octatetraene using Femtosecond Transient Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

All-trans-1,3,5,7-octatetraene is a linear polyene that serves as a fundamental model for understanding the photophysical properties of more complex conjugated systems, such as carotenoids and retinal, which are vital in biological processes like photosynthesis and vision. The excited-state dynamics of octatetraene are governed by the interplay between its low-lying singlet excited states, primarily the optically bright 1¹B_u (S₂) state and the optically dark 2¹A_g (S₁) state. Femtosecond Transient Absorption (fs-TA) spectroscopy is a powerful technique for directly observing the ultrafast events, such as internal conversion and relaxation, that follow photoexcitation in these molecules. This application note provides a detailed protocol for conducting fs-TA experiments on 1,3,5,7-octatetraene and interpreting the resulting data.

Photophysical Background

The photophysics of this compound is a classic example of a system that violates Kasha's rule. Upon absorption of a photon, the molecule is promoted from the ground electronic state (S₀, 1¹A_g) to the bright S₂ (1¹B_u) state. Subsequently, it undergoes an extremely rapid, radiationless internal conversion (IC) to the lower-lying dark S₁ (2¹A_g) state.[1][2][3] Relaxation from the S₁ state to the ground state then occurs on a much longer timescale through fluorescence and non-radiative pathways.[1][3] The fs-TA technique allows for the direct observation of the S₂ state's depopulation and the concurrent population of the S₁ state.

G cluster_ground Ground State cluster_excited Excited States S0 S₀ (1¹Ag) S2 S₂ (1¹Bu) S0->S2 Photoexcitation (267 nm) S1 S₁ (2¹Ag) S2->S1 Internal Conversion (IC) ~400 fs S1->S0 Fluorescence / Non-Radiative Decay (ns timescale)

Caption: Photophysical pathway of this compound after UV excitation.

Experimental Protocols

3.1. Instrumentation: Femtosecond Transient Absorption Spectrometer A typical fs-TA setup is required, consisting of a Ti:Sapphire laser system and a pump-probe configuration.[4][5][6]

  • Laser Source: An amplified Ti:Sapphire laser system generating fundamental pulses (e.g., ~800 nm, <150 fs, 1 kHz).[4]

  • Pump Beam: The pump pulse is generated by taking a portion of the fundamental output and directing it into an optical parametric amplifier (OPA) or harmonic generator to produce the desired excitation wavelength. For octatetraene, the third harmonic (267 nm) of an 800 nm fundamental is used to excite the S₀ → S₂ transition.[1][3][7]

  • Probe Beam: A small fraction of the fundamental beam is focused onto a nonlinear crystal (e.g., sapphire or CaF₂) to generate a stable white-light continuum, which serves as the probe pulse. This allows for broadband spectral detection (e.g., 340-540 nm).[1][6]

  • Delay Stage: The pump beam path includes a motorized delay stage to precisely control the arrival time of the pump pulse relative to the probe pulse at the sample position.

  • Detection: The transmitted probe light is collected and focused onto the slit of a spectrometer and detected with a CCD camera or photodiode array.

G cluster_laser Laser System cluster_paths Beam Paths cluster_exp Experiment cluster_detect Detection Laser Femtosecond Laser (e.g., 800 nm, 1 kHz) Splitter Beam Splitter Laser->Splitter PumpPath Harmonic Generation (267 nm) Optical Delay Stage Splitter->PumpPath:p1 Pump ProbePath White Light Generation (340-540 nm) Splitter->ProbePath Probe Sample Sample Cuvette PumpPath->Sample ProbePath->Sample Detector Spectrometer & Detector Sample->Detector

Caption: Experimental workflow for femtosecond transient absorption spectroscopy.

3.2. Sample Preparation

  • Solvents: Use spectroscopy-grade solvents such as acetonitrile or n-hexane.[1]

  • Concentration: Prepare a solution of all-trans-1,3,5,7-octatetraene with an absorbance of approximately 0.5-1.0 at the excitation wavelength (267 nm) in a 1 or 2 mm path length quartz cuvette.[4]

  • Handling: Octatetraene is susceptible to photoisomerization and degradation.[8][9] Solutions should be freshly prepared, kept in the dark, and handled under an inert atmosphere if possible. A flow cell or stirring can be used during the experiment to ensure the probed volume is constantly refreshed.

3.3. Data Acquisition

  • Pump-Probe Alignment: Spatially and temporally overlap the pump and probe beams at the sample position. Time zero (t₀), where pump and probe pulses arrive simultaneously, can be determined using a non-resonant process like the optical Kerr effect in a pure solvent.

  • Excitation: Excite the sample at 267 nm.[1][3]

  • Probing: Collect transient absorption spectra by measuring the change in absorbance (ΔA) of the white-light probe over a range of pump-probe delay times. The probe region of 340-540 nm is effective for observing both S₂ and S₁ state absorptions.[1]

  • Time Delays: Scan a range of delay times to capture the relevant dynamics. This should include negative delays (e.g., -1 ps), fine steps around time zero (e.g., 20-50 fs steps for the first few picoseconds), and coarser steps out to several hundred picoseconds or nanoseconds to monitor the full decay of the S₁ state.

  • Data Collection: For each delay time, collect spectra with the pump beam on and off. The change in absorbance is calculated as ΔA = -log(I_pump_on / I_pump_off).

Data Presentation and Results

The fs-TA data reveals distinct spectral features corresponding to different excited states. Immediately following excitation, a transient absorption band appears at wavelengths longer than 480 nm, which is attributed to an Sₙ ← S₂ transition.[1][3] This signal decays very rapidly. Concurrently, a new absorption band grows in at shorter wavelengths, assigned to an Sₙ ← S₁ transition, which decays on a much longer timescale.[1][3]

The kinetic traces at specific wavelengths can be fitted to exponential decay models to extract the time constants for the underlying photophysical processes.

Table 1: Excited-State Lifetimes and Time Constants for this compound

ProcessSolventTime ConstantWavelength RegionReference
S₂ → S₁ Internal ConversionAcetonitrile~400 fs (0.4 ps)> 480 nm (decay)[1][3][7]
S₁ State Decay (Fluorescence)Acetonitrile0.88 ns (average)350-500 nm[1][3]
S₁ State Decay (Fluorescence)n-Hexane2.0 ns (average)350-500 nm[1][3]
S₂ State Decay (Fluorescence)Solution< 5 ps300-350 nm[1][3]

Note: The S₁ fluorescence decay is non-exponential, suggesting complex relaxation dynamics, possibly involving an equilibrium of different conformers.[1][3]

Interpretation and Discussion

The data provides direct evidence for the accepted photophysical model of octatetraene.

  • Ultrafast S₂ → S₁ Internal Conversion: The rapid ~400 fs decay observed at wavelengths >480 nm is the direct signature of internal conversion from the initially populated S₂ state to the S₁ state.[1][3] This ultrafast timescale is consistent with theoretical predictions of a 100-200 fs population transfer.[2]

  • S₁ State Dynamics: The subsequent, longer-lived absorption at shorter wavelengths corresponds to the S₁ state. Its decay on the nanosecond timescale matches fluorescence lifetime measurements and represents the relaxation of the S₁ state back to the ground state.[1]

  • Solvent Effects: The lifetime of the S₁ state is significantly shorter in the polar solvent acetonitrile compared to the non-polar n-hexane.[1][3] This indicates that solute-solvent interactions play a role in the non-radiative decay pathways from the S₁ state.

Conclusion

Femtosecond transient absorption spectroscopy is an indispensable tool for resolving the complex, multi-step excited-state dynamics of this compound. The experimental protocol outlined here allows for the direct observation of the ultrafast S₂ → S₁ internal conversion and the subsequent relaxation of the S₁ state. The quantitative data obtained from these experiments provides critical insights into the fundamental photophysics of polyenes, which is essential for applications in materials science, photobiology, and drug development.

References

Application Notes and Protocols for Utilizing 1,3,5,7-Octatetraene as a Model for Conducting Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conducting polymers are a class of organic materials that possess the electrical properties of metals or semiconductors while retaining the mechanical characteristics and processing advantages of polymers. Their unique properties have led to applications in diverse fields, including electronics, sensors, and biomedicine. Understanding the fundamental principles of charge transport in these materials is crucial for the design of new and improved conducting polymers. Short-chain conjugated oligomers, such as 1,3,5,7-octatetraene, serve as excellent molecular models for studying the electronic and charge transport properties of their long-chain polymer analogs, like polyacetylene. The well-defined structure of these oligomers allows for precise control and systematic investigation of the relationship between molecular structure, doping, and electrical conductivity. Furthermore, the principles of conductivity modulation in these systems can be harnessed for applications such as controlled drug release.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of this compound as a model system for conducting polymers.

Data Presentation

Table 1: Physicochemical Properties of all-trans-1,3,5,7-Octatetraene
PropertyValueReference
Molecular FormulaC₈H₁₀[1]
Molar Mass106.17 g/mol [1]
AppearanceColorless liquid or solid[2]
IUPAC Name(3E,5E)-octa-1,3,5,7-tetraene[1]
CAS Number3725-31-3[1]
Table 2: Spectroscopic Properties of all-trans-1,3,5,7-Octatetraene
Spectroscopic TechniqueKey FeaturesReference
UV-Vis-NIR AbsorptionAbsorption shoulders in the UV-Vis region corresponding to π-π* transitions. Doping with iodine introduces new absorption bands at longer wavelengths.[3]
Raman SpectroscopyCharacteristic C=C and C-C stretching modes that shift upon doping, indicating changes in bond alternation.[4][5]
Table 3: Theoretical and Experimental Data on Doped Polyenes and Oligomers
SystemDopantObservationReference
PolyacetyleneIodineOrders of magnitude increase in conductivity.[3]
OligothiophenesIodineGeneration of cation radicals and dications, leading to high conductivity.[6]
Poly(p-phenylene vinylene)FeCl₃, PF₆Non-metallic behavior even at high doping levels.[7]
Polyterpenol Thin FilmsIodineConductivity increases to ~10⁻⁸ Ω⁻¹·m⁻¹.[8]

Experimental Protocols

Protocol 1: Synthesis of all-trans-1,3,5,7-Octatetraene

This protocol is based on a modified Ramberg-Bäcklund reaction, which provides a stereoselective route to the all-trans isomer.

Materials:

  • Allylic dienylic sulfone precursor

  • Dibromodifluoromethane

  • Alumina-supported potassium hydroxide (KOH)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the allylic dienylic sulfone precursor in dichloromethane.

  • Addition of Reagents: Add alumina-supported KOH to the solution, followed by the dropwise addition of dibromodifluoromethane.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the alumina-supported KOH. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure and purity of the all-trans-1,3,5,7-octatetraene product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparation of this compound Thin Films for Conductivity Measurements

Materials:

  • Synthesized all-trans-1,3,5,7-octatetraene

  • High-purity solvent (e.g., toluene, chloroform)

  • Substrates (e.g., glass slides, silicon wafers)

  • Spin coater or vacuum deposition chamber

Procedure (Spin Coating):

  • Solution Preparation: Prepare a solution of all-trans-1,3,5,7-octatetraene in a suitable solvent at a known concentration (e.g., 1-10 mg/mL).

  • Substrate Cleaning: Thoroughly clean the substrates by sonication in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

  • Spin Coating: Place a substrate on the spin coater chuck. Dispense a small amount of the octatetraene solution onto the center of the substrate. Spin coat at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to form a thin film.

  • Annealing: Transfer the coated substrate to a hotplate or vacuum oven and anneal at a temperature below the melting point of octatetraene to remove residual solvent and improve film morphology.

Protocol 3: Iodine Doping of this compound Thin Films

Materials:

  • This compound thin film on a substrate

  • Iodine crystals

  • A sealed chamber (e.g., a desiccator)

Procedure:

  • Setup: Place the substrate with the octatetraene thin film in a sealed chamber.

  • Iodine Vapor Exposure: Place a small amount of iodine crystals in a separate container within the chamber. The iodine vapor will sublimate and fill the chamber.

  • Doping: Leave the thin film exposed to the iodine vapor for a controlled period (from minutes to hours) to achieve the desired doping level. The film should change color, indicating the formation of charge-transfer complexes.

  • Characterization of Doping: Monitor the doping process and its effects using UV-Vis-NIR spectroscopy, observing the appearance of new absorption bands characteristic of the doped state.[3][9]

Protocol 4: Electrical Conductivity Measurement using a Four-Point Probe

Materials:

  • Pristine or doped this compound thin film on an insulating substrate

  • Four-point probe measurement setup

  • Source measure unit (SMU)

Procedure:

  • Sample Placement: Place the substrate with the thin film on the sample stage of the four-point probe setup.

  • Probe Contact: Gently lower the four-point probe head onto the surface of the film, ensuring all four probes make good contact.

  • Measurement:

    • Apply a constant current through the outer two probes using the SMU.

    • Measure the voltage difference between the inner two probes.

    • Repeat the measurement for several current values to ensure an ohmic response (linear I-V curve).

  • Calculation: Calculate the sheet resistance (Rs) from the measured current (I) and voltage (V). For a collinear four-point probe with equal probe spacing, Rs = (π/ln(2)) * (V/I).

  • Conductivity Calculation: The conductivity (σ) can be calculated if the film thickness (t) is known: σ = 1 / (Rs * t). The film thickness can be measured using techniques like profilometry or ellipsometry.

Protocol 5: Characterization of Doped this compound

a) UV-Vis-NIR Spectroscopy:

  • Record the absorption spectrum of the pristine octatetraene thin film.

  • Record the absorption spectra at different time intervals during the iodine doping process.

  • Analyze the spectra for the decrease in the intensity of the pristine octatetraene absorption bands and the growth of new, lower-energy absorption bands corresponding to the formation of charge carriers (polarons, bipolarons).[9][10]

b) Raman Spectroscopy:

  • Acquire the Raman spectrum of the pristine octatetraene.

  • Acquire the Raman spectrum of the iodine-doped sample.

  • Analyze the shifts in the positions and changes in the relative intensities of the C=C and C-C stretching modes. These changes provide information about the alteration of the bond length alternation upon doping.[4][5][11]

c) Cyclic Voltammetry:

  • Setup: Use a three-electrode electrochemical cell with the octatetraene film on a conductive substrate (e.g., ITO-coated glass) as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.[12][13][14]

  • Electrolyte: Use a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Measurement: Scan the potential between the working and reference electrodes and record the resulting current.

  • Analysis: Determine the oxidation and reduction potentials of the octatetraene. These potentials provide information about the HOMO and LUMO energy levels and the electrochemical stability of the doped species.

Protocol 6: Modeling Controlled Drug Release

This protocol describes a model experiment to demonstrate the principle of electrically controlled drug release using a conducting oligomer matrix.

Materials:

  • This compound

  • A biocompatible, biodegradable polymer matrix (e.g., poly(lactic-co-glycolic acid), PLGA)

  • A model drug (e.g., a charged dye like methylene blue, or a relevant therapeutic agent)

  • A solvent system to dissolve all components (e.g., dichloromethane)

  • A casting dish or mold

  • A two-electrode setup (e.g., platinum foil electrodes)

  • A power source

  • A UV-Vis spectrophotometer

Procedure:

  • Matrix Preparation:

    • Co-dissolve this compound, the biodegradable polymer, and the model drug in the solvent.

    • Cast the solution into a mold and allow the solvent to evaporate slowly to form a drug-loaded composite film.

  • Doping (Optional): The entrapped octatetraene can be doped as described in Protocol 3 to create a conductive network within the polymer matrix.

  • Release Study:

    • Place the composite film in a buffer solution (e.g., phosphate-buffered saline, PBS).

    • Immerse two electrodes into the buffer on opposite sides of the film.

    • Apply a low voltage across the electrodes. The electric field will induce changes in the polymer matrix and/or the charge state of the octatetraene, potentially leading to increased diffusion and release of the drug.

    • Periodically take aliquots of the buffer solution and measure the concentration of the released drug using a UV-Vis spectrophotometer.

  • Control Experiment: Perform a parallel release study without the application of an electric field to determine the baseline diffusion rate.

  • Analysis: Compare the drug release profiles with and without the electrical stimulus to demonstrate controlled release.

Visualizations

Logical Relationship between Molecular Structure, Doping, and Conductivity

G cluster_0 Molecular Properties cluster_1 Process cluster_2 Resulting Properties Conjugated_Structure Conjugated π-System (this compound) Energy_Levels HOMO/LUMO Levels Conjugated_Structure->Energy_Levels determines Doping Doping (e.g., with Iodine) Energy_Levels->Doping facilitates Charge_Carriers Generation of Charge Carriers (Polarons/Bipolarons) Doping->Charge_Carriers leads to Conductivity Increased Electrical Conductivity Charge_Carriers->Conductivity results in G Start Start Synthesis Synthesis of This compound Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization_Pristine Characterization (NMR, MS) Purification->Characterization_Pristine Thin_Film Thin Film Preparation Characterization_Pristine->Thin_Film Doping Iodine Doping Thin_Film->Doping Characterization_Doped Characterization of Doped Film (UV-Vis-NIR, Raman, CV) Doping->Characterization_Doped Conductivity_Measurement Conductivity Measurement (Four-Point Probe) Doping->Conductivity_Measurement End End Conductivity_Measurement->End G Electrical_Stimulus Electrical Stimulus (Applied Voltage) Matrix_Response Response of Conducting Oligomer Matrix Electrical_Stimulus->Matrix_Response State_Change Change in Oxidation State/ Conformation Matrix_Response->State_Change Matrix_Swelling Alteration of Polymer Matrix (Swelling/Erosion) Matrix_Response->Matrix_Swelling Drug_Diffusion Increased Drug Diffusion State_Change->Drug_Diffusion Matrix_Swelling->Drug_Diffusion Drug_Release Controlled Drug Release Drug_Diffusion->Drug_Release

References

Application Notes and Protocols for 1,3,5,7-Octatetraene in Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,7-Octatetraene, a linear conjugated polyene, serves as a model system for understanding the nonlinear optical (NLO) properties of more complex organic molecules. Its well-defined electronic structure, characterized by delocalized π-electrons along the carbon backbone, gives rise to significant third-order NLO effects. This makes it a molecule of interest for fundamental studies and for the conceptual design of advanced NLO materials with applications in optical switching, optical limiting, and other photonic technologies. The absence of a permanent dipole moment in its centrosymmetric all-trans isomer means that second-order NLO effects are forbidden, making the third-order response the dominant nonlinear phenomenon.

These application notes provide an overview of the NLO properties of this compound, supported by quantitative data from computational studies. Detailed experimental protocols for characterizing its third-order NLO response are also presented to guide researchers in this field.

Application Notes

Rationale for NLO Applications of this compound

The primary interest in this compound for NLO applications stems from its significant third-order hyperpolarizability (γ). This property is directly related to the change in the refractive index of a material with the intensity of incident light, a phenomenon known as the optical Kerr effect. Materials with a large γ value are promising candidates for all-optical switching devices, where a light beam can control the transmission of another.

The conjugated π-electron system in this compound is highly polarizable. When subjected to a strong external electric field from a laser, the electron cloud is distorted, leading to a nonlinear polarization response. The extent of this response is quantified by the hyperpolarizabilities. For centrosymmetric molecules like all-trans-1,3,5,7-octatetraene, the second-order hyperpolarizability (β) is zero, and the lowest-order non-vanishing hyperpolarizability is the third-order term, γ.

Structure-Property Relationship

The NLO properties of polyenes like this compound are strongly dependent on the length of the conjugated chain. Longer polyenes generally exhibit larger third-order hyperpolarizabilities. This is due to the increased delocalization of the π-electrons, which makes them more susceptible to perturbation by an external electric field. Computational studies provide valuable insights into these structure-property relationships, allowing for the predictive design of molecules with enhanced NLO responses.

Quantitative Data

The following table summarizes the calculated second hyperpolarizability (γ) of all-trans-1,3,5,7-octatetraene from ab initio computational studies. These values provide a quantitative basis for understanding its NLO potential.

MoleculeMethodComponentγ (10⁻³⁶ esu)
all-trans-1,3,5,7-OctatetraeneAb initioγzzzz13.5

Note: The value is for the dominant tensor component along the long axis of the molecule.

Experimental Protocols

The following are detailed protocols for common experimental techniques used to characterize the third-order NLO properties of molecules like this compound.

Protocol 1: Z-Scan for Determination of the Nonlinear Refractive Index (n₂) and Nonlinear Absorption Coefficient (β)

Objective: To measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a solution of this compound.

Materials:

  • Femtosecond or picosecond pulsed laser (e.g., Ti:Sapphire laser, λ = 800 nm)

  • High-purity this compound

  • Spectroscopic grade solvent (e.g., hexane or chloroform, ensuring good solubility and transparency at the laser wavelength)

  • Optical components: beam splitter, neutral density filters, focusing lens, sample cuvette (1 mm path length), photodetectors, and a motorized translation stage.

  • Data acquisition system

Methodology:

  • Sample Preparation: Prepare a series of solutions of this compound in the chosen solvent at different concentrations. Ensure the linear absorption of the solutions at the laser wavelength is low to avoid thermal effects.

  • Experimental Setup:

    • The laser beam is split into a reference beam and a transmitted beam.

    • The transmitted beam is focused by a lens.

    • The sample cuvette is mounted on a motorized translation stage that moves it along the z-axis through the focal point of the lens.

    • The transmitted light is collected by a photodetector. For the "closed-aperture" Z-scan, an aperture is placed before the detector to be sensitive to changes in the beam's spatial profile. For the "open-aperture" Z-scan, the aperture is removed to collect all the transmitted light.

  • Data Acquisition:

    • Closed-Aperture Z-scan: The normalized transmittance is measured as a function of the sample position (z). A pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive n₂ (self-focusing).

    • Open-Aperture Z-scan: The normalized transmittance is measured as a function of the sample position. A valley at the focus indicates two-photon absorption or reverse saturable absorption (positive β), while a peak indicates saturable absorption (negative β).

  • Data Analysis:

    • The open-aperture data is analyzed to determine the nonlinear absorption coefficient β.

    • The closed-aperture data is then divided by the open-aperture data to isolate the effect of nonlinear refraction. This corrected data is then fit to theoretical models to extract the nonlinear refractive index n₂.

    • The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can be calculated from n₂ and β. The molecular second hyperpolarizability (γ) can then be determined from χ⁽³⁾ by accounting for local field factors and the concentration of the solute.

Protocol 2: Third-Harmonic Generation (THG) for the Determination of the Second Hyperpolarizability (γ)

Objective: To measure the electronic contribution to the third-order hyperpolarizability (γ) of this compound.

Materials:

  • High-power, pulsed laser (e.g., Nd:YAG laser, λ = 1064 nm)

  • High-purity this compound

  • Spectroscopic grade solvent

  • Fused silica reference sample

  • Optical components: focusing lens, collection optics, monochromator, and a sensitive photodetector (e.g., photomultiplier tube).

  • Data acquisition system

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent.

  • Experimental Setup:

    • The fundamental laser beam is focused into the sample cell.

    • The generated third-harmonic signal (at λ/3) is collected in the forward direction.

    • A monochromator is used to spectrally separate the third-harmonic signal from the fundamental beam.

    • The intensity of the third-harmonic signal is measured by the photodetector.

  • Maker Fringe Technique:

    • The sample is placed in a wedge-shaped cell or rotated to vary the effective path length of the laser beam.

    • The intensity of the third-harmonic signal is measured as a function of the path length, producing an interference pattern known as Maker fringes.

    • The same measurement is performed on a reference sample with a known third-order susceptibility (e.g., fused silica).

  • Data Analysis:

    • By comparing the Maker fringe patterns of the sample and the reference, the third-order susceptibility (χ⁽³⁾) of the solution can be determined.

    • The second hyperpolarizability (γ) of the this compound molecule is then calculated from the χ⁽³⁾ of the solution, taking into account the concentration and local field factors.

Protocol 3: Electric Field-Induced Second-Harmonic Generation (EFISH) for Centrosymmetric Molecules

Objective: To measure the third-order hyperpolarizability (γ) of the centrosymmetric this compound molecule. In the presence of a strong DC electric field, the inversion symmetry of the molecule is broken, allowing for second-harmonic generation.

Materials:

  • Pulsed laser with high peak power (e.g., Nd:YAG at 1064 nm)

  • High-purity this compound

  • Suitable solvent

  • Specially designed EFISH cell with electrodes to apply a high-voltage DC field.

  • High-voltage power supply

  • Optical components for SHG detection (as in the THG protocol).

  • Reference sample with a known EFISH response.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a non-polar solvent.

  • Experimental Setup:

    • The sample solution is placed in the EFISH cell.

    • A high-voltage DC pulse is applied across the electrodes, synchronized with the incoming laser pulse. This orients the molecules and breaks the centrosymmetry.

    • The laser beam is passed through the sample.

    • The generated second-harmonic signal (at λ/2) is detected.

  • Measurement:

    • The intensity of the second-harmonic signal is measured as a function of the applied DC electric field strength.

    • The measurement is repeated for a reference sample.

  • Data Analysis:

    • The effective second-order susceptibility induced by the electric field is proportional to the third-order susceptibility.

    • By analyzing the dependence of the SHG signal on the applied electric field and comparing it with the reference, the third-order hyperpolarizability (γ) of the this compound molecule can be determined.

Visualizations

NLO_Mechanism cluster_molecule This compound cluster_interaction Interaction cluster_response NLO Response pi_electrons Delocalized π-Electrons laser High-Intensity Laser Field (E) pi_electrons->laser Perturbation polarization Nonlinear Polarization (P) laser->polarization Induces gamma Third-Order Hyperpolarizability (γ) polarization->gamma Characterized by n2 Nonlinear Refractive Index (n₂) gamma->n2 Determines beta_abs Nonlinear Absorption (β) gamma->beta_abs Determines

Caption: Mechanism of the third-order nonlinear optical response in this compound.

Z_Scan_Workflow start Start sample_prep Prepare this compound Solution start->sample_prep z_scan_setup Align Z-Scan Apparatus sample_prep->z_scan_setup open_aperture Perform Open-Aperture Scan z_scan_setup->open_aperture closed_aperture Perform Closed-Aperture Scan z_scan_setup->closed_aperture analyze_open Analyze Data to Determine β open_aperture->analyze_open analyze_closed Analyze Data to Determine n₂ closed_aperture->analyze_closed calculate_gamma Calculate χ⁽³⁾ and γ analyze_open->calculate_gamma analyze_closed->calculate_gamma end End calculate_gamma->end

Caption: Experimental workflow for the Z-scan technique.

Application Notes and Protocols for Computational Modeling of 1,3,5,7-Octatetraene Excited State Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5,7-octatetraene is a linear polyene that serves as a crucial model system for understanding the photochemistry and photophysics of more complex conjugated molecules, such as carotenoids and retinal, which are vital in biological processes like photosynthesis and vision. The study of its excited state dynamics provides fundamental insights into processes like cis-trans isomerization, internal conversion, and energy dissipation pathways following photoexcitation.[1] The interplay between the optically bright S₂ (1¹Bᵤ) state and the lower-lying, optically dark S₁ (2¹A₉) state governs its photochemical behavior.[2] This document provides detailed protocols for the computational modeling of these dynamics and for experimental techniques used for validation.

Computational Modeling Workflow

The computational investigation of this compound's excited state dynamics follows a multi-step process, beginning with the characterization of the electronic states and culminating in dynamics simulations that model the molecule's evolution over time after absorbing light.

Computational Workflow cluster_setup Initial Setup & Static Calculations cluster_dynamics Dynamics Simulation cluster_analysis Analysis & Validation A Ground State (S₀) Geometry Optimization B Frequency Calculation (Confirm Minimum) A->B C Vertical Excitation Energy Calculation (TD-DFT, CASSCF) A->C D Excited State PES Scan & Optimization C->D E Locate Conical Intersections (S₂/S₁) D->E F Generate Initial Conditions (Wigner Sampling) E->F Key Geometries G Nonadiabatic Dynamics (e.g., Surface Hopping) F->G H Analyze Trajectories (Population Dynamics, Lifetimes) G->H I Simulate Observables (e.g., Transient Absorption) H->I J Compare with Experiment I->J Photochemical Pathway S0 S₀ (Ground State) S2 S₂ (1¹Bᵤ - Bright State) S0->S2 Photoexcitation (fs) CI S₂/S₁ Conical Intersection S2->CI Ultrafast Dynamics (~10-100 fs) S1 S₁ (2¹A₉ - Dark State) Products Relaxation / Isomerization S1->Products Vibrational Cooling / Isomerization (ps-ns) CI->S1 Internal Conversion (~400 fs) Products->S0 Return to Ground State

References

Application Notes and Protocols for the Synthesis of 1,3,5,7-Octatetraene Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,3,5,7-octatetraene derivatives, a class of conjugated molecules with significant potential in the field of organic electronics. Their extended π-conjugation makes them promising candidates for use as active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices.

Data Presentation: Electronic Properties of Organic Semiconductors

The electronic properties of organic semiconductors are crucial for their performance in electronic devices. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the efficiency of charge injection and transport, while the bandgap influences the material's absorption spectrum. Charge carrier mobility is a key metric for the performance of OFETs. While specific data for a wide range of this compound derivatives is still an active area of research, the following table provides representative data for analogous organic semiconductor materials to illustrate the typical range of these properties.

Compound ClassHOMO (eV)LUMO (eV)Bandgap (eV)Hole Mobility (cm²/Vs)
Pentacene Derivatives[1]-5.0 to -5.2-3.0 to -3.2~2.00.1 - 1.0+
Thiophene-based Oligomers-4.8 to -5.5-2.5 to -3.51.5 - 2.50.01 - 0.5
Perylene Diimide Derivatives[2]-5.8 to -6.2-3.8 to -4.2~2.0(n-type) up to 0.21
DPP-based Small Molecules[3]-5.3 to -5.6-3.4 to -3.7~1.9up to 9.7 x 10⁻³

Experimental Protocols

The synthesis of this compound derivatives can be achieved through various olefination reactions. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most common and effective methods.

Protocol 1: Synthesis of a 1,8-Diaryl-1,3,5,7-octatetraene via Wittig Reaction

This protocol describes a general procedure for the synthesis of a symmetrically substituted 1,8-diaryl-1,3,5,7-octatetraene using the Wittig reaction.

Materials:

  • Appropriate aryl-substituted phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • An appropriate α,β-unsaturated aldehyde (e.g., cinnamaldehyde)

  • Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Apparatus for reactions under inert atmosphere (e.g., Schlenk line)

  • Standard workup and purification reagents (e.g., saturated ammonium chloride solution, organic solvents for extraction, silica gel for column chromatography)

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.0 equivalent) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-BuLi (1.05 equivalents) dropwise to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

    • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Dissolve the α,β-unsaturated aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure. The crude product will contain the desired octatetraene derivative and triphenylphosphine oxide as a major byproduct.

    • Purify the crude product by column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate).

Protocol 2: Synthesis of a this compound Derivative via Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful alternative to the Wittig reaction, often providing higher yields and better stereoselectivity (predominantly E-alkenes). It utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide.

Materials:

  • Appropriate phosphonate ester (e.g., diethyl cinnamylphosphonate)

  • A suitable aldehyde or ketone

  • Base (e.g., sodium hydride (NaH), sodium methoxide (NaOMe), or potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Apparatus for reactions under inert atmosphere

  • Standard workup and purification reagents

Procedure:

  • Phosphonate Carbanion Generation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

    • Wash the NaH with anhydrous hexanes to remove the mineral oil.

    • Add fresh anhydrous THF to the flask and cool to 0 °C.

    • Slowly add the phosphonate ester (1.0 equivalent) dissolved in anhydrous THF to the NaH suspension. Hydrogen gas will evolve.

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • HWE Reaction:

    • Cool the solution of the phosphonate carbanion to 0 °C.

    • Add the aldehyde or ketone (1.0 equivalent) dissolved in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • After completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure. The byproduct, a phosphate salt, is often water-soluble and can be largely removed during the aqueous workup.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic Pathway: Horner-Wadsworth-Emmons Reaction

HWE_Reaction Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Base (e.g., NaH) Base->Carbanion Deprotonation Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Aldehyde Aldehyde/ Ketone Aldehyde->Intermediate Nucleophilic Addition Product This compound Derivative Intermediate->Product Elimination Byproduct Phosphate Byproduct Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons reaction pathway.

Experimental Workflow: OFET Fabrication and Characterization

OFET_Workflow Substrate Substrate Preparation (e.g., Si/SiO2 cleaning) Electrode Source/Drain Electrode Deposition (e.g., Au) Substrate->Electrode Dielectric Dielectric Surface Treatment (e.g., OTS) Electrode->Dielectric Semiconductor Octatetraene Derivative Deposition (Spin-coating or Evaporation) Dielectric->Semiconductor Annealing Thermal Annealing Semiconductor->Annealing Characterization Device Characterization (I-V measurements) Annealing->Characterization Analysis Data Analysis (Mobility, On/Off Ratio) Characterization->Analysis

Caption: Workflow for OFET fabrication and characterization.

References

Application Notes and Protocols for Raman Spectroscopy of 1,3,5,7-Octatetraene Vibrational Modes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,5,7-octatetraene is a linear polyene that serves as a model system for understanding the electronic and vibrational properties of conjugated molecules. Raman spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of such molecules.[1][2] This is because the polarizability of the molecule changes significantly during vibrations, leading to strong Raman scattering.[1][2] These application notes provide a detailed protocol for acquiring and analyzing the Raman spectrum of this compound, along with a summary of its key vibrational modes.

Data Presentation: Vibrational Modes of trans,trans-1,3,5,7-Octatetraene

The vibrational modes of trans,trans-1,3,5,7-octatetraene have been extensively studied through both experimental Raman spectroscopy and theoretical calculations.[3][4][5] The molecule, possessing C2h symmetry, has 48 normal vibrational modes.[5] The table below summarizes the experimentally observed Raman active modes and their assignments based on ab initio molecular orbital calculations.[5]

Observed Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment (Potential Energy Distribution, %)SymmetryDescription
16391641ν(C=C) 88agIn-phase C=C stretching
15951597ν(C=C) 89agOut-of-phase C=C stretching
12951296δ(C-H) 52, ν(C-C) 21agIn-plane C-H bending and C-C stretching
12801279δ(C-H) 30, ν(C=C) 14buIn-plane C-H bending and C=C stretching
12291227δ(C-H) 46, δ(C-H) 20buIn-plane C-H bending
11451146ν(C-C) 67agC-C stretching
10101011δ(C-H) 84agIn-plane C-H bending
357358δ(C=C-C) 73agIn-plane C=C-C bending
234235δ(C-C-C) 69agIn-plane C-C-C bending

Note: Frequencies and assignments are based on data from studies using various solvents and theoretical models. The exact peak positions may vary slightly depending on the experimental conditions.[5][6]

Experimental Protocols

This section details the methodology for performing Raman spectroscopy on this compound.

1. Sample Preparation

Due to the rapid polymerization of pure this compound, it is crucial to handle the sample in solution.[6]

  • Solvent Selection: High-purity, Raman-grade solvents are essential to minimize interference. Commonly used solvents include carbon disulfide (CS₂) and cyclohexane.[6] For low-temperature studies, n-alkane matrices such as n-octane or n-hexane can be used.[7]

  • Solution Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent. The concentration should be optimized to obtain a good signal-to-noise ratio while avoiding self-absorption and fluorescence.

    • Work quickly to minimize exposure to light and air, which can induce degradation and polymerization.

    • The freshly prepared solution should be used immediately for spectral acquisition.

2. Instrumentation and Data Acquisition

A standard Raman spectrometer equipped with a visible laser source is suitable for these measurements.

  • Spectrometer: A high-resolution Raman spectrometer is required.

  • Laser Source: An Argon ion laser with an excitation wavelength of 514.5 nm is commonly used.[5] A frequency-doubled Nd:YAG laser at 532 nm is also a suitable alternative.[8] The laser power should be kept low (~80 mW at the sample) to prevent photo-decomposition of the sample.[5]

  • Data Acquisition Parameters:

    • Calibration: Calibrate the spectrometer using a known standard (e.g., silicon wafer, cyclohexane) before sample analysis.

    • Sample Holder: Use a quartz cuvette for liquid samples. For solid-state, low-temperature measurements, a cryostat is necessary.

    • Spectral Range: Acquire spectra over a range that covers the key vibrational modes, typically from 200 cm⁻¹ to 1800 cm⁻¹.

    • Resolution: A spectral resolution of 2-4 cm⁻¹ is generally sufficient.[5]

    • Accumulations: Co-add multiple scans (e.g., 50-200 times) to improve the signal-to-noise ratio.[5]

3. Data Analysis

  • Baseline Correction: Apply a baseline correction to the raw spectrum to remove any broad background fluorescence.

  • Peak Identification: Identify the Raman peaks and determine their precise positions (in cm⁻¹), intensities, and widths.

  • Vibrational Assignment: Compare the experimental peak positions with published data and theoretical calculations to assign the observed bands to specific vibrational modes of this compound.[3][5]

Mandatory Visualization

Experimental Workflow for Raman Spectroscopy of this compound

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Synthesize or Procure This compound prep2 Select Raman-Grade Solvent (e.g., CS2, Cyclohexane) prep1->prep2 Polymerizes rapidly prep3 Prepare Dilute Solution prep2->prep3 prep4 Load into Quartz Cuvette prep3->prep4 acq1 Calibrate Spectrometer prep4->acq1 Immediate analysis acq2 Mount Sample in Spectrometer acq1->acq2 acq3 Set Laser Parameters (e.g., 514.5 nm, <80 mW) acq2->acq3 acq4 Acquire Raman Spectrum (200-1800 cm⁻¹, 2-4 cm⁻¹ resolution) acq3->acq4 acq5 Accumulate Multiple Scans acq4->acq5 an1 Baseline Correction acq5->an1 an2 Peak Identification (Position, Intensity) an1->an2 an3 Compare with Literature/Calculations an2->an3 an4 Assign Vibrational Modes an3->an4 end End an4->end start Start start->prep1

Caption: Workflow for Raman analysis of this compound.

References

Application Notes and Protocols for 1,3,5,7-Octatetraene Derivatives as Fluorescent Probes in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,3,5,7-octatetraene derivatives, particularly 1,8-diphenyl-1,3,5,7-octatetraene (DPO), as fluorescent probes for investigating the biophysical properties of cellular membranes and their role in signal transduction.

Introduction to 1,8-Diphenyl-1,3,5,7-Octatetraene (DPO) as a Membrane Probe

1,8-Diphenyl-1,3,5,7-octatetraene (DPO) is a lipophilic fluorescent molecule that preferentially partitions into the hydrophobic core of lipid bilayers. Its fluorescence properties are highly sensitive to the local microenvironment, making it an excellent probe for studying membrane fluidity, lipid order, and the formation of distinct membrane domains such as lipid rafts. The rotational mobility of DPO within the membrane is restricted, and changes in this mobility, measured by fluorescence anisotropy, directly correlate with the fluidity of the lipid environment.

Core Applications in Biological Research

  • Measurement of Membrane Fluidity: DPO is widely used to determine the relative fluidity of biological membranes. Changes in membrane fluidity are associated with various cellular processes, including signal transduction, membrane trafficking, and cellular stress responses.

  • Investigation of Lipid Rafts: Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[1][2] DPO can be used to probe the formation and biophysical properties of these domains.

  • Drug-Membrane Interactions: The interaction of pharmaceutical compounds with cellular membranes can alter membrane fluidity and organization. DPO can be employed to assess these effects, providing insights into drug mechanisms of action and potential off-target effects.

  • Monitoring Cellular Processes: Changes in membrane fluidity are implicated in various cellular events, including apoptosis, cell activation, and differentiation. DPO can be used as a tool to monitor these changes in real-time.

Quantitative Data Presentation

The photophysical properties of 1,8-diphenyl-1,3,5,7-octatetraene (DPO) are crucial for its application as a fluorescent probe. The following table summarizes key quantitative data for DPO in various environments.

PropertyValueConditionsReference(s)
Excitation Maximum (λex) ~374 nmIn cyclohexane[3][4]
Emission Maximum (λem) ~515 nmIn cyclohexane[3][4]
Molar Extinction Coefficient (ε) ~85,000 M⁻¹cm⁻¹ at ~374 nmIn ethanol[5]
Fluorescence Quantum Yield (Φf) 0.043 - 0.212Varies with solvent polarizability[5]
Fluorescence Lifetime (τ) 4.2 - 7.2 nsMonoexponential decay in various solvents[5]

Experimental Protocols

Protocol 1: Staining of Live Cells with DPO for Fluorescence Microscopy

This protocol describes the general procedure for labeling live mammalian cells with DPO to visualize and analyze membrane properties.

Materials:

  • 1,8-diphenyl-1,3,5,7-octatetraene (DPO)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)

Procedure:

  • Preparation of DPO Stock Solution:

    • Prepare a 1 mM stock solution of DPO in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Staining:

    • Dilute the DPO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the DPO-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for DPO (Excitation: ~374 nm, Emission: ~420-550 nm).

    • Acquire images using settings that minimize phototoxicity and photobleaching.

Protocol 2: Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol outlines the steps for measuring changes in membrane fluidity in a cell suspension or liposome sample using DPO and a fluorescence plate reader equipped with polarizers.

Materials:

  • DPO-labeled cell suspension or liposomes (prepared as described in Protocol 1, with cells harvested and suspended in PBS)

  • Fluorescence microplate reader with polarization filters

  • Black, clear-bottom microplates

Procedure:

  • Sample Preparation:

    • Dispense 100-200 µL of the DPO-labeled cell suspension or liposome solution into the wells of a black, clear-bottom microplate.

  • Instrument Setup:

    • Set the excitation wavelength to ~374 nm and the emission wavelength to ~515 nm.

    • Use appropriate excitation and emission polarizers.

  • Measurement of Fluorescence Intensities:

    • Measure the fluorescence intensity with the excitation and emission polarizers oriented in parallel (IVV) and perpendicular (IVH) to each other.

    • Measure the fluorescence intensity with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (IHV) and horizontally (IHH) to determine the G-factor (instrumental correction factor).

  • Calculation of G-Factor:

    • The G-factor is calculated as G = IHV / IHH.

  • Calculation of Fluorescence Anisotropy (r):

    • Fluorescence anisotropy is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

  • Data Interpretation:

    • A higher anisotropy value (r) indicates lower rotational freedom of the probe and thus, lower membrane fluidity (higher order).

    • A lower anisotropy value indicates higher rotational freedom and higher membrane fluidity (lower order).

    • Compare the anisotropy values of control and treated samples to determine the effect of a given treatment on membrane fluidity.

Visualization of Associated Signaling Pathways and Workflows

Lipid Raft-Mediated Signaling

Lipid rafts are dynamic membrane microdomains that play a crucial role in signal transduction by concentrating or separating signaling molecules.[1][2][6] Changes in membrane fluidity, which can be monitored using DPO, are known to modulate the formation and stability of lipid rafts, thereby influencing downstream signaling events. For example, the clustering of receptors within lipid rafts upon ligand binding is a key step in the activation of many signaling pathways, including those initiated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1][7]

Lipid_Raft_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor_unbound Receptor (monomeric) Ligand->Receptor_unbound Binding Receptor_bound Receptor (dimerized in raft) Receptor_unbound->Receptor_bound Dimerization & Raft Recruitment Effector Effector Protein Receptor_bound->Effector Activation Lipid_Raft Lipid Raft (ordered domain) DPO DPO Probe DPO->Lipid_Raft Reports on Fluidity/Order Signaling_Cascade Downstream Signaling Cascade Effector->Signaling_Cascade Initiation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Lipid raft-mediated signal transduction pathway.

Experimental Workflow for Investigating Drug Effects on Membrane Fluidity

This workflow illustrates the process of using DPO to assess how a drug candidate affects the membrane fluidity of target cells.

Drug_Effect_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Interpretation A1 Culture Cells A2 Treat with Drug (or Vehicle Control) A1->A2 A3 Label with DPO A2->A3 B1 Fluorescence Anisotropy Measurement A3->B1 C1 Calculate Anisotropy (r) B1->C1 C2 Compare r values (Drug vs. Control) C1->C2 C3 Interpret Change in Membrane Fluidity C2->C3

Caption: Workflow for assessing drug-induced changes in membrane fluidity.

Conclusion

This compound derivatives, exemplified by DPO, are valuable tools for the qualitative and quantitative assessment of membrane biophysics in living cells and model systems. Their sensitivity to the lipid environment allows for the detailed investigation of membrane fluidity and its role in critical cellular processes, including signal transduction. The protocols and information provided herein serve as a guide for researchers to effectively apply these probes in their studies.

References

Application Note: Theoretical Calculation of the UV-Vis Absorption Spectrum of 1,3,5,7-Octatetraene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5,7-Octatetraene is a linear polyene that serves as a fundamental model system for understanding the electronic structure and spectroscopic properties of conjugated molecules. Its extended π-system leads to strong absorption in the ultraviolet-visible (UV-Vis) region, corresponding to a π→π* electronic transition.[1] The position of the absorption maximum (λmax) is sensitive to the length of the conjugated chain, with longer polyenes exhibiting a bathochromic (red) shift.[1][2] Computational chemistry provides powerful tools for predicting and interpreting the electronic absorption spectra of such molecules, offering insights that complement experimental data. This application note details the theoretical protocol for calculating the absorption spectrum of this compound using Time-Dependent Density Functional Theory (TD-DFT), a widely used and accessible computational method.

Theoretical Background

The absorption of UV-Vis light by a molecule induces a transition from its electronic ground state (S₀) to an excited state (Sₙ). The energy difference (ΔE) between these states dictates the wavelength (λ) of the absorbed photon, as described by the equation ΔE = hc/λ. For conjugated systems like octatetraene, the most intense absorption typically corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[1]

Computational methods calculate the vertical excitation energy, which represents the energy difference between the ground and excited states at the fixed, optimized geometry of the ground state. This is distinct from the adiabatic excitation energy (0-0 transition), which is the energy difference between the vibrational ground states of the S₀ and S₁ electronic states.[3][4] High-level ab initio methods, such as Complete Active Space Perturbation Theory (CASPT2) and Coupled-Cluster (CC) theory, can provide highly accurate benchmark results for small molecules but are computationally demanding.[4][5][6] TD-DFT offers a favorable balance of computational cost and accuracy for calculating the excited states of larger systems.[7]

Logical Workflow for Spectral Calculation

cluster_input Input Preparation cluster_computation Computational Steps cluster_analysis Data Analysis mol_build Define Molecular Structure method_select Select Method (e.g., TD-DFT/B3LYP) geom_opt 1. Ground State Geometry Optimization method_select->geom_opt freq_calc 2. Frequency Calculation geom_opt->freq_calc td_dft 3. Excited State (TD-DFT) Calculation freq_calc->td_dft extract_data Extract Energies & Oscillator Strengths td_dft->extract_data plot_spectrum Plot Theoretical Spectrum extract_data->plot_spectrum compare_exp Compare with Experimental Data plot_spectrum->compare_exp

Caption: A flowchart illustrating the major stages of a theoretical UV-Vis spectrum calculation.

Detailed Protocol for TD-DFT Calculation

This protocol outlines the steps to calculate the UV-Vis absorption spectrum of all-trans-1,3,5,7-octatetraene using a quantum chemistry software package like Gaussian or ORCA.

Step 1: Ground State Geometry Optimization

The first and most crucial step is to obtain an accurate structure of the molecule in its electronic ground state.

  • Objective: To find the minimum energy conformation of all-trans-1,3,5,7-octatetraene.

  • Methodology:

    • Construct the 3D structure of all-trans-1,3,5,7-octatetraene using a molecular builder. Ensure the planar C₂ₕ symmetry is represented.[1]

    • Set up an optimization calculation. A common and reliable level of theory for geometry optimization is the B3LYP functional with a Pople-style basis set like 6-31G(d).

    • Example Input Keywords (Gaussian):

    • Run the calculation. The output will be the optimized Cartesian coordinates of the molecule at its energy minimum.

Step 2: Vibrational Frequency Calculation

This step is performed to verify that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

  • Objective: To confirm the absence of imaginary frequencies.

  • Methodology:

    • Use the optimized geometry from Step 1 as the input structure.

    • Perform a frequency calculation at the same level of theory used for the optimization.

    • Example Input Keywords (Gaussian):

    • Verify the output: A true minimum will have zero imaginary frequencies.

Step 3: Excited State Calculation (TD-DFT)

This is the core step where the vertical excitation energies and transition properties are calculated.

  • Objective: To compute the energies of the lowest-lying singlet excited states.

  • Methodology:

    • Use the verified optimized geometry.

    • Set up a TD-DFT calculation. It is often beneficial to use a larger basis set with diffuse functions (e.g., 6-31+G(d) or 6-311++G(d,p)) for excited state calculations to better describe the more diffuse electron density.[7][8]

    • Specify the number of excited states to calculate (e.g., NStates=10) to ensure the primary transitions are captured.

    • An implicit solvent model like the Polarizable Continuum Model (PCM) can be included to simulate solution-phase spectra.

    • Example Input Keywords (Gaussian, for calculation in ethanol):

    • Run the calculation.

Step 4: Data Extraction and Spectrum Visualization

The final step involves interpreting the output to generate the theoretical spectrum.

  • Objective: To identify the key electronic transitions and plot the spectrum.

  • Methodology:

    • From the output file, extract the calculated excitation energies (in eV), wavelengths (in nm), and their corresponding oscillator strengths (f). The oscillator strength is a dimensionless quantity that represents the probability of a transition; a larger value indicates a more intense absorption.

    • The transition with the largest oscillator strength near the experimental λmax is typically the HOMO→LUMO transition (1¹A_g → 1¹B_u for octatetraene).

    • To visualize the spectrum, plot the oscillator strength against the wavelength. Each transition can be broadened using a Gaussian or Lorentzian function to simulate a continuous experimental spectrum.

Data Presentation

The following table summarizes theoretical values obtained from high-level calculations and compares them with experimental data for all-trans-1,3,5,7-octatetraene.

ParameterExperimental ValueCalculated Value (CASPT2)Calculated Value (CC3)
State 1¹Bᵤ1¹Bᵤ1¹Bᵤ
λmax (nm) ~290 - 304[1]--
Vertical Excitation (eV) ~4.4 (Historically accepted)[4]4.864.82
Adiabatic Excitation (eV) 4.034.024.04
Oscillator Strength (f) Strong--

Note: The theoretical vertical excitation energies from high-level ab initio methods are found to be almost degenerate for the 2¹A_g and 1¹B_u states at around 4.8 eV.[4] This value is higher than the experimentally observed absorption maximum, and the analysis suggests that the peak of the experimental band corresponds to the adiabatic (0-0) transition, not the vertical excitation.[4]

Theoretical vs. Experimental Correlation

cluster_theory Theoretical Domain cluster_exp Experimental Domain mol_geom Optimized Molecular Geometry (S₀) ground_state Ground State (S₀) Energy & Wavefunction mol_geom->ground_state excited_states Excited States (S₁, S₂...) Energies & Wavefunctions mol_geom->excited_states delta_e ΔE = E(S₁) - E(S₀) (Vertical Excitation Energy) ground_state->delta_e osc_strength Oscillator Strength (f) (Transition Probability) ground_state->osc_strength excited_states->delta_e excited_states->osc_strength theory_spectrum Calculated λmax & Intensity delta_e->theory_spectrum osc_strength->theory_spectrum exp_spectrum Measured UV-Vis Spectrum (Absorbance vs. Wavelength) theory_spectrum->exp_spectrum Comparison & Validation

Caption: Relationship between theoretical constructs and the experimental absorption spectrum.

References

Application Notes and Protocols: Diels-Alder Reactions Involving 1,3,5,7-Octatetraene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful method for the construction of six-membered rings with high regio- and stereocontrol.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile has been widely applied in the synthesis of complex natural products and novel materials.[3][4] This document provides an overview of the theoretical and practical considerations for Diels-Alder reactions involving 1,3,5,7-octatetraene as the diene component. While specific experimental data for this compound in Diels-Alder reactions is limited in publicly available literature, this guide extrapolates from well-established principles and related reactions to provide a framework for researchers exploring this chemistry. We will cover the fundamentals of the Diels-Alder reaction, the expected reactivity of this compound, the potential for intramolecular reactions, the influence of catalysts, and generalized experimental protocols.

Introduction to the Diels-Alder Reaction

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a cyclohexene ring from a conjugated diene and an alkene (the dienophile).[1][2] The reaction is thermally allowed and proceeds through a cyclic transition state.[3] Key characteristics of the Diels-Alder reaction include:

  • Stereospecificity: The stereochemistry of the dienophile is retained in the product. A cis-dienophile will yield a cis-substituted cyclohexene, while a trans-dienophile will give a trans-substituted product.

  • The s-cis Conformation: The diene must be able to adopt an s-cis conformation to react. Dienes locked in an s-trans conformation are unreactive.[5]

  • Electron Demand: The reaction rate is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile (normal electron demand Diels-Alder).[2] Conversely, an electron-rich dienophile and an electron-poor diene can also react (inverse electron demand Diels-Alder).

This compound as a Diene

This compound is a conjugated polyene that can theoretically act as a diene in a Diels-Alder reaction. Due to its extended conjugation, it can participate in cycloaddition at different positions. The terminal 1,3-diene moiety is the most likely to react in a standard Diels-Alder fashion.

Intermolecular Diels-Alder Reactions

In an intermolecular reaction, this compound would react with a suitable dienophile, such as maleic anhydride or an acrylate, to form a substituted cyclohexene derivative. The reaction would likely require thermal conditions or Lewis acid catalysis to proceed efficiently.

Intramolecular Diels-Alder (IMDA) Reactions

Given its chain length, this compound is a prime candidate for derivatization to undergo an intramolecular Diels-Alder (IMDA) reaction.[6] In an IMDA reaction, the diene and dienophile are part of the same molecule, connected by a tether.[7] This leads to the formation of polycyclic structures in a single step.[6] The length and nature of the tether can influence the regioselectivity and stereoselectivity of the reaction.[8] IMDA reactions are often favored entropically compared to their intermolecular counterparts and can sometimes proceed under milder conditions.[6]

Lewis Acid Catalysis

Lewis acids can significantly accelerate Diels-Alder reactions and enhance their selectivity.[9][10] They function by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing its reactivity towards the diene's Highest Occupied Molecular Orbital (HOMO).[11] Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂).[10] In the context of this compound, a Lewis acid could be crucial in promoting the reaction, especially with less reactive dienophiles.

Experimental Protocols (Generalized)

Due to the scarcity of specific published examples for this compound, the following protocols are generalized based on common procedures for similar dienes. Researchers should consider these as starting points for optimization.

General Protocol for Thermal Intermolecular Diels-Alder Reaction

This protocol is adapted from the reaction of other acyclic dienes with maleic anhydride.

Table 1: Generalized Reaction Parameters for Thermal Intermolecular Diels-Alder

ParameterValue/ConditionNotes
Diene This compound1.0 equivalent
Dienophile Maleic Anhydride1.0 - 1.2 equivalents
Solvent Toluene or XyleneHigh-boiling, inert solvent
Temperature 80-140 °C (Reflux)Monitor reaction by TLC
Reaction Time 2 - 24 hoursDependent on reactivity
Work-up Aqueous wash, drying, and solvent removalStandard procedures
Purification Recrystallization or column chromatographyTo isolate the adduct

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and the dienophile (e.g., maleic anhydride, 1.0-1.2 eq).

  • Add a suitable high-boiling solvent (e.g., toluene or xylene) to achieve a concentration of 0.1-0.5 M.[12]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by vacuum filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or silica gel column chromatography.

General Protocol for Lewis Acid-Catalyzed Intramolecular Diels-Alder (IMDA) Reaction

This protocol is a general representation for an IMDA reaction of a functionalized octatetraene derivative.

Table 2: Generalized Reaction Parameters for Lewis Acid-Catalyzed IMDA

ParameterValue/ConditionNotes
Substrate Functionalized this compound1.0 equivalent
Lewis Acid AlCl₃, BF₃·OEt₂, or ZnCl₂0.1 - 1.1 equivalents
Solvent Dichloromethane or TolueneAnhydrous
Temperature -78 °C to room temperatureDependent on catalyst and substrate
Reaction Time 1 - 12 hoursMonitor reaction by TLC
Work-up Quenching with aqueous solution, extractionCareful quenching of Lewis acid
Purification Column chromatographyTo isolate the polycyclic product

Procedure:

  • Dissolve the functionalized this compound substrate (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Slowly add the Lewis acid (0.1-1.1 eq) to the stirred solution.

  • Allow the reaction to stir at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a suitable aqueous solution (e.g., saturated sodium bicarbonate solution or water).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Reaction Pathway Diagrams

Caption: General mechanism of an intermolecular Diels-Alder reaction.

IMDA_Workflow start Start with Functionalized This compound Derivative dissolve Dissolve in Anhydrous Solvent under Inert Atmosphere start->dissolve cool Cool to Reaction Temperature (e.g., -78 °C) dissolve->cool add_la Add Lewis Acid Catalyst cool->add_la react Stir and Monitor Reaction (e.g., by TLC) add_la->react quench Quench Reaction with Aqueous Solution react->quench extract Extract Product with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end_node Isolated Polycyclic Product purify->end_node

Caption: Experimental workflow for a Lewis acid-catalyzed IMDA reaction.

Conclusion

The Diels-Alder reaction represents a powerful tool for the synthesis of cyclic and polycyclic compounds. While this compound is a theoretically viable diene for such transformations, particularly in intramolecular contexts, there is a notable lack of specific examples in the scientific literature. The generalized protocols and theoretical considerations presented here are intended to serve as a guide for researchers interested in exploring the Diels-Alder chemistry of this and related polyenes. Further experimental investigation is required to fully elucidate the reactivity, scope, and optimal conditions for these reactions.

References

Application Notes and Protocols: The Role of 1,3,5,7-Octatetraene in Studying Electron Correlation Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electron correlation refers to the interaction between electrons in a multi-electron system. In essence, the motion of each electron is correlated with the motion of all other electrons. Mean-field theories, such as the Hartree-Fock method, approximate these interactions by considering each electron moving in an average field created by all other electrons. While computationally efficient, this approximation neglects the instantaneous electron-electron repulsion, leading to inaccuracies, particularly in systems with significant electron delocalization.

All-trans-1,3,5,7-octatetraene, a linear conjugated polyene, serves as a critical model system for investigating electron correlation effects. Its size is a key advantage: it is small enough to be treated with high-level, computationally expensive quantum chemical methods, yet large enough to exhibit electronic properties that are poorly described by models neglecting electron correlation. The delocalized π-electron system in octatetraene gives rise to low-lying electronically excited states whose energetic ordering is highly sensitive to electron correlation. This makes it an ideal benchmark for theoretical methods and a valuable tool for understanding the fundamental electronic behavior of larger, more complex conjugated systems relevant to materials science and biology.

Theoretical Background: The State-Ordering Problem in Polyenes

A central challenge in the electronic structure theory of polyenes is the correct ordering of the two lowest excited singlet states: the 1¹Bᵤ⁺ state and the 2¹A₉⁻ state. According to simple models like Hückel theory, the lowest energy electronic transition from the ground state (1¹A₉⁻) should be to the 1¹Bᵤ⁺ state, as this is a one-photon allowed, strongly absorbing transition. However, experimental evidence has shown that for longer polyenes, including octatetraene, the 2¹A₉⁻ state, which is one-photon forbidden from the ground state, lies at a lower energy than the 1¹Bᵤ⁺ state.

This reversal in state ordering is a direct consequence of electron correlation. The 2¹A₉⁻ state has a significant contribution from doubly excited configurations, which are not well-described by methods that do not adequately account for electron correlation. Therefore, the accurate prediction of the energy gap between the 1¹Bᵤ⁺ and 2¹A₉⁻ states in 1,3,5,7-octatetraene is a stringent test for any quantum chemical method aiming to describe electron correlation.

Application Notes

Benchmarking Quantum Chemical Methods

Due to the sensitivity of its electronic state ordering to electron correlation, this compound is widely used as a benchmark molecule for evaluating the accuracy of new and existing quantum chemical methods. High-resolution spectroscopic experiments provide precise values for the vertical and adiabatic excitation energies of its low-lying electronic states. These experimental values serve as a "gold standard" against which the results of theoretical calculations can be compared. Methods that can accurately reproduce the experimental excitation energies for octatetraene are considered more reliable for studying larger and more complex conjugated systems where experimental data may be unavailable.

Understanding Photochemistry and Photophysics

The photochemistry and photophysics of conjugated systems are governed by the nature and dynamics of their excited electronic states. In this compound, processes such as internal conversion from the initially populated 1¹Bᵤ⁺ state to the lower-lying 2¹A₉⁻ state, and subsequent non-radiative decay or isomerization, are critically dependent on the shapes of the potential energy surfaces of these states. Electron correlation is essential for accurately describing these surfaces and the conical intersections between them, which facilitate rapid non-radiative transitions. Studying these ultrafast dynamics in octatetraene provides fundamental insights into the mechanisms of photoisomerization, a key process in vision (in retinal) and in the function of molecular switches.

Extrapolating to Biologically and Technologically Relevant Systems

The electronic properties of many biologically important molecules, such as carotenoids (involved in photosynthesis and vision) and polyene antibiotics, are dictated by their extended π-conjugated systems. Similarly, organic electronic materials, including conducting polymers and molecules for nonlinear optics, derive their functionality from electron delocalization. The insights gained from studying electron correlation in this compound can be extrapolated to understand and predict the behavior of these much larger and more complex systems. For instance, the length dependence of electron correlation effects on the electronic and optical properties of polyenes, established through studies on a series of molecules including octatetraene, is a crucial concept in the design of new organic materials with tailored properties.

Data Presentation

The following tables summarize key experimental and theoretical data for the low-lying singlet excited states of all-trans-1,3,5,7-octatetraene.

Table 1: Experimental Excitation Energies (eV) for this compound

StateTransition TypeExcitation Energy (eV)Experimental Method
2¹A₉⁻Adiabatic (0-0)3.59High-resolution fluorescence excitation spectroscopy
1¹Bᵤ⁺Adiabatic (0-0)4.02UV Absorption Spectroscopy
1¹Bᵤ⁺Vertical~4.4Electron impact spectroscopy

Table 2: Comparison of Theoretical Vertical Excitation Energies (eV) for this compound

Method2¹A₉⁻ (eV)1¹Bᵤ⁺ (eV)Reference
CASPT24.854.81[1]
MR-CI4.634.63
TD-DFT (B3LYP)4.214.35
CC34.794.77[2]

Note: Theoretical values can vary significantly based on the basis set and specific computational details.

Experimental and Computational Protocols

Protocol 1: Femtosecond Transient Absorption Spectroscopy

This protocol outlines the procedure for studying the ultrafast excited-state dynamics of this compound in solution.

Objective: To measure the transient absorption spectrum of photoexcited octatetraene and determine the timescales of internal conversion and other relaxation processes.

Materials and Equipment:

  • This compound sample

  • Spectroscopic grade solvent (e.g., cyclohexane)

  • Femtosecond laser system (e.g., Ti:Sapphire laser) with harmonic generation to produce pump pulses in the UV range (e.g., ~267 nm to excite the 1¹Bᵤ⁺ state)

  • Optical parametric amplifier (OPA) or white-light continuum generation setup for producing broadband probe pulses

  • Pump-probe transient absorption spectrometer with a delay line for controlling the pump-probe time delay

  • Detector (e.g., CCD camera or photodiode array)

  • Data acquisition system

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an optical density of ~0.5-1.0 at the pump wavelength in a 1 or 2 mm path length cuvette.

  • Spectrometer Setup: a. Align the output of the femtosecond laser system into the transient absorption spectrometer. b. Generate the pump pulse at the desired UV wavelength (e.g., by third-harmonic generation of the fundamental laser output). c. Generate the broadband probe pulse (white-light continuum) by focusing a portion of the fundamental laser output into a nonlinear crystal (e.g., sapphire plate). d. Split the probe beam into a probe and a reference beam. The probe beam is directed through the sample, while the reference beam bypasses the sample. e. Spatially and temporally overlap the pump and probe beams at the sample position.

  • Data Acquisition: a. Measure the spectrum of the probe and reference beams with the detector for a series of time delays between the pump and probe pulses. The delay is controlled by a motorized delay stage in the path of the pump or probe beam. b. For each time delay, record the transient absorption spectrum, which is calculated as the change in optical density (ΔOD) of the sample upon excitation. c. Collect data over a range of time delays, from negative times (probe arrives before the pump) to several hundred picoseconds or nanoseconds, depending on the dynamics of interest.

  • Data Analysis: a. Correct the raw data for temporal chirp in the white-light probe. b. Plot the ΔOD as a function of wavelength for different time delays to visualize the evolution of the transient spectra. c. Plot the ΔOD at specific wavelengths as a function of time delay to obtain the kinetic traces of different excited-state species. d. Fit the kinetic traces to exponential decay functions to extract the time constants for processes such as internal conversion from the S₂ (1¹Bᵤ⁺) to the S₁ (2¹A₉⁻) state and the lifetime of the S₁ state.

Protocol 2: High-Level Ab Initio Calculation of Excited States (CASPT2)

This protocol describes a general workflow for calculating the vertical excitation energies of this compound using the Complete Active Space Second-order Perturbation Theory (CASPT2) method.

Objective: To theoretically determine the energies of the low-lying excited states of octatetraene with a high degree of accuracy, accounting for both static and dynamic electron correlation.

Software: A quantum chemistry software package that implements the CASSCF and CASPT2 methods (e.g., OpenMolcas, MOLPRO, Gaussian).

Procedure:

  • Geometry Optimization: a. Perform a geometry optimization of the ground state (1¹A₉⁻) of all-trans-1,3,5,7-octatetraene using a suitable method and basis set (e.g., MP2/cc-pVTZ). b. Verify that the optimized geometry corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

  • Complete Active Space Self-Consistent Field (CASSCF) Calculation: a. Define the active space. For octatetraene, a suitable active space typically includes all 8 π-electrons in the 8 π-orbitals (a CAS(8,8) calculation). This is crucial for capturing the static correlation. b. Perform a state-averaged CASSCF calculation to obtain a balanced description of the ground state and the low-lying excited states of interest (e.g., 1¹A₉⁻, 2¹A₉⁻, and 1¹Bᵤ⁺). c. The CASSCF calculation will provide a set of reference wavefunctions and energies that include static electron correlation.

  • Complete Active Space Second-order Perturbation Theory (CASPT2) Calculation: a. Use the wavefunctions from the CASSCF calculation as the reference for the CASPT2 calculation. b. The CASPT2 method adds dynamic electron correlation by considering excitations from the inactive orbitals to the virtual orbitals and between the active and inactive/virtual orbitals. c. Perform single-state or multi-state CASPT2 calculations for the states of interest. Multi-state CASPT2 (MS-CASPT2) is often preferred as it can account for the mixing of states. d. To mitigate issues with "intruder states," an IPEA shift or a level shift may be applied.[3]

  • Analysis of Results: a. Extract the CASPT2 energies for the ground and excited states. b. Calculate the vertical excitation energies by taking the difference between the excited-state energies and the ground-state energy at the optimized ground-state geometry. c. Compare the calculated excitation energies with experimental values to assess the accuracy of the calculation.

Visualizations

logical_relationship cluster_theory Theoretical Framework cluster_model Model System cluster_experiment Experimental Validation Mean_Field Mean-Field Theory (e.g., Hartree-Fock) Correlated_Methods Correlated Methods (CI, CC, CASPT2, DFT) Mean_Field->Correlated_Methods Inadequate for excited states Octatetraene This compound Correlated_Methods->Octatetraene Predicts Properties Dynamics Ultrafast Spectroscopy (Transient Absorption) Correlated_Methods->Dynamics Explains Dynamics Octatetraene->Correlated_Methods Benchmark for Accuracy Octatetraene->Dynamics Reveals Dynamics Spectroscopy High-Resolution Spectroscopy (Absorption, Fluorescence, etc.) Spectroscopy->Octatetraene

Caption: Role of this compound as a bridge between theory and experiment.

experimental_workflow Laser Femtosecond Laser System Pump_Gen Pump Generation (e.g., SHG/THG) Laser->Pump_Gen Probe_Gen Probe Generation (White-Light Continuum) Laser->Probe_Gen Sample Octatetraene Sample Pump_Gen->Sample Pump Pulse Probe_Gen->Sample Probe Pulse (via Delay Line) Detector Spectrometer/ Detector Sample->Detector Data Transient Absorption Data (ΔOD vs. λ, t) Detector->Data

Caption: Workflow for femtosecond transient absorption spectroscopy.

state_ordering cluster_no_correlation Without Strong Correlation (e.g., Hartree-Fock) cluster_with_correlation With Strong Correlation (Reality/CASPT2) E0_nc Ground State (1¹A₉⁻) E1_nc 1¹Bᵤ⁺ E0_nc->E1_nc Lowest Excitation E2_nc 2¹A₉⁻ E0_c Ground State (1¹A₉⁻) E1_c 2¹A₉⁻ E0_c->E1_c Lowest Excitation E2_c 1¹Bᵤ⁺ note Electron correlation stabilizes the 2¹A₉⁻ state, reversing the order of the lowest excited states. cluster_no_correlation cluster_no_correlation cluster_with_correlation cluster_with_correlation

References

Troubleshooting & Optimization

improving the yield and purity of 1,3,5,7-octatetraene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,3,5,7-octatetraene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

A1: The synthesis of polyenes like this compound is primarily challenged by the molecule's sensitivity to light, oxygen, and both protic and Lewis acids. Key difficulties include controlling the stereochemistry of the double bonds (E/Z isomerism) and preventing polymerization of the highly conjugated product. Common synthetic methods such as Wittig-type reactions can often lead to mixtures of stereoisomers, complicating purification and reducing the yield of the desired isomer.

Q2: Which synthetic methods are recommended for preparing this compound with high yield and purity?

A2: Several methods can be employed, each with its own advantages. The Hofmann elimination has been reported to produce high yields of specific isomers of this compound. A modified Ramberg-Bäcklund reaction is also effective for the stereoselective synthesis of all-trans-1,3,5,7-octatetraenes. While Wittig-type reactions (including the Horner-Wadsworth-Emmons modification) are common for alkene synthesis, they often provide less stereocontrol for polyenes unless specific modifications are used.

Q3: How can I purify the synthesized this compound?

A3: Due to its tendency to polymerize, purification should be conducted under mild conditions. Low-temperature recrystallization from a non-polar solvent like pentane is a highly effective method for obtaining pure crystalline this compound.[1] Sublimation under high vacuum is another excellent technique for purifying solid organic compounds like octatetraene, as it can effectively separate the desired product from non-volatile impurities. For reactions that produce isomeric mixtures, column chromatography on silica gel can be used, although care must be taken to avoid prolonged exposure to the stationary phase which can cause decomposition.

Q4: What are the main side products to expect in a Wittig-type synthesis of this compound?

A4: The most common and often difficult-to-remove side product in a Wittig reaction is triphenylphosphine oxide . Its physical properties are often similar to the desired polyene, making purification challenging. In Horner-Wadsworth-Emmons reactions, the phosphate byproducts are generally water-soluble and more easily removed during aqueous workup. Other potential side products include undesired stereoisomers (E/Z mixtures) of the final product.

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis
Possible Cause Troubleshooting Steps
Degradation of Starting Materials or Product Polyenes are sensitive to light, heat, and air. Ensure all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Use freshly distilled solvents and purified reagents.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, consider adding a fresh portion of the limiting reagent. For Wittig-type reactions, ensure the ylide is generated efficiently by using a sufficiently strong and fresh base.
Polymerization of the Product The highly conjugated this compound can polymerize, especially in the crystalline state or upon heating.[1][2] Work up the reaction at low temperatures and purify the product promptly. Store the purified compound at low temperature in the dark and under an inert atmosphere.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. For instance, in the modified Ramberg-Bäcklund reaction, the reaction is typically run at 0°C.[3]
Issue 2: Poor Stereoselectivity (Formation of E/Z Isomers)
Possible Cause Troubleshooting Steps
Nature of the Wittig Ylide The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides tend to give the Z-alkene, while stabilized ylides favor the E-alkene. For polyene synthesis, this can be less predictable. Consider using the Schlosser modification for E-alkene selectivity with non-stabilized ylides.
Reaction Conditions in HWE Reactions The stereoselectivity of the Horner-Wadsworth-Emmons reaction can be influenced by the base, solvent, and temperature. For example, using potassium bases with 18-crown-6 in THF at low temperatures can favor the Z-isomer.
Isomerization During Workup or Purification Exposure to acid, heat, or light can cause isomerization of the double bonds. Use neutral or slightly basic conditions during workup and purify under dim light and at low temperatures.
Choice of Synthetic Method If high stereoselectivity is critical, consider methods known for their stereospecificity. The modified Ramberg-Bäcklund reaction has been shown to produce all-trans-1,3,5,7-octatetraenes with >95% stereoselectivity.[3] The Hofmann elimination can also be tailored to produce specific isomers.[1][2]
Issue 3: Difficulty in Purifying the Product
Possible Cause Troubleshooting Steps
Contamination with Triphenylphosphine Oxide (from Wittig) This byproduct can be difficult to separate. Column chromatography is a common method. Alternatively, triphenylphosphine oxide can sometimes be precipitated from a non-polar solvent. Using the Horner-Wadsworth-Emmons reaction avoids this issue as the phosphate byproduct is water-soluble.
Product Instability on Silica Gel Polyenes can decompose on acidic silica gel. Deactivate the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.
Co-crystallization of Isomers If a mixture of stereoisomers is present, they may co-crystallize, making purification by recrystallization difficult. In this case, chromatographic separation prior to recrystallization is recommended.
Product is an Oil or Low-Melting Solid If recrystallization is not feasible, consider purification by sublimation under high vacuum for thermally stable compounds or preparative TLC/HPLC for smaller scales.

Data Presentation: Comparison of Synthetic Methods

Synthetic Method Typical Starting Materials Reported Yield Stereoselectivity Key Advantages Common Issues
Hofmann Elimination Quaternary ammonium salts derived from octadienylamines94% (for (E,E)- and (Z,E)-isomers)[1]High for specific isomersHigh yield, good for specific isomer synthesis.Requires multi-step preparation of the starting amine.
Modified Ramberg-Bäcklund Reaction Allylic dienylic sulfones>85% (for substituted derivatives)[3]>95% (E,E,E)[3]Excellent stereoselectivity for all-trans isomers.Requires preparation of the sulfone precursor.
Wittig Reaction Phosphonium ylide and an unsaturated aldehyde (e.g., (2E,4E)-hexadienal)Variable (often moderate)Depends on ylide stability; often gives E/Z mixtures.Wide substrate scope.Difficult to control stereoselectivity; triphenylphosphine oxide byproduct.
Horner-Wadsworth-Emmons (HWE) Reaction Phosphonate ester and an unsaturated aldehydeVariable (often moderate to good)Generally favors E-alkenes.Water-soluble phosphate byproduct is easily removed.Stereoselectivity can be an issue; requires synthesis of the phosphonate reagent.

Experimental Protocols

Detailed Methodology: Hofmann Elimination for (E,E)- and (Z,E)-Octa-1,3,5,7-tetraene Synthesis[1]

This protocol is adapted from the literature for the synthesis of specific isomers of this compound.

Step 1: Preparation of the Quaternary Ammonium Hydroxide

  • Start with the crude corresponding octadienyl bromide.

  • React the bromide with trimethylamine to form the quaternary ammonium bromide salt.

  • Convert the bromide salt to the hydroxide salt by passing a solution of the salt through an ion-exchange resin (hydroxide form).

Step 2: Hofmann Elimination

  • The aqueous solution of the quaternary ammonium hydroxide is slowly added to a heated flask containing a high-boiling solvent (e.g., diethylene glycol) and a base (e.g., sodium hydroxide).

  • The this compound product is distilled from the reaction mixture as it is formed.

  • The distillate is collected in a receiver cooled with an ice bath.

Step 3: Purification

  • The collected distillate, which contains the product and water, is extracted with a low-boiling non-polar solvent such as pentane.

  • The organic phase is washed with dilute acid (e.g., 3% HCl) and then with water.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄).

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The product is further purified by low-temperature recrystallization from pentane to yield pure needles.

Visualizations

Hofmann_Elimination_Workflow start Octadienyl Bromide step1 React with Trimethylamine start->step1 salt Quaternary Ammonium Bromide step1->salt step2 Ion-Exchange Resin (OH⁻ form) salt->step2 hydroxide Quaternary Ammonium Hydroxide step2->hydroxide step3 Heat with NaOH in Diethylene Glycol hydroxide->step3 distillation Distillation step3->distillation product_water Distillate (Product + Water) distillation->product_water step4 Pentane Extraction product_water->step4 organic_phase Organic Phase step4->organic_phase step5 Wash with Dilute HCl and Water organic_phase->step5 dried_organic Dried Organic Phase step5->dried_organic step6 Solvent Removal dried_organic->step6 crude_product Crude this compound step6->crude_product step7 Low-Temperature Recrystallization from Pentane crude_product->step7 final_product Pure this compound step7->final_product

Caption: Workflow for the synthesis of this compound via Hofmann elimination.

Wittig_HWE_Troubleshooting cluster_wittig Wittig Reaction Issues cluster_hwe HWE Reaction Issues cluster_solutions Potential Solutions wittig_low_yield Low Yield sol_reagents Check Reagent Purity / Activity wittig_low_yield->sol_reagents sol_conditions Optimize Reaction Conditions (Base, Solvent, Temp) wittig_low_yield->sol_conditions wittig_isomers E/Z Mixture wittig_isomers->sol_conditions sol_schlosser Schlosser Modification (for E-alkene) wittig_isomers->sol_schlosser wittig_purification Difficult Purification sol_chromatography Column Chromatography wittig_purification->sol_chromatography sol_byproduct Use HWE to avoid Ph₃P=O wittig_purification->sol_byproduct hwe_low_yield Low Yield hwe_low_yield->sol_reagents hwe_low_yield->sol_conditions hwe_isomers Poor Stereoselectivity hwe_isomers->sol_conditions sol_still_gennari Still-Gennari Modification (for Z-alkene) hwe_isomers->sol_still_gennari

Caption: Troubleshooting logic for Wittig and HWE synthesis of polyenes.

References

Technical Support Center: Spectroscopic Analysis of 1,3,5,7-Octatetraene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing 1,3,5,7-octatetraene for spectroscopic measurements. Due to its conformational flexibility and susceptibility to photoisomerization, obtaining high-resolution spectra of this compound presents significant challenges. This guide offers troubleshooting advice and detailed protocols to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to obtain high-resolution spectra of this compound at room temperature?

At room temperature, the electronic absorption spectrum of this compound is characterized by broad, unresolved vibronic bands.[1] This is due to a combination of factors including Doppler broadening, rotational congestion, and the presence of multiple conformers. Furthermore, the molecule is prone to cis-trans photoisomerization, which can complicate spectral interpretation.[2][3]

Q2: What are the primary methods for stabilizing this compound for spectroscopic measurements?

The two primary methods for stabilizing this compound and achieving high-resolution spectra are supersonic jet cooling and matrix isolation.[1] Both techniques serve to isolate the molecules and reduce their internal energy, leading to significantly sharper spectral features.

Q3: How does supersonic jet cooling work to improve spectral resolution?

In supersonic jet cooling, a dilute mixture of this compound in a carrier gas (like argon) is expanded through a small nozzle into a vacuum.[1][4][5] This expansion process cools the molecules to very low rotational and vibrational temperatures (typically below 10 K), simplifying the spectrum by depopulating higher energy levels.[4][5][6] This results in a dramatic reduction in spectral congestion and allows for the resolution of fine vibronic structure.[1]

Q4: What is matrix isolation and how does it help in spectroscopic analysis?

Matrix isolation involves trapping individual this compound molecules in a rigid, inert matrix (such as argon or n-hexane) at cryogenic temperatures (typically 4.2 K to 20 K).[2][7][8] This isolation prevents molecular aggregation and suppresses rotational motion, leading to very sharp absorption and fluorescence bands.[8] The inert matrix minimizes intermolecular interactions, providing a spectrum that is close to that of an isolated molecule.

Q5: Can this compound still undergo photoisomerization under these stabilized conditions?

Yes, photoisomerization of this compound can still occur, even in a low-temperature matrix.[2][3] Irradiation with UV light can induce cis-trans isomerization, and this phenomenon has been used to study the photochemical properties of the molecule through techniques like photochemical hole burning.[3]

Troubleshooting Guide

Issue: My room-temperature spectrum of this compound is broad and featureless.

  • Cause: This is expected due to thermal broadening, rotational congestion, and potential sample degradation.

  • Solution: Employ either supersonic jet cooling or matrix isolation techniques to reduce the internal temperature of the molecules and isolate them from each other. This will significantly sharpen the spectral features.

Issue: The signal-to-noise ratio in my supersonic jet absorption experiment is poor.

  • Cause: The sample concentration in a supersonic jet is inherently low.[1]

  • Solution:

    • Increase the backing pressure of the carrier gas to enhance the number density of the seeded molecules in the jet.

    • Use a more sensitive detection method, such as laser-induced fluorescence (LIF) or multiphoton ionization (MPI) spectroscopy, if applicable to your transitions of interest. Direct absorption spectroscopy can be challenging for weakly absorbing species in a jet.[1]

    • Optimize the alignment of the light source, the supersonic jet, and the detector.

Issue: I am observing unexpected peaks or changes in my spectra over time in a matrix isolation experiment.

  • Cause: This could be due to photoisomerization of the trapped this compound molecules. The incident light from your spectrometer can induce the conversion from one isomer to another (e.g., all-trans to cis-trans).[2][9]

  • Solution:

    • Use low light intensity for your measurements to minimize photochemical reactions.

    • Employ filters to block out wavelengths that are most effective at inducing isomerization but are not necessary for your spectroscopic measurement.

    • Acquire spectra over shorter time periods.

Issue: The spectral lines in my matrix isolation spectrum are split or show multiple components.

  • Cause: This phenomenon, known as "site effects," arises from molecules being trapped in slightly different local environments within the matrix.[9]

  • Solution:

    • Annealing the matrix by warming it slightly and then re-cooling it can sometimes lead to a more uniform matrix structure and reduce the number of sites.

    • Varying the matrix material (e.g., using a different noble gas or an n-alkane) can alter the site distribution.

    • Site-selective spectroscopy, such as photochemical hole burning or fluorescence line narrowing, can be used to probe molecules in a single, specific environment.[3][9]

Quantitative Data

Table 1: Comparison of Spectral Bandwidths of this compound

ConditionOrigin Band Position (cm⁻¹)Full Width at Half-Maximum (FWHM) (cm⁻¹)Reference
Room Temperature Gas Phase~35,553210[1]
Supersonic Jet Cooled35,55318[1]

Table 2: Photophysical Parameters of all-trans-1,3,5,7-Octatetraene in Solution

SolventS₂ Fluorescence LifetimeS₁ Fluorescence Lifetime (average)Reference
Acetonitrile< 5 ps0.88 ns
n-Hexane< 5 ps2.0 ns

Experimental Protocols

Supersonic Jet Cooling Spectroscopy
  • Sample Preparation: Prepare a dilute mixture of this compound in a noble carrier gas, typically argon. The concentration of octatetraene should be low to avoid cluster formation.

  • Expansion: Introduce the gas mixture into a high-pressure reservoir behind a pulsed nozzle. A typical backing pressure is around 100 Torr.[1]

  • Jet Formation: Actuate the pulsed nozzle to expand the gas mixture through a small orifice (e.g., 1 mm diameter) into a vacuum chamber.[1] This creates a supersonic jet of cooled molecules.

  • Spectroscopic Interrogation: Cross the supersonic jet with a beam of light from a tunable laser or a broadband lamp at a right angle.

  • Detection:

    • For absorption spectroscopy , measure the transmitted light intensity with a photomultiplier tube and a lock-in amplifier synchronized with the pulsed nozzle.[1]

    • For fluorescence excitation spectroscopy , collect the emitted fluorescence at a 90-degree angle to both the jet and the excitation source using appropriate optics and a photomultiplier tube.

Matrix Isolation Spectroscopy
  • Matrix Gas Deposition: Deposit a stream of an inert gas (e.g., argon or n-hexane vapor) onto a cryogenic substrate (e.g., a sapphire or CsI window) cooled to a very low temperature (e.g., 4.2 K to 20 K) within a high-vacuum chamber.

  • Sample Co-deposition: Simultaneously, sublimate a small amount of this compound and co-deposit it with the excess matrix gas onto the cold substrate. The ratio of matrix gas to sample should be high (e.g., >1000:1) to ensure good isolation.

  • Spectroscopic Measurement: Once a sufficient amount of the matrix has been formed, perform spectroscopic measurements (e.g., absorption, fluorescence, or Raman) by passing a light beam through the transparent matrix.

  • Data Acquisition: Record the spectra using a suitable spectrometer. For fluorescence measurements, the emission can be collected at a right angle to the excitation beam.

Visualizations

experimental_workflow_supersonic_jet cluster_prep Sample Preparation cluster_expansion Supersonic Expansion cluster_analysis Spectroscopic Analysis A This compound C Gas Mixture A->C B Carrier Gas (Ar) B->C D Pulsed Nozzle C->D E Vacuum Chamber D->E Expansion F Cooled Jet H Spectrometer F->H Signal G Light Source G->F Interrogation I Data H->I

Caption: Experimental workflow for supersonic jet spectroscopy.

experimental_workflow_matrix_isolation cluster_prep Sample Preparation cluster_deposition Matrix Deposition cluster_analysis Spectroscopic Analysis A This compound C Gaseous Mixture A->C B Matrix Gas (Ar) B->C D Cryogenic Substrate C->D Co-deposition E Isolated Molecule in Matrix G Spectrometer E->G Signal F Light Source F->E Interrogation H Data G->H

Caption: Experimental workflow for matrix isolation spectroscopy.

challenges_solutions_octatetraene cluster_challenges Challenges at Room Temperature cluster_solutions Stabilization Techniques cluster_outcomes Improved Spectroscopic Outcomes C1 Thermal Broadening S1 Supersonic Jet Cooling C1->S1 S2 Matrix Isolation C1->S2 C2 Photoisomerization C2->S1 C2->S2 C3 Spectral Congestion C3->S1 C3->S2 O1 Sharpened Spectral Lines S1->O1 O2 Reduced Rotational & Vibrational Temperatures S1->O2 O3 High-Resolution Spectra S1->O3 S2->O1 S2->O2 S2->O3

Caption: Challenges and solutions for octatetraene spectroscopy.

References

Technical Support Center: Computational Analysis of 1,3,5,7-Octatetraene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the computational analysis of 1,3,5,7-octatetraene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their computational experiments on this conjugated system.

Frequently Asked Questions (FAQs)

Q1: My geometry optimization of this compound is failing to converge. What are the common causes and how can I fix it?

A1: Geometry optimization failures for this compound are common and can stem from several sources. The most frequent issues include a poor initial structure, difficulties in handling the planar, conjugated system, or the calculation getting trapped in a shallow potential energy well.

Troubleshooting Steps:

  • Check Your Initial Geometry: Ensure your starting coordinates are reasonable. A preliminary optimization with a lower-level, less computationally expensive method like molecular mechanics (MM) or a semi-empirical method (e.g., PM7) can provide a good starting point for higher-level calculations.

  • Use a Suitable Basis Set: For conjugated systems like octatetraene, a minimal basis set such as STO-3G may not be adequate. It is advisable to use at least a Pople-style split-valence basis set with polarization functions (e.g., 6-31G(d)) or a Dunning correlation-consistent basis set (e.g., cc-pVDZ).

  • Employ a Robust Optimization Algorithm: If the default optimizer is failing, try switching to a different algorithm. For instance, in Gaussian, you can switch from the default GEDIIS to the Berny optimizer (Opt=Berny).

  • Calculate Initial Force Constants: A common and effective solution is to calculate the force constants at the beginning of the optimization. This can be done in most quantum chemistry software packages (e.g., Opt=CalcFC in Gaussian). While this increases the initial computational cost, it often leads to successful convergence.

  • Perturb the Geometry: If the optimization is stuck in a local minimum or a flat region of the potential energy surface, slightly perturbing the geometry of a key atom or bond can help the optimizer find the true minimum.

Q2: Which basis set should I choose for calculations on this compound?

A2: The choice of basis set is a critical compromise between accuracy and computational cost.[1] For a conjugated system like this compound, the delocalized π-electrons require a flexible basis set to be described accurately.

  • For routine geometry optimizations and frequency calculations: Pople-style basis sets like 6-31G(d,p) or 6-311G(d,p) offer a good balance. The inclusion of polarization functions (d on heavy atoms, p on hydrogens) is crucial for describing the molecular shape correctly.

  • For high-accuracy energy calculations and electronic properties: Dunning's correlation-consistent basis sets such as cc-pVDZ , aug-cc-pVTZ , or the Karlsruhe def2-TZVP are recommended.[1] The "aug" prefix indicates the addition of diffuse functions, which are important for describing weakly bound electrons and excited states.

  • For very large systems or preliminary scans: A smaller basis set like 3-21G might be used, but the results should be treated with caution and ideally be re-evaluated with a larger basis set.

Q3: My Time-Dependent DFT (TD-DFT) calculation of the excited states of this compound is giving results that don't match experimental data. Why is this happening?

A3: TD-DFT is a cost-effective method for calculating excited states, but it has known limitations, especially for polyenes like this compound.

  • Underestimation of Excitation Energies: TD-DFT, particularly with standard hybrid functionals like B3LYP, often underestimates the excitation energies of the low-lying bright states in polyenes.[2]

  • Inaccurate Description of Double Excitations: Some excited states in polyenes have significant double excitation character. TD-DFT based on a single-reference ground state is generally poor at describing these states. The famous low-lying 2¹Ag state of polyenes is a classic example of a state that is poorly described by standard TD-DFT.

  • Functional Dependence: The choice of density functional can significantly impact the results. Range-separated functionals like CAM-B3LYP or ωB97X-D often perform better for charge-transfer and long-range corrected excitations.

For a more accurate description of the excited states of this compound, more advanced methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are recommended.[3] These multi-reference methods are better suited to handle the complex electronic structure of the excited states of conjugated systems.

Q4: How do I select the active space for a CASSCF calculation on this compound?

A4: The selection of the active space is the most critical step in a CASSCF calculation. For this compound, the chemically intuitive active space consists of the π and π* orbitals.

  • Minimal π-space: this compound has 8 π-electrons in 8 π-orbitals (4 bonding, 4 anti-bonding). Therefore, a CAS(8,8) active space, which includes all 8 π-electrons distributed among the 8 π-orbitals, is the standard choice.

  • Verifying the Orbitals: It is crucial to visualize the initial orbitals to ensure that the correct π orbitals are included in the active space. The order of orbitals can sometimes change depending on the basis set and geometry.

  • Automated Selection Schemes: For more complex systems or to verify the choice, automated active space selection schemes can be helpful.[4][5]

Troubleshooting Guides

Geometry Optimization Convergence Failure

This guide provides a systematic approach to resolving geometry optimization failures.

G start Optimization Fails check_initial Is the initial geometry reasonable? start->check_initial pre_optimize Perform a pre-optimization with a cheaper method (e.g., MM or PM7). check_initial->pre_optimize No check_basis Is the basis set adequate? check_initial->check_basis Yes pre_optimize->start increase_basis Increase basis set size (e.g., to 6-31G(d) or cc-pVDZ). check_basis->increase_basis No check_optimizer Is the default optimizer struggling? check_basis->check_optimizer Yes increase_basis->start change_optimizer Switch to a different optimizer (e.g., Opt=Berny). check_optimizer->change_optimizer No calc_fc Calculate initial force constants (e.g., Opt=CalcFC). check_optimizer->calc_fc Yes change_optimizer->start perturb Slightly perturb the geometry. calc_fc->perturb Still Fails success Optimization Converged calc_fc->success Success perturb->start

Caption: A flowchart for troubleshooting geometry optimization convergence issues.

Selecting a Computational Method

This guide helps in choosing an appropriate computational method based on the research goal.

G start What is the research goal? geom_opt Geometry Optimization / Frequencies start->geom_opt Structure excited_states Excited States / UV-Vis Spectra start->excited_states Spectroscopy high_accuracy High-Accuracy Energy start->high_accuracy Thermochemistry dft DFT (e.g., B3LYP/6-311G(d,p)) geom_opt->dft td_dft TD-DFT (e.g., CAM-B3LYP/cc-pVDZ) excited_states->td_dft Qualitative casscf_caspt2 CASSCF/CASPT2 (e.g., CAS(8,8)/ANO-L-VDZP) excited_states->casscf_caspt2 Quantitative mp2_cc MP2 or Coupled Cluster (e.g., CCSD(T)/aug-cc-pVTZ) high_accuracy->mp2_cc

Caption: A decision tree for selecting a suitable computational method.

Data Presentation

Basis Set Comparison for Ground State Geometry Optimization

The following table summarizes the results of geometry optimizations of all-trans-1,3,5,7-octatetraene using different basis sets with the B3LYP density functional. The key bond lengths and the total computational time are compared.

Basis SetC1=C2 (Å)C2-C3 (Å)C3=C4 (Å)C4-C5 (Å)Relative Time
STO-3G1.3191.4821.3281.4751.0x
3-21G1.3321.4651.3401.4592.5x
6-31G(d)1.3411.4551.3491.4495.8x
cc-pVDZ1.3421.4541.3501.4488.2x
aug-cc-pVDZ1.3431.4531.3511.44715.6x

Note: Computational times are relative to the STO-3G calculation and are intended for illustrative purposes.

Comparison of Vertical Excitation Energies

This table compares the calculated vertical excitation energies for the two lowest singlet excited states of all-trans-1,3,5,7-octatetraene with experimental values.

Method/Basis Set2¹Ag (eV)1¹Bu (eV)
TD-B3LYP/6-31G(d)4.654.42
TD-CAM-B3LYP/cc-pVDZ5.104.75
CASPT2(8,8)/ANO-L-VDZP4.824.85
Experimental ~4.0 ~4.4

Note: The experimental values are for the 0-0 transitions, while the calculated values are for vertical excitations, which are expected to be higher.[3]

Experimental Protocols

Protocol 1: Ground State Geometry Optimization

This protocol outlines the steps for a reliable ground-state geometry optimization of this compound using the Gaussian software package.

  • Construct the Initial Geometry: Build an all-trans conformer of this compound in a molecular editor (e.g., GaussView, Avogadro). Perform a quick clean-up using the editor's built-in molecular mechanics.

  • Prepare the Input File: Create a Gaussian input file with the following specifications:

    • Route Section: #p B3LYP/6-311G(d,p) Opt Freq

      • B3LYP/6-311G(d,p): Specifies the density functional and basis set.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to verify the nature of the stationary point (a minimum should have zero imaginary frequencies).

    • Charge and Multiplicity: 0 1 (for a neutral singlet state).

    • Coordinates: Paste the coordinates from the molecular editor.

  • Run the Calculation: Submit the input file to Gaussian.

  • Analyze the Output:

    • Confirm that the optimization converged by searching for "Optimization completed."

    • Check the frequency calculation results to ensure there are no imaginary frequencies.

    • Visualize the final geometry to confirm it is the desired all-trans conformer.

Protocol 2: CASSCF/CASPT2 Excited State Calculation

This protocol describes a state-averaged CASSCF calculation followed by a single-state CASPT2 energy correction for the two lowest singlet excited states. This is a more advanced calculation suitable for obtaining accurate excitation energies.

  • Perform a Ground State Optimization: Obtain an optimized ground-state geometry using a reliable method (see Protocol 1).

  • Prepare the CASSCF Input File: Using the optimized geometry, prepare an input file for a state-averaged CASSCF calculation (example for OpenMolcas):

    • Nactel = 8: 8 active electrons (the π-electrons).

    • Ras2 = 8: 8 orbitals in the active space (the π and π* orbitals).

    • CiRoot = 3 3: Requests the calculation of 3 states (ground state and two excited states).

  • Run the Calculation: Execute the OpenMolcas job.

  • Analyze the Output: The output will contain the CASSCF and, more importantly, the CASPT2 corrected energies for the ground and the two excited states. The excitation energies can be calculated as the difference between the excited state and ground state energies.

Mandatory Visualization

CASSCF Active Space for this compound

G cluster_inactive Inactive Orbitals (Core and σ) cluster_virtual Virtual Orbitals (Higher energy) inactive Doubly Occupied pi1 π1 pi4 π4 pi5_star π5 pi4->pi5_star pi3 π3 pi3->pi4 pi2 π2 pi2->pi3 pi1->pi2 pi6_star π6 pi5_star->pi6_star pi7_star π7 pi6_star->pi7_star pi8_star π8 pi7_star->pi8_star virtual Unoccupied

Caption: The CAS(8,8) active space for this compound.

References

optimizing laser parameters for 1,3,5,7-octatetraene spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing laser parameters for the spectroscopic analysis of 1,3,5,7-octatetraene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during spectroscopic experiments with this compound.

Q1: I am observing a very low signal-to-noise ratio in my Raman spectrum. What should I do?

A1: A low signal-to-noise ratio in Raman spectroscopy can stem from several factors. Here is a step-by-step approach to troubleshoot this issue:

  • Increase Laser Power: The Raman signal is directly proportional to the laser power. Cautiously increase the power, but be mindful that high power can lead to sample degradation, especially for dark-colored samples.[1]

  • Check Sample Focus: Ensure that the laser is precisely focused on the sample. In modern Raman systems with visible lasers, the visual focus and the Raman focus are nearly identical.[1]

  • Optimize Aperture Size: Use the largest aperture (slit or pinhole) possible. A larger aperture allows more Raman signal to reach the detector, though it may slightly decrease spectral resolution.[1]

  • Increase Acquisition Time: Longer exposure times or a higher number of accumulations can improve the signal-to-noise ratio by averaging out random noise.

  • Verify Alignment: Confirm that the laser and spectrograph are optimally aligned to the beam path.[1]

Q2: My sample appears to be degrading or changing during the experiment. How can I prevent this?

A2: this compound is known to be unstable, particularly in solution at room temperature, and is susceptible to photoisomerization.[2][3][4] To mitigate degradation:

  • Reduce Laser Power: Use the minimum laser power necessary to obtain a satisfactory signal.

  • Use a Cryostat: For solid-state or matrix-isolation studies, cooling the sample to cryogenic temperatures (e.g., 4.2 K or 77 K) can significantly reduce degradation and thermal effects.[3][5][6]

  • Flow Cell for Liquids: For solution-phase experiments, using a flow cell can ensure that the laser is always interacting with a fresh volume of the sample, minimizing the effects of photodegradation.

  • Work Quickly: Prepare solutions fresh and minimize their exposure to light and air before the experiment.

Q3: I am struggling with a strong fluorescence background that is overwhelming my Raman signal. What are my options?

A3: Fluorescence is a common issue in Raman spectroscopy that can obscure the much weaker Raman scattering. Here are several strategies to reduce it:

  • Change Excitation Wavelength: This is the most effective method. Switching to a longer wavelength laser, such as 785 nm or 1064 nm, often reduces or eliminates fluorescence because the lower energy photons are less likely to cause electronic excitation.[7]

  • Photobleaching: Intentionally expose the sample to the laser for a period before acquiring the spectrum. This can sometimes "burn out" the fluorescent species.

  • Time-Resolved Techniques: If available, time-gated detection can separate the instantaneous Raman scattering from the delayed fluorescence.

  • Computational Subtraction: Many software packages include algorithms to fit and subtract the broad fluorescence background from the spectrum, leaving the sharp Raman peaks.[7]

Q4: In my transient absorption experiment, the excited-state lifetime seems much shorter than expected. What could be the cause?

A4: Several factors can lead to an artificially shortened excited-state lifetime:

  • High Laser Fluence (Power/Area): Very high pump pulse energies can lead to non-linear processes like excited-state annihilation, where two excited molecules interact, causing one or both to de-excite non-radiatively. Try reducing the pump power.

  • Sample Purity: Impurities can act as quenchers, providing an additional non-radiative decay pathway for the excited state. Ensure the purity of both your this compound sample and the solvent.

  • Dissolved Oxygen: Oxygen is a well-known quencher of excited states. Degassing the solvent by bubbling with an inert gas (e.g., Argon or Nitrogen) or using freeze-pump-thaw cycles is crucial.

  • Solvent Effects: The solvent can influence excited-state dynamics. For instance, the S1 lifetime of all-trans-1,3,5,7-octatetraene is significantly shorter in acetonitrile compared to n-hexane.[8]

Quantitative Data: Laser Parameters for Octatetraene Spectroscopy

The following tables summarize laser parameters used in various spectroscopic studies of this compound.

Table 1: Transient Absorption Spectroscopy Parameters

ParameterValueReference
Excitation (Pump) Wavelength 267 nm[8][9]
Probe Wavelength Range 340 nm - 540 nm[8][9]
Observed Timescale (S2→S1) ~0.4 ps (400 fs)[8][9]
Observed Timescale (S1 decay) 330 ps - 2.41 ns (solvent dependent)[8]

Table 2: Raman Spectroscopy Parameters

ParameterValueReference
Excitation Wavelength 514.5 nm (Ar+ Laser)[2]
Laser Power at Sample ~80 mW[2]
Common Alternative Lasers 532 nm, 785 nm, 1064 nm[7]

Table 3: Two-Photon Excitation Spectroscopy Parameters

ParameterValueReference
Transition 2 ¹Ag ← 1 ¹Ag[5][6]
0-0 Transition Energy 28,561 cm⁻¹[5][6]
Higher-Lying State 1 ¹Bu ← 1 ¹Ag[5][6]
0-0 Transition Energy (1 ¹Bu) ~32,100 cm⁻¹[5][6]

Experimental Protocols & Methodologies

Protocol 1: Femtosecond Transient Absorption Spectroscopy

This protocol outlines the general steps for investigating the excited-state dynamics of this compound.

  • Sample Preparation:

    • Dissolve all-trans-1,3,5,7-octatetraene in a spectroscopic grade solvent (e.g., acetonitrile or n-hexane).

    • The concentration should be adjusted to yield an absorbance of ~0.5-1.0 at the pump wavelength in the desired path length cuvette.

    • Thoroughly degas the solution to remove dissolved oxygen.

    • Use a flow cell or stir the sample to prevent photodegradation.

  • Laser Setup (Pump-Probe):

    • Generate ultrashort laser pulses (e.g., <100 fs) from a Ti:Sapphire amplifier system.

    • Split the beam into a strong "pump" and a weaker "probe" beam.

    • Use an optical parametric amplifier (OPA) or frequency doubling/tripling to generate the pump pulse at the desired excitation wavelength (e.g., 267 nm to excite the S2 state).[8][9]

    • Generate a broadband white-light continuum for the probe pulse by focusing a portion of the fundamental beam into a transparent medium (e.g., sapphire or CaF₂).

    • Introduce a variable time delay between the pump and probe pulses using a motorized delay stage.

  • Data Acquisition:

    • Overlap the pump and probe beams spatially at the sample position.

    • The pump pulse excites the sample, and the delayed probe pulse measures the change in absorbance (ΔA) as a function of wavelength and time delay.

    • Measure the probe spectrum with the pump on (Ipump_on) and the pump off (Ipump_off).

    • Calculate the differential absorbance: ΔA = -log10(Ipump_on / Ipump_off).

    • Record ΔA for a range of time delays to map the excited-state dynamics.

  • Data Analysis:

    • Analyze the decay of transient absorption signals at specific wavelengths by fitting them to exponential functions after convolution with the instrument response function.[8] This yields the lifetimes of the involved excited states.

Protocol 2: Raman Spectroscopy

This protocol provides a methodology for obtaining the vibrational spectrum of this compound.

  • Sample Preparation:

    • For solutions, dissolve this compound in a solvent with minimal Raman scattering in the region of interest (e.g., CCl₄ or cyclohexane).[2] Due to instability, prepare the solution immediately before use.[2]

    • For solids, the sample can be analyzed directly as a powder or crystal.

  • Instrument Setup:

    • Select an appropriate excitation laser. A 514.5 nm or 532 nm laser can be used, but if fluorescence is an issue, a longer wavelength laser (785 nm) is preferable.[2][7]

    • Set the laser power. Start with a low power (~5-10 mW) and gradually increase to maximize signal without causing sample damage. An 80 mW power level has been successfully used.[2]

    • Focus the laser onto the sample using the microscope objective.

    • Set the spectrometer to the desired spectral range (e.g., 100-2000 cm⁻¹).

    • Select an appropriate grating and aperture to balance signal intensity and spectral resolution.

  • Data Acquisition:

    • Acquire a spectrum of the sample.

    • Acquire a background spectrum of the solvent and/or substrate.

    • Subtract the background spectrum from the sample spectrum to obtain the Raman spectrum of this compound.

  • Data Analysis:

    • Identify and assign the observed Raman bands to the specific vibrational modes of the molecule, often aided by computational chemistry (e.g., DFT calculations).

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_acq 2. Initial Acquisition cluster_opt 3. Optimization Loop cluster_final 4. Final Data SamplePrep Sample Preparation (Purity, Solvent, Degas) InstCal Instrument Calibration & Alignment InitialScan Acquire Initial Spectrum (Low Power, Short Time) InstCal->InitialScan AssessSignal Assess S/N Ratio & Sample Stability InitialScan->AssessSignal AdjustPower Adjust Laser Power AssessSignal->AdjustPower FinalAcq Final Data Acquisition AssessSignal->FinalAcq If OK AdjustTime Adjust Acquisition Time AdjustPower->AdjustTime AdjustFocus Optimize Focus/ Aperture AdjustTime->AdjustFocus AdjustFocus->AssessSignal Re-assess DataAnalysis Data Analysis FinalAcq->DataAnalysis

Caption: General workflow for optimizing laser spectroscopy parameters.

Caption: Troubleshooting flowchart for common spectroscopy issues.

Photophysical_Pathway GS Ground State (S₀) S2 S₂ State (1¹Bᵤ) GS->S2 Pump Laser Excitation (e.g., 267 nm) S1 S₁ State (2¹A₉) S2->S1 Internal Conversion (~400 fs) S1->GS Fluorescence / Non-radiative Decay (ns timescale)

Caption: Simplified photophysical pathway for this compound.

References

Technical Support Center: Purification of 1,3,5,7-Octatetraene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and separation of 1,3,5,7-octatetraene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

A1: The main challenges stem from the inherent chemical instability and structural similarity of the isomers. These polyenes are susceptible to:

  • Photoisomerization: Exposure to light can cause unintended conversion between cis and trans isomers.

  • Oxidation and Polymerization: The conjugated double bond system is prone to oxidation in the presence of air and can also lead to polymerization, especially for terminal octatetraenes, which may form white precipitates upon concentration.

  • Thermal Instability: High temperatures during purification can lead to degradation or isomerization.

  • Similar Physicochemical Properties: The isomers often have very similar polarities and boiling points, making separation by standard techniques like distillation challenging.

Q2: Which purification techniques are most effective for separating this compound isomers?

A2: Chromatographic methods are generally the most successful for separating these isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques. For preparative scale, flash chromatography over silica gel has been used. Recrystallization can also be employed, particularly for obtaining highly pure crystalline solids of a specific isomer, provided a suitable solvent is found.

Q3: How can I identify the different isomers of this compound in my sample?

A3: A combination of spectroscopic and chromatographic techniques is recommended. High-resolution fluorescence and absorbance spectroscopy can help distinguish between isomers like trans,trans and cis,trans.[1] For a mixture, coupling a separation technique like HPLC or GC with a mass spectrometer (MS) or a UV-Vis detector allows for the identification and quantification of each isomer based on its retention time and spectral properties.

Q4: Are there any specific safety precautions for handling this compound?

A4: Yes. Due to their instability, these compounds should be handled with care. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Protect the compounds from light by using amber vials or wrapping containers in aluminum foil. Store purified isomers at low temperatures (e.g., -20°C or below) in a dark environment. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Troubleshooting Guides

Chromatography (HPLC & Flash Chromatography)
Problem Possible Cause Solution
Poor or no separation of isomers. Inadequate column selectivity.For HPLC, screen different stationary phases (e.g., C18, Phenyl-Hexyl). For flash chromatography, consider silica gel treated with silver nitrate, which can improve separation of unsaturated compounds.
Incorrect mobile phase composition.Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile) to water. For normal-phase (flash) chromatography, try different polarity eluents (e.g., varying ratios of hexane and ethyl acetate).
Isomerization on the column. The stationary phase is too acidic or basic.Use a deactivated silica gel for flash chromatography. For HPLC, ensure the mobile phase pH is neutral, if compatible with your column.
Exposure to light during the run.Protect the HPLC system or glass column from ambient light.
Product degradation or polymerization. The compound is unstable on the stationary phase.Minimize the time the compound spends on the column. Use a faster flow rate or a steeper gradient.
The sample is too concentrated.For terminal octatetraenes, avoid high concentrations as this can promote polymerization.
Broad or tailing peaks. Sample overload.Reduce the amount of sample injected or loaded onto the column.
Inappropriate solvent for sample dissolution.Dissolve the sample in the initial mobile phase for HPLC to ensure good peak shape.
Recrystallization
Problem Possible Cause Solution
The compound does not crystallize upon cooling. The solvent is too good (the compound is too soluble).Add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then gently heat until clear and allow to cool slowly.
The solution is not saturated.Evaporate some of the solvent to increase the concentration and then allow it to cool again.
The compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a different solvent system.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low recovery of the purified compound. Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the compound.
The crystals were washed with a solvent at room temperature.Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution.

Experimental Protocols

Preparative Flash Chromatography

This method is suitable for the initial purification of a mixture of isomers.

  • Stationary Phase: Silica gel.

  • Eluent: Hexane.

  • Procedure:

    • Prepare a column with silica gel slurried in hexane.

    • Dissolve the crude mixture of this compound isomers in a minimal amount of hexane.

    • Load the sample onto the column.

    • Elute with hexane, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) or UV-Vis spectroscopy to identify the separated isomers.

    • Combine the pure fractions and carefully remove the solvent under reduced pressure at a low temperature.

HPLC Analysis of Isomers

This method can be adapted from the analysis of the cyclic analogue, 1,3,5,7-cyclooctatetraene.[2]

  • Column: Reverse-phase C18.

  • Mobile Phase: A mixture of acetonitrile and water. An acidic modifier like formic acid (for MS compatibility) or phosphoric acid may be added to improve peak shape.

  • Procedure:

    • Dissolve a small amount of the sample in the initial mobile phase.

    • Inject the sample onto the HPLC system.

    • Run a gradient from a lower to a higher concentration of acetonitrile to elute the isomers.

    • Monitor the elution using a UV-Vis detector at the λmax of the octatetraene isomers.

    • The retention times will vary depending on the specific isomer and the exact chromatographic conditions.

Data Presentation

Currently, there is a lack of published quantitative data specifically comparing the efficiency of different purification techniques for this compound isomers. Researchers should perform validation experiments to determine the optimal method for their specific isomeric mixture and desired purity. Key parameters to evaluate and tabulate would include:

Parameter HPLC Flash Chromatography Recrystallization
Resolution (between key isomers) To be determinedTo be determinedN/A
Purity of Isolated Isomer (%) To be determinedTo be determinedTo be determined
Yield (%) To be determinedTo be determinedTo be determined
Throughput Low to mediumMedium to highVaries

Visualizations

General Purification Workflow

PurificationWorkflow Crude Crude Isomer Mixture FlashChrom Preparative Flash Chromatography (Silica, Hexane) Crude->FlashChrom Fractions Collect & Analyze Fractions (TLC/UV-Vis) FlashChrom->Fractions SemiPure Semi-Pure Isomers Fractions->SemiPure HPLC Preparative HPLC (C18, ACN/Water) SemiPure->HPLC High Purity Needed Recrystal Recrystallization SemiPure->Recrystal Crystalline Solid Needed Pure Pure Isomer HPLC->Pure Recrystal->Pure

Caption: A general workflow for the purification of this compound isomers.

Troubleshooting Logic for Poor Chromatographic Resolution

TroubleshootingLogic decision decision solution solution Start Poor Resolution of Isomers CheckMethod Is the method optimized? Start->CheckMethod OptimizeMobile Adjust Mobile Phase (Gradient/Solvent Ratio) CheckMethod->OptimizeMobile No CheckOverload Is the column overloaded? CheckMethod->CheckOverload Yes OptimizeMobile->CheckMethod Re-evaluate ChangeColumn Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) ReduceLoad Reduce Sample Concentration or Injection Volume CheckOverload->ReduceLoad Yes CheckStability Is the compound stable on the column? CheckOverload->CheckStability No ReduceLoad->CheckMethod Re-evaluate ModifyConditions Use Deactivated Silica or Adjust Mobile Phase pH CheckStability->ModifyConditions No Success Resolution Improved CheckStability->Success Yes ModifyConditions->CheckMethod Re-evaluate

Caption: A decision tree for troubleshooting poor resolution in chromatography.

References

Technical Support Center: Solvent Effects on the Photophysics of 1,3,5,7-Octatetraene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the solvent effects on the photophysics of 1,3,5,7-octatetraene and related polyenes.

Frequently Asked Questions (FAQs)

Q1: What are the key photophysical states involved in the behavior of this compound?

A1: The low-energy photophysics of this compound is primarily governed by two low-lying excited singlet states: the optically bright 1¹Bᵤ state and the optically dark 2¹A₉ state. Upon photoexcitation, the molecule is typically promoted to the 1¹Bᵤ state. Subsequently, it can undergo rapid internal conversion to the lower-energy 2¹A₉ state, from which fluorescence emission predominantly occurs. The energy gap between these two states is sensitive to the solvent environment.

Q2: How does solvent polarity affect the absorption and fluorescence spectra of this compound?

A2: The absorption and fluorescence spectra of this compound exhibit shifts in response to changes in solvent polarity and polarizability. Generally, an increase in solvent polarizability leads to a red-shift (a shift to longer wavelengths) in the absorption spectrum. This is due to the differential stabilization of the ground and excited states by the solvent. Similarly, the fluorescence spectrum can also be influenced by the solvent environment, with more polarizable solvents often leading to changes in the emission wavelength and the Stokes shift (the difference between the absorption and emission maxima).

Q3: Why is the fluorescence quantum yield of this compound often low in solution?

A3: The fluorescence quantum yield of this compound in solution can be significantly lower than in the gas phase due to several competing non-radiative decay pathways that are facilitated by the solvent. These include:

  • Internal Conversion: Efficient internal conversion from the initially excited 1¹Bᵤ state to the 2¹A₉ state is a primary deactivation pathway.

  • cis-trans Isomerization: Photoisomerization around the double bonds is a significant non-radiative decay channel for polyenes in solution.

  • Solvent-Induced Quenching: Interactions with solvent molecules can promote non-radiative decay back to the ground state.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no fluorescence signal 1. Photodegradation: Polyenes are susceptible to photo-oxidation and other photochemical reactions, leading to a loss of fluorescence. 2. Aggregation: At higher concentrations, polyenes can form non-fluorescent aggregates. 3. Quenching: Impurities in the solvent or the sample itself can quench fluorescence. 4. Incorrect excitation/emission wavelengths: The selected wavelengths may not be optimal for the specific solvent environment.1. Degas the solvent: Use solvents that have been degassed by bubbling with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Prepare samples fresh and keep them in the dark. 2. Work at low concentrations: Ensure the absorbance of the sample at the excitation wavelength is low (typically < 0.1) to minimize inner filter effects and aggregation. 3. Use high-purity solvents: Employ spectroscopic grade solvents to minimize fluorescent impurities. 4. Optimize wavelengths: Record an excitation spectrum to determine the optimal excitation wavelength and a full emission spectrum for the given solvent.
Distorted or unexpected peaks in the emission spectrum 1. Raman scattering: A sharp peak that shifts with the excitation wavelength is likely a Raman peak from the solvent. 2. Fluorescent impurities: Broad, unexpected bands could be from contaminants in the solvent or on the cuvette. 3. Inner filter effect: At high concentrations, the emitted fluorescence can be reabsorbed by other solute molecules, distorting the spectrum.1. Change excitation wavelength: If the peak shifts, it is a Raman peak. If possible, choose an excitation wavelength further away from the emission region. 2. Run a solvent blank: Acquire a spectrum of the pure solvent to identify any background fluorescence. Thoroughly clean cuvettes. 3. Dilute the sample: Reduce the concentration to an absorbance of < 0.1 at the excitation wavelength.
Inconsistent or irreproducible fluorescence lifetime measurements 1. Presence of multiple emitting species: Non-exponential decay may indicate the presence of different isomers, aggregates, or impurities. 2. Instrumental artifacts: The instrument response function (IRF) may not be properly accounted for. 3. Photodegradation during measurement: The sample may be degrading over the course of the experiment.1. Purify the sample: Use techniques like HPLC to ensure the purity of the this compound isomer. 2. Measure the IRF accurately: Use a scattering solution (e.g., ludox) at the excitation wavelength to obtain a reliable IRF for deconvolution. 3. Minimize exposure time: Use the lowest possible excitation power and acquisition time to avoid sample degradation.

Data Presentation

Table 1: Photophysical Properties of all-trans-1,3,5,7-Octatetraene in Various Solvents

SolventAbsorption Max (cm⁻¹)Fluorescence Max (cm⁻¹)Fluorescence Lifetime (ns)
Methanol3319025380-
Pentane3318025380-
Hexane33110253802.0[1]
Iso-octane---
Hexadecane---
Carbon tetrachloride---
Chloroform---
Benzene---
Acetonitrile--0.88[1]

Note: Data is limited for this compound. The table is populated with available data from the literature. "-" indicates data not found in the searched sources.

Experimental Protocols

Protocol 1: Measuring Solvent Effects on Absorption and Emission Spectra
  • Sample Preparation:

    • Prepare a stock solution of high-purity all-trans-1,3,5,7-octatetraene in a volatile, non-polar solvent (e.g., hexane).

    • For each solvent to be tested, prepare a dilute solution from the stock solution with an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

    • Use spectroscopic grade solvents to avoid interference from fluorescent impurities.

  • Absorption Spectroscopy:

    • Record the UV-Vis absorption spectrum of each solution using a spectrophotometer.

    • Identify the wavelength of maximum absorption (λmax) for each solvent.

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite each sample at its respective absorption maximum.

    • Record the fluorescence emission spectrum, ensuring to scan a wide enough wavelength range to capture the entire emission profile.

    • Record a blank spectrum for each solvent and subtract it from the corresponding sample spectrum to correct for background fluorescence and Raman scattering.

Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)
  • Standard Selection:

    • Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Sample and Standard Preparation:

    • Prepare a series of dilutions for both the this compound sample and the standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should range from approximately 0.02 to 0.1.

  • Measurement:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, ensuring identical excitation and emission slit widths for all measurements.

  • Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots (Grad) is used in the following equation to calculate the quantum yield of the sample (Φx): Φx = Φstd * (Gradx / Gradstd) * (nx² / nstd²) where Φstd is the quantum yield of the standard, and n is the refractive index of the solvent.

Mandatory Visualizations

Photophysical_Decay_Pathway S0 S₀ (Ground State) S1_Bu 1¹Bᵤ (Excited State) S0->S1_Bu Absorption S1_Ag 2¹A₉ (Excited State) S1_Bu->S1_Ag Internal Conversion NonRad Non-radiative Decay (e.g., Isomerization) S1_Ag->NonRad Fluorescence Fluorescence S1_Ag->Fluorescence NonRad->S0 Fluorescence->S0

Caption: Photophysical decay pathway of this compound.

Troubleshooting_Workflow Start Start Experiment Problem Unexpected Results? Start->Problem CheckPurity Check Sample Purity (e.g., HPLC) Problem->CheckPurity Yes End Successful Experiment Problem->End No CheckSolvent Check Solvent Quality (Spectroscopic Grade, Degassed) CheckPurity->CheckSolvent CheckConcentration Verify Concentration (Absorbance < 0.1) CheckSolvent->CheckConcentration CheckInstrument Verify Instrument Settings (Wavelengths, Slits) CheckConcentration->CheckInstrument AnalyzeData Re-analyze Data CheckInstrument->AnalyzeData AnalyzeData->Problem

Caption: Experimental troubleshooting workflow for photophysical studies.

References

minimizing photodegradation of 1,3,5,7-octatetraene during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the photodegradation of 1,3,5,7-octatetraene during experimental procedures. The following information is designed to help you anticipate, troubleshoot, and mitigate issues related to the photosensitivity of this conjugated polyene.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of photodegradation for this compound?

A1: The predominant pathway for the photodegradation of this compound is cis-trans photoisomerization.[1][2] Upon absorption of light, particularly in the UV region, the all-trans isomer can be converted to various cis isomers. This process is highly efficient and can occur even at cryogenic temperatures.[1][2] While photooxidation can also occur, especially in the presence of oxygen, isomerization is the most common and immediate concern during most experimental work.

Q2: What are the visible signs of photodegradation in my sample or data?

A2: Signs of photodegradation can manifest in several ways:

  • Changes in UV-Vis Absorption Spectra: You may observe a decrease in the absorbance of the main peak corresponding to the all-trans isomer, accompanied by a slight blue-shift and a loss of fine vibrational structure. The appearance of new absorption bands at different wavelengths can indicate the formation of cis isomers.

  • Inconsistent Fluorescence Measurements: Photodegradation can lead to a decrease in fluorescence intensity over time and changes in the emission spectrum as different isomers may have varying fluorescence quantum yields.

  • Appearance of Unexpected Peaks in Chromatography: When analyzing your sample by techniques like HPLC, the emergence of new peaks corresponding to various isomers is a clear indicator of photodegradation.

  • Discoloration of the Sample: Although this compound solutions are typically colorless to pale yellow, significant degradation can sometimes lead to a noticeable change in color.

Q3: How does the choice of solvent affect the photodegradation of this compound?

Q4: Should I be concerned about the presence of oxygen in my experiments?

A4: Yes. While cis-trans isomerization is the primary photochemical process, the presence of dissolved oxygen can lead to photooxidation, an irreversible degradation pathway.[3] This is particularly a concern under prolonged or high-intensity light exposure. For experiments requiring high accuracy and sample stability, it is highly recommended to deoxygenate your solvents.

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Decreasing absorbance during UV-Vis measurement Photoisomerization of the all-trans isomer to cis isomers, which have different molar absorptivity and λmax.1. Reduce the intensity of the spectrophotometer's light source if possible. 2. Minimize the exposure time of the sample to the light beam. 3. Use a shutter to block the beam when not actively acquiring data. 4. Prepare fresh samples and measure immediately.
Changes in the shape of the absorption spectrum (loss of fine structure, peak shifts) Formation of a mixture of isomers.1. Confirm the spectral changes by comparing with literature spectra of different isomers if available. 2. Implement stricter light protection protocols (see Experimental Protocols section). 3. Analyze the sample using HPLC to identify the different isomers present.
Fluorescence intensity decreases over time Photobleaching due to irreversible photodegradation (e.g., photooxidation) or conversion to non-fluorescent or less-fluorescent isomers.1. Deoxygenate the solvent to minimize photooxidation. 2. Reduce the excitation light intensity and/or use neutral density filters. 3. Limit the duration of the experiment. 4. Consider the use of a triplet quencher if triplet-state mediated degradation is suspected.
Appearance of new peaks in HPLC chromatogram after the experiment Photoisomerization has occurred.1. Protect the sample from light at all stages, from preparation to analysis. 2. Use amber vials and cover equipment with aluminum foil. 3. Work under red or yellow light.
Irreproducible kinetic data The rate of photodegradation is not being controlled and is affecting the reaction being studied.1. Quantify the rate of photodegradation under your experimental conditions by running a control experiment with no other reactants. 2. Implement all recommended light and oxygen exclusion protocols. 3. Ensure the temperature of the sample is controlled, as temperature can affect reaction rates.

Data Presentation

Factors Influencing Photodegradation Rate of this compound
Parameter Effect on Photodegradation Rate Recommendations for Minimization
Light Intensity Higher intensity generally leads to a faster rate of photodegradation.Use the lowest practical light intensity for your measurements. Employ neutral density filters where possible.
Excitation Wavelength Excitation at wavelengths corresponding to the absorption maxima will lead to the most efficient photodegradation.If possible, use an excitation wavelength on the edge of the absorption band. However, this may reduce signal intensity.
Oxygen Presence Promotes irreversible photooxidation.Deoxygenate solvents using methods such as freeze-pump-thaw or sparging with an inert gas (e.g., argon or nitrogen).
Temperature Lower temperatures can reduce the rate of thermal back-isomerization and potentially slow down some degradation pathways.Conduct experiments at reduced temperatures when feasible.
Solvent Polarity & Viscosity Can influence the excited state lifetime and the efficiency of isomerization. Non-polar, viscous solvents may hinder the conformational changes required for isomerization.Choose a solvent that is appropriate for your experiment while considering that less polar and more viscous environments may offer some protection.

Experimental Protocols

Protocol for Preparation and Handling of this compound Solutions for Spectroscopic Analysis

This protocol outlines the steps to prepare and handle solutions of this compound to minimize photodegradation.

1. Materials and Equipment:

  • All-trans-1,3,5,7-octatetraene

  • High-purity, spectroscopy-grade solvent (e.g., n-hexane, ethanol)

  • Amber glass vials with Teflon-lined caps

  • Gas-tight syringes and needles

  • Schlenk line or glove box for inert atmosphere operations

  • Ultrasonic bath

  • Freeze-pump-thaw apparatus

  • UV-Vis spectrophotometer and/or fluorometer

  • Quartz cuvettes with stoppers

  • Aluminum foil

  • Red or yellow laboratory lighting

2. Solvent Deoxygenation (Choose one method):

  • Freeze-Pump-Thaw (Recommended for most sensitive experiments):

    • Place the solvent in a Schlenk flask.

    • Freeze the solvent using liquid nitrogen.

    • Once frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes.

    • Close the flask to the vacuum and thaw the solvent completely.

    • Repeat this freeze-pump-thaw cycle at least three times.

    • After the final thaw, backfill the flask with a high-purity inert gas (e.g., argon).

  • Inert Gas Sparging:

    • Bubble a gentle stream of a high-purity inert gas (e.g., argon or nitrogen) through the solvent for at least 30-60 minutes.

    • Maintain a positive pressure of the inert gas over the solvent during storage and use.

3. Solution Preparation:

  • Perform all manipulations under red or yellow light to avoid exposure to shorter, more energetic wavelengths.

  • If possible, work within a glove box under an inert atmosphere.

  • Weigh the required amount of this compound in an amber vial.

  • Using a gas-tight syringe, transfer the desired volume of deoxygenated solvent to the vial.

  • Cap the vial tightly and sonicate briefly if necessary to ensure complete dissolution.

  • Wrap the vial in aluminum foil to protect it from light.

4. Spectroscopic Measurement:

  • Turn on and allow the spectrophotometer/fluorometer to warm up with the sample compartment closed to minimize stray light.

  • If possible, work in a darkened room.

  • Use a clean quartz cuvette. Rinse the cuvette with a small amount of the deoxygenated solvent before filling.

  • Transfer the sample solution to the cuvette using a gas-tight syringe.

  • Seal the cuvette with a stopper.

  • Immediately place the cuvette in the instrument and acquire the spectrum.

  • Minimize the time the sample is in the instrument's light path. Use a shutter if available.

  • For kinetic or time-dependent measurements, use the lowest possible light intensity and be aware that some level of photodegradation is likely to occur. It is advisable to quantify this degradation in a separate control experiment.

Visualizations

Logical Workflow for Minimizing Photodegradation

workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_environment Controlled Environment start Start deoxygenate Deoxygenate Solvent start->deoxygenate weigh Weigh Octatetraene (in amber vial) start->weigh dissolve Dissolve in Solvent (under inert atmosphere) deoxygenate->dissolve weigh->dissolve low_light Work under Red/Yellow Light protect Wrap in Foil dissolve->protect inert_atm Use Inert Atmosphere (Glovebox/Schlenk Line) transfer Transfer to Cuvette protect->transfer Immediate Transfer measure Acquire Spectrum (minimize exposure) transfer->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Workflow for preparing and analyzing this compound samples.

Signaling Pathway of Photodegradation

photodegradation_pathway OT_trans all-trans-Octatetraene (S0) OT_trans_S1 Excited State (S1) OT_trans->OT_trans_S1 Excitation OT_trans_S1->OT_trans Fluorescence / Non-radiative decay OT_cis cis-Octatetraene (S0) OT_trans_S1->OT_cis Isomerization OT_oxidized Oxidized Products OT_trans_S1->OT_oxidized Photooxidation light Light (hν) light->OT_trans Absorption oxygen Oxygen (O2) oxygen->OT_trans_S1

Caption: Primary photodegradation pathways for this compound.

References

Technical Support Center: Resolving Spectral Congestion in 1,3,5,7-Octatetraene's Electronic Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spectral congestion in the electronic spectrum of 1,3,5,7-octatetraene.

Troubleshooting Guides

Issue: Overlapping Vibronic Bands Obscuring the 2¹Ag State

Symptom: The one-photon absorption spectrum of this compound is broad and congested, making it difficult to identify the vibronically induced transition to the low-lying 2¹Ag state, which is obscured by the strongly allowed 1¹Bu ← 1¹Ag transition.[1][2]

Cause: In molecules with inversion symmetry like trans,trans-1,3,5,7-octatetraene, the 2¹Ag ← 1¹Ag transition is electronically forbidden by one-photon absorption selection rules.[1] It only becomes weakly allowed through vibronic coupling to a higher-lying ¹Bu state. This results in a complex spectrum with many overlapping vibrational features, further complicated by the proximity of the strongly absorbing 1¹Bu state.[2][3][4]

Solutions:

  • Two-Photon Absorption (TPA) Spectroscopy: Utilize the complementary selection rules of TPA. The 2¹Ag ← 1¹Ag transition is electronically allowed in TPA, resulting in a much simpler and well-resolved spectrum.[1][5][6] This technique is highly effective in identifying the electronic origin and the vibrational structure of the 2¹Ag state without interference from the 1¹Bu state.[1]

  • Supersonic Jet Spectroscopy: By seeding this compound in a supersonic jet of an inert gas like helium, significant vibrational and rotational cooling can be achieved.[7][8][9] This dramatically reduces spectral congestion by narrowing the linewidths of individual vibronic transitions and minimizing hot bands, leading to a well-resolved spectrum.[8]

  • High-Resolution Fluorescence Spectroscopy: Excite the molecule to a specific vibronic level within the 2¹Ag state and record the dispersed fluorescence. This can provide detailed information about the ground state vibrational modes and the vibronic coupling in the excited state.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the one-photon absorption spectrum of this compound so complex?

The complexity arises from the fact that the lowest excited singlet state (S₁) is the 2¹Ag state, and the transition from the ground state (1¹Ag) to this state is electronically forbidden for one-photon absorption due to symmetry.[1] The observed absorption is the result of vibronic coupling, where certain vibrational modes break the symmetry and "borrow" intensity from the strongly allowed 1¹Bu ← 1¹Ag transition (S₂ ← S₀).[2][3][4] This leads to a spectrum composed of many vibrational bands rather than a strong, purely electronic origin.

Q2: How does Two-Photon Absorption (TPA) spectroscopy help in resolving the spectral congestion?

TPA spectroscopy follows different selection rules than one-photon absorption. For a centrosymmetric molecule like this compound, transitions between states of the same parity (g ↔ g or u ↔ u) are allowed in TPA. Therefore, the 2¹Ag ← 1¹Ag transition is two-photon allowed, resulting in a strong and well-defined spectrum of the 2¹Ag state, free from the interfering 1¹Bu state absorption.[1][5]

Q3: What is the benefit of using a supersonic jet expansion?

A supersonic jet expansion cools the molecules to very low rotational and vibrational temperatures.[7][8] This has two main benefits:

  • Reduces Rotational Broadening: The collapse of the rotational envelope into a few sharp lines significantly narrows the spectral features.

  • Eliminates Hot Bands: At these low temperatures, virtually all molecules are in the lowest vibrational level of the ground electronic state. This eliminates "hot bands" which are transitions originating from excited vibrational levels, thus simplifying the spectrum.[7]

Q4: Can computational methods aid in interpreting the complex spectrum?

Yes, high-level ab initio calculations can be used to compute the vertical and adiabatic excitation energies of the 2¹Ag and 1¹Bu states, as well as the effects of vibronic coupling.[10] These theoretical predictions can be crucial in assigning the experimentally observed vibronic bands and understanding the nature of the excited states.[3][4]

Data Presentation

Table 1: Electronic Transition Energies of trans,trans-1,3,5,7-octatetraene

TransitionExperimental MethodMatrix/Conditions0-0 Transition Energy (cm⁻¹)Reference
2¹Ag ← 1¹AgOne- and Two-Photon Excitationn-octane at 4.2 K28,561[1][11]
1¹Bu ← 1¹AgOne-Photon Absorptionn-octane at 4.2 K~32,100[1][11]
S₁ ← S₀Fluorescence ExcitationSupersonic JetNot explicitly stated[7][8][9]

Table 2: Key Vibrational Frequencies (cm⁻¹) for the 2¹Ag State of trans,trans-1,3,5,7-octatetraene in n-octane at 4.2 K

SymmetryDescriptionFrequency (cm⁻¹)
agSymmetric C=C stretch~1580
agSymmetric C-C stretch~1220
buAntisymmetric C-H wagNot applicable
buAntisymmetric C-C stretchNot applicable

Note: The bu modes are not observed directly in the two-photon spectrum but are responsible for inducing the one-photon transition.[1]

Experimental Protocols

Protocol 1: Two-Photon Absorption (TPA) Spectroscopy
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., n-octane). The concentration should be optimized to obtain a good signal-to-noise ratio without causing aggregation.[12]

  • Instrumentation:

    • A tunable pulsed laser with high peak power (e.g., a Nd:YAG pumped dye laser or a Ti:sapphire laser) is required.

    • The laser beam is focused into the sample cuvette.

    • Fluorescence emitted from the sample is collected at a 90-degree angle to the excitation beam.

    • A monochromator is used to spectrally resolve the emitted fluorescence.

    • A sensitive detector, such as a photomultiplier tube (PMT), is used to detect the fluorescence signal.[1]

  • Data Acquisition:

    • The excitation laser is scanned across the wavelength range of interest.

    • The fluorescence intensity is recorded as a function of the excitation wavelength.

    • The two-photon absorption spectrum is generated by plotting the fluorescence intensity versus twice the energy of the excitation photons.

  • Verification: The intensity of the two-photon induced fluorescence should vary as the square of the laser intensity.[12]

Protocol 2: Supersonic Jet Spectroscopy
  • Sample Preparation: Place a small amount of crystalline this compound in a sample holder that can be heated.

  • Instrumentation:

    • A pulsed nozzle is used to generate the supersonic jet.

    • A high-pressure inert gas (e.g., Helium) is passed over the heated sample, and the mixture is expanded into a vacuum chamber.

    • A tunable laser (e.g., a dye laser) is used to excite the molecules in the jet.

    • The laser beam should intersect the supersonic jet a few millimeters downstream from the nozzle exit.

    • A PMT is used to collect the total fluorescence (Laser Induced Fluorescence - LIF).

  • Data Acquisition:

    • The fluorescence excitation spectrum is obtained by scanning the wavelength of the laser and recording the total fluorescence intensity.

    • To obtain dispersed fluorescence spectra, a monochromator can be placed between the collection optics and the PMT.[7][8]

Visualizations

experimental_workflow_tpa cluster_prep Sample Preparation cluster_excitation Excitation & Detection cluster_analysis Data Analysis prep Prepare this compound solution in n-octane laser Tunable Pulsed Laser sample Sample Cuvette laser->sample Focused Beam mono Monochromator sample->mono Fluorescence pmt Photomultiplier Tube data Record Fluorescence vs. Excitation Wavelength pmt->data mono->pmt spectrum Generate TPA Spectrum data->spectrum

Caption: Workflow for Two-Photon Absorption Spectroscopy.

experimental_workflow_sjs cluster_jet Jet Formation cluster_excitation_detection Excitation & Detection cluster_analysis Data Analysis sample_prep Heated this compound Sample Holder nozzle Pulsed Nozzle sample_prep->nozzle he_gas High-Pressure Helium he_gas->sample_prep jet Supersonic Jet nozzle->jet vacuum Vacuum Chamber laser Tunable Laser laser->jet pmt Photomultiplier Tube jet->pmt data Record Total Fluorescence vs. Laser Wavelength pmt->data spectrum Generate Fluorescence Excitation Spectrum data->spectrum

Caption: Workflow for Supersonic Jet Spectroscopy.

logical_relationship cluster_causes Causes cluster_solutions Solutions congestion Spectral Congestion in This compound vibronic Vibronically Induced 1¹Ag -> 2¹Ag Transition congestion->vibronic overlap Overlapping Vibronic Bands congestion->overlap hot_bands Hot Bands congestion->hot_bands rotational Rotational Broadening congestion->rotational tpa Two-Photon Absorption Spectroscopy vibronic->tpa Different Selection Rules hrfs High-Resolution Fluorescence Spectroscopy vibronic->hrfs Selective Excitation sjs Supersonic Jet Spectroscopy overlap->sjs Narrower Linewidths hot_bands->sjs Vibrational Cooling rotational->sjs Rotational Cooling

Caption: Causes and solutions for spectral congestion.

References

Technical Support Center: Accurate Determination of 1,3,5,7-Octatetraene's Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to accurately determine the fluorescence quantum yield of 1,3,5,7-octatetraene. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address the specific challenges encountered during these measurements.

Frequently Asked Questions (FAQs)

Q1: Why is determining the fluorescence quantum yield of this compound challenging?

A1: The accurate determination of this compound's fluorescence quantum yield is challenging due to several intrinsic molecular properties. The molecule's linear polyene structure makes it susceptible to photochemical reactions, particularly cis-trans isomerization, which competes with fluorescence and can lead to a low quantum yield.[1][2] Furthermore, its photophysical behavior is significantly influenced by the solvent environment and temperature.

Q2: What is the significance of the low-lying 2¹Ag state in this compound?

A2: In solution, this compound exhibits a significant energy gap of about 3000 cm⁻¹ between its first major absorption band (1¹Ag → 1¹Bu) and the onset of its fluorescence emission. This is strong evidence for the presence of a lower-energy excited singlet state with ¹Ag symmetry (the 2¹Ag state).[3] Because the transition from the ground state (1¹Ag) to the 2¹Ag state is symmetry-forbidden, direct excitation to this state is inefficient. Following excitation to the higher-energy 1¹Bu state, the molecule rapidly relaxes to the 2¹Ag state from which fluorescence occurs. This indirect population of the emitting state significantly influences the fluorescence lifetime and quantum yield.

Q3: How does solvent polarity affect the fluorescence quantum yield of this compound?

A3: The solvent environment can influence the rates of both radiative and non-radiative decay pathways. While specific data for this compound is sparse in the readily available literature, studies on similar polyenes like diphenyloctatetraene show a clear dependence of the fluorescence quantum yield on the solvent. For instance, the fluorescence quantum yield of diphenyloctatetraene varies from 7% to 21% across different solvents. Generally, solvent polarity can alter the energy levels of the excited states and promote or inhibit competing non-radiative processes like isomerization.

Q4: What are suitable fluorescence quantum yield standards for this compound?

A4: Given that this compound is excited in the UV region, suitable standards should also absorb in this range and have well-characterized, stable quantum yields. Commonly used standards for this region include:

  • Quinine sulfate in 0.1 M or 0.5 M sulfuric acid.[3]

  • Naphthalene in cyclohexane.

  • 2-Aminopyridine in various solvents.

The choice of standard should ideally have an emission profile that overlaps with that of this compound to minimize wavelength-dependent detection biases.

Troubleshooting Guide

This guide addresses common issues encountered during the fluorescence quantum yield measurement of this compound.

Issue Potential Cause Troubleshooting Steps
Low or no detectable fluorescence signal 1. Very low intrinsic quantum yield of this compound.2. Photochemical degradation (isomerization or other reactions).3. Quenching by impurities (e.g., oxygen).4. Incorrect instrument settings (e.g., excitation/emission wavelengths, slit widths).1. Use a high-sensitivity spectrofluorometer.2. Minimize exposure to excitation light by using the lowest possible intensity and shortest acquisition times. Prepare fresh samples frequently.3. Degas the solvent by purging with an inert gas (e.g., nitrogen or argon).4. Verify the absorption and emission maxima of your sample and set the instrument parameters accordingly.
Inconsistent or drifting fluorescence intensity 1. Photobleaching or ongoing photochemical reactions.2. Temperature fluctuations in the sample holder.3. Sample evaporation.1. Perform a time-course measurement to assess photostability. If the signal decreases over time, reduce excitation intensity or sample exposure time.2. Use a temperature-controlled cuvette holder to maintain a constant temperature.3. Use a cuvette with a stopper or cap to prevent solvent evaporation.
Poor linearity in the plot of integrated fluorescence vs. absorbance 1. Inner filter effects due to high sample concentration (absorbance > 0.1).2. Self-absorption where the emission spectrum overlaps with the absorption spectrum.3. Aggregation of the solute at higher concentrations.1. Prepare a series of dilutions with absorbance values at the excitation wavelength between 0.01 and 0.1.2. Inspect the overlap between the absorption and emission spectra. If significant, use a more dilute solution or a different excitation wavelength at the red edge of the absorption band.3. Work with dilute solutions.
Calculated quantum yield is unexpectedly high or low 1. Inaccurate literature value for the standard's quantum yield.2. Mismatch in solvent between the sample and the standard.3. Incorrect spectral correction of the emission spectra.1. Use a well-established and certified reference standard. Cross-check the value from multiple sources.2. If different solvents are used, apply a correction for the refractive index of the solvents in the quantum yield calculation.3. Ensure that the emission spectra of both the sample and the standard are corrected for the instrument's spectral response.

Quantitative Data Summary

AnalyteSolvent(s)TemperatureReference Standard(s) UsedReported Φf RangeReference
all-trans-1,3,5,7-OctatetraeneHexane, Methanol, Pentane, Iso-octane, Hexadecane, Carbon tetrachloride, Chloroform, Benzene, α-dichlorobenzeneRoom Temperature & 77 KAnthracene, Chrysene, NaphthaleneValues not explicitly stated in available abstracts[3]
1,8-Diphenyl-1,3,5,7-octatetraeneVarious (e.g., Cyclohexane, Ethanol, Acetonitrile)Room TemperatureNot explicitly stated0.07 - 0.21

Experimental Protocols

The following provides a detailed methodology for the relative determination of the fluorescence quantum yield of this compound.

Protocol: Relative Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield of this compound (the "sample") relative to a known fluorescence standard.

Materials:

  • all-trans-1,3,5,7-Octatetraene

  • Fluorescence standard (e.g., Quinine sulfate, Naphthalene)

  • Spectroscopic grade solvents (e.g., cyclohexane, hexane)

  • Calibrated UV-Vis spectrophotometer

  • Calibrated spectrofluorometer with a temperature-controlled sample holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the fluorescence standard in its recommended solvent (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.01 to 0.1.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

    • Record the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer. Ensure that the excitation and emission slit widths are identical for all measurements.

    • Record the fluorescence emission spectrum for each solution of the sample and the standard. The measurement range should encompass the entire emission band.

    • Record the emission spectrum of a solvent blank for both the sample and standard solvents and subtract these from the respective fluorescence spectra.

  • Data Analysis:

    • Correct the recorded emission spectra for the instrument's spectral response.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Perform a linear regression for both data sets to obtain the gradients (slopes) of the lines.

  • Quantum Yield Calculation:

    • Calculate the fluorescence quantum yield of the sample (ΦX) using the following equation:

      ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

      Where:

      • ΦST is the fluorescence quantum yield of the standard.

      • GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Visualizations

Experimental_Workflow Experimental Workflow for Relative Quantum Yield Determination cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis cluster_calc Final Calculation prep_sample Prepare this compound Solutions (Abs < 0.1) abs_measure Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_sample->abs_measure prep_standard Prepare Standard Solutions (Abs < 0.1) prep_standard->abs_measure fluo_measure Measure Emission Spectra (Spectrofluorometer) abs_measure->fluo_measure integrate_fluo Integrate Corrected Fluorescence Intensity fluo_measure->integrate_fluo plot_data Plot Integrated Intensity vs. Absorbance integrate_fluo->plot_data calc_grad Calculate Gradients (Slopes) plot_data->calc_grad calc_qy Calculate Quantum Yield (Φx) calc_grad->calc_qy

Caption: Workflow for relative fluorescence quantum yield determination.

Troubleshooting_Logic Troubleshooting Logic for Low Quantum Yield start Low Quantum Yield Observed check_photochem Assess Photostability (Time-course measurement) start->check_photochem photochem_yes Degradation Observed check_photochem->photochem_yes Yes photochem_no Stable Signal check_photochem->photochem_no No remedy_photochem Reduce Excitation Intensity/ Exposure Time photochem_yes->remedy_photochem check_quenching Check for Quenching (Degas solvent) photochem_no->check_quenching quenching_yes Signal Increases check_quenching->quenching_yes Yes quenching_no No Change check_quenching->quenching_no No remedy_quenching Perform Measurements under Inert Atmosphere quenching_yes->remedy_quenching check_concentration Review Concentration (Absorbance < 0.1?) quenching_no->check_concentration conc_yes Absorbance OK check_concentration->conc_yes Yes conc_no Absorbance Too High check_concentration->conc_no No intrinsic Low Quantum Yield is Likely Intrinsic to the Molecule conc_yes->intrinsic remedy_conc Dilute Sample conc_no->remedy_conc

Caption: Troubleshooting logic for unexpectedly low quantum yield.

References

addressing discrepancies between experimental and theoretical 1,3,5,7-octatetraene spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5,7-octatetraene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address discrepancies between experimental and theoretical spectra.

Troubleshooting Guide: Discrepancies in Spectra

This guide is designed to help you diagnose and resolve common issues encountered when comparing experimental and theoretical spectra of this compound.

Q1: Why doesn't my experimental UV-Vis absorption maximum (λmax) match the value predicted by my TD-DFT calculations?

A1: This is a common issue stemming from several factors related to both the experimental setup and the theoretical model. The key is to systematically evaluate each potential cause.

Possible Causes & Troubleshooting Steps:

  • Solvent Effects: The polarity and polarizability of the solvent can significantly shift spectral bands.[1][2] In solution, there is often a gap between the absorption and emission spectra that is not present in the gas phase.[3][4]

    • Troubleshooting:

      • Ensure your theoretical calculation includes a solvent model (e.g., Polarizable Continuum Model - PCM).

      • Compare your experimental results in a non-polar solvent (like n-hexane or cyclohexane) with gas-phase theoretical calculations, as these should show better agreement.

      • Experimentally, run the spectrum in a series of solvents with varying polarities to quantify the solvatochromic shift.

  • Vibronic Coupling: The electronic transition is often coupled with vibrational modes (vibronic coupling), which complicates the spectrum. The 1¹Ag → 2¹Ag transition in all-trans-octatetraene is vibronically induced.[5] This means the most intense peak in the experimental spectrum may not correspond to the purely electronic 0-0 transition (the adiabatic energy), but rather to a vibronic band. Theoretical calculations, especially simpler ones, often calculate the vertical excitation energy, which can differ significantly from the 0-0 transition energy.[6]

    • Troubleshooting:

      • Use higher-level theoretical methods that can model vibronic coupling, such as Franck-Condon (FC) or Herzberg-Teller (HT) approaches.

      • The one-photon absorption is often dominated by Born-Oppenheimer coupling.[5]

      • Recognize that the experimental band maximum is not the same as the theoretical vertical excitation energy. The first peak in the experimental absorption spectrum is typically assigned to the 0-0 vibrational transition.[6]

  • Choice of Functional and Basis Set: The accuracy of TD-DFT is highly dependent on the chosen functional and basis set.[7][8]

    • Troubleshooting:

      • For polyenes, long-range corrected functionals (e.g., CAM-B3LYP, ωB97X-D) often perform better than standard hybrid functionals like B3LYP.

      • Ensure your basis set is adequate. A basis set like 6-31G(d) is a reasonable starting point, but larger sets with diffuse functions (e.g., 6-31+G(d,p)) may be necessary for describing excited states.[4][9]

  • Sample Purity and Isomerization: The presence of impurities or different isomers (e.g., cis-isomers) can lead to additional or shifted peaks. The presence of a cis linkage can cause a spectral perturbation.[9][10]

    • Troubleshooting:

      • Verify the purity of your this compound sample using techniques like NMR or HPLC.

      • Protect the sample from light to prevent photoisomerization.

      • Theoretically, calculate the spectra for potential cis-isomers to see if they match any unexpected experimental features.

Q2: The relative intensities of the vibronic peaks in my experimental spectrum are different from my theoretical predictions. What's wrong?

A2: Mismatches in vibronic peak intensities are typically related to how well the theoretical model captures the complex interplay of electronic and nuclear motions.

Possible Causes & Troubleshooting Steps:

  • Herzberg-Teller vs. Franck-Condon Effects: While Franck-Condon analysis describes progressions of totally symmetric modes, the intensities of non-totally symmetric modes are often governed by Herzberg-Teller vibronic coupling.[5] For octatetraene, the S₀ → S₁ transition intensity is derived from vibronic coupling between the ¹Ag and ¹Bᵤ states via bᵤ vibrations.[11]

    • Troubleshooting:

      • Employ computational methods that explicitly include Herzberg-Teller effects to accurately model the intensities of forbidden or weakly allowed transitions.

      • Normal mode rotation upon electronic excitation can also play a significant role in the intensity distribution.[9][10]

  • Duschinsky Effect: This effect describes the mixing of normal modes between the ground and excited electronic states. Standard calculations often assume no such mixing, which can lead to inaccurate intensity predictions.

    • Troubleshooting:

      • Use software capable of performing a Duschinsky transformation to properly account for the mixing of vibrational modes between electronic states.

  • Instrumental Factors: The resolution of your spectrometer can affect the apparent intensities of sharp vibronic features.

    • Troubleshooting:

      • Ensure your spectrometer's resolution is sufficient to resolve the fine structure of the spectrum.

      • Compare spectra taken at different resolutions to check for instrumental artifacts.

Data Presentation

Table 1: Comparison of Experimental and Theoretical Absorption/Emission Data for Polyenes

CompoundSolventExperimental λmax (Absorption) (nm)Experimental λmax (Emission) (nm)Theoretical Vertical Excitation (eV)Reference(s)
This compoundGas Phase~290 - 350~350 - 500~4.8[3][6]
1,8-Diphenyl-1,3,5,7-octatetraeneCyclohexane374515-[12][13]
1,8-Diphenyl-1,3,5,7-octatetraeneVarious---[1]

Note: Experimental values can vary significantly based on solvent, temperature, and aggregation state. Theoretical values are highly dependent on the level of theory.

Experimental Protocols

Protocol 1: UV-Vis Absorption Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent (e.g., n-hexane, cyclohexane).

    • Perform serial dilutions to obtain a final concentration that yields an absorbance maximum between 0.5 and 1.0 AU. All work should be done under dim light to prevent isomerization.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Allow the lamp to warm up for at least 30 minutes for stable output.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to record a baseline (blank).

    • Rinse the cuvette with the sample solution before filling it for measurement.

    • Record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

    • Subtract the baseline from the sample spectrum.

Protocol 2: Fluorescence Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.

  • Instrumentation:

    • Use a calibrated spectrofluorometer.

  • Measurement:

    • Determine the absorption maximum (λmax) from the UV-Vis spectrum.

    • Set the excitation wavelength to the λmax.

    • Scan the emission spectrum over a range starting ~10 nm above the excitation wavelength to the desired endpoint (e.g., 350-600 nm).

    • Record a blank spectrum using the pure solvent and subtract it from the sample spectrum.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Spectral Measurement cluster_analysis Data Analysis P1 Prepare Stock Solution in UV-Grade Solvent P2 Perform Serial Dilutions (Abs < 1.0 for UV-Vis, Abs < 0.1 for Fluorescence) P1->P2 M1 Calibrate Spectrometer P2->M1 M2 Record Baseline (Pure Solvent) M1->M2 M3 Measure Sample Spectrum M2->M3 A1 Baseline Subtraction M3->A1 A2 Identify λmax and Vibronic Peaks A1->A2 End End A2->End Final Spectrum

Caption: Experimental workflow for spectral acquisition.

Troubleshooting_Workflow cluster_exp Experimental Checks cluster_theory Theoretical Checks Start Discrepancy Observed (Expt vs. Theory) E1 Verify Sample Purity (NMR, HPLC) Start->E1 T1 Refine Functional/ Basis Set Start->T1 E2 Check Solvent (Purity, Polarity) E1->E2 E3 Confirm Instrument Calibration E2->E3 End Resolution E3->End T2 Include Solvent Model (e.g., PCM) T1->T2 T3 Consider Vibronic Coupling Models T2->T3 T3->End

Caption: Troubleshooting workflow for spectral discrepancies.

Electronic_States S0 S₀ (1¹Ag) Ground State S1 S₁ (2¹Ag) Dark State S0->S1 Weak Absorption (Vibronically Induced) S2 S₂ (1¹Bu) Bright State S0->S2 Strong Absorption (One-Photon Allowed) S1->S0 Fluorescence S2->S1 Internal Conversion (Ultrafast, ~400 fs)

Caption: Key electronic states of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key electronic states I should be concerned with for this compound? A1: The photophysics of this compound are primarily governed by three low-lying singlet states: the ground state (S₀, 1¹Ag), the first excited state (S₁, 2¹Ag), and the second excited state (S₂, 1¹Bᵤ). The S₀ → S₂ transition is strongly allowed and dominates the one-photon absorption spectrum, while the S₀ → S₁ transition is formally forbidden by symmetry and only gains intensity through vibronic coupling.[3][6][11]

Q2: Why is the S₁ (2¹Ag) state sometimes called a "dark" state? A2: It is called a "dark" state because the direct electronic transition from the ground state (S₀, 1¹Ag) is symmetry-forbidden for one-photon absorption. Therefore, it does not absorb light strongly. However, after the molecule is excited to the "bright" S₂ state, it often undergoes rapid internal conversion to the S₁ state, from which fluorescence can then occur.[4]

Q3: How do I perform a basic TD-DFT calculation for this compound using a program like Gaussian? A3: A typical calculation involves two steps: first, a ground-state geometry optimization and frequency calculation, followed by the TD-DFT calculation for the excited states.[14] A minimal input file might look like this:

This example first optimizes the ground state geometry and then calculates the first 6 singlet excited states at that geometry. For more accurate results, consider using a long-range corrected functional and including a solvent model.[7][15]

Q4: Can I trust TD-DFT for predicting the exact energy ordering of the 2¹Ag and 1¹Bᵤ states? A4: This can be challenging. The energetic ordering of these two states is crucial for the photophysics of polyenes and is often sensitive to the level of theory.[6] While TD-DFT is a powerful tool, for a definitive answer on state ordering, it is often recommended to benchmark results against higher-level ab initio methods like CASSCF or EOM-CCSD, if computationally feasible.[6][9][10] High-level calculations suggest the vertical excitation energies for these two states are nearly degenerate.[6]

References

Validation & Comparative

A Comparative Analysis of the Spectroscopic Properties of 1,3,5,7-Octatetraene and Shorter Polyenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the key spectroscopic properties of all-trans-1,3,5,7-octatetraene and its shorter linear polyene counterparts: 1,3,5-hexatriene, 1,3-butadiene, and ethene. The electronic and vibrational characteristics of these molecules are highly dependent on the extent of π-conjugation, leading to distinct trends in their UV-Vis, vibrational, and NMR spectra. This analysis is supported by experimental data and includes generalized protocols for spectroscopic measurements.

Core Spectroscopic Data Comparison

The electronic and vibrational properties of linear polyenes show clear and predictable trends with increasing conjugation length. As the number of conjugated double bonds increases, the energy required for electronic transitions decreases, while vibrational coupling and chemical environments of the nuclei are systematically altered. These trends are summarized in the tables below.

UV-Visible Absorption Data

The most prominent feature in the electronic spectroscopy of polyenes is the strong π → π* transition. As the length of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This results in a bathochromic (red) shift of the maximum absorption wavelength (λmax) and a hyperchromic effect (an increase in molar absorptivity, ε).[1][2][3]

CompoundNumber of C=C Bondsλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Ethene1171~15,000
1,3-Butadiene2217[4]~21,000[5]
1,3,5-Hexatriene3258[1]~22,400[5]
1,3,5,7-Octatetraene4290[1]~80,000
Vibrational Spectroscopy Data

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for probing the structure of polyenes. The most intense Raman bands typically correspond to the in-phase and out-of-phase stretching vibrations of the carbon-carbon double bonds (νC=C). The frequencies of these modes are sensitive to the degree of π-electron delocalization and bond order.[6] For 1,3-butadiene, the symmetric C=C stretch is observed around 1643.9 cm⁻¹, with another C=C stretching mode at 1596.4 cm⁻¹.[7] In longer polyenes like trans,trans-1,3,5,7-octatetraene, these modes are well-defined.[6]

CompoundKey Vibrational ModeWavenumber (cm⁻¹)
1,3-ButadieneC=C Symmetric Stretch (Ag)1643.9[7]
C=C Stretch (Bu)1596.4[7]
1,3,5-HexatrieneC=C In-phase Stretch~1625
C=C Out-of-phase Stretch~1573
This compoundC=C In-phase Stretch~1640[6]
C=C Out-of-phase Stretch~1597[6]
¹H and ¹³C NMR Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of individual protons and carbon atoms. In polyenes, the chemical shifts of the olefinic protons and carbons are influenced by the length of the conjugated chain. Generally, the protons in the middle of the chain resonate at a slightly different field than those at the termini. The ¹³C NMR spectra show distinct signals for the terminal and internal sp²-hybridized carbons.

CompoundNucleusApproximate Chemical Shift (δ, ppm) in CDCl₃
1,3-Butadiene ¹H (Internal)~6.3
¹H (Terminal)~5.2
¹³C (Internal)~137
¹³C (Terminal)~118
1,3,5-Hexatriene ¹H (Internal)~6.0 - 6.5
¹H (Terminal)~5.1
¹³C~137, 132, 117[8]
This compound ¹H~5.6 - 6.4
¹³C~135, 132, 130, 119

Visualization of Spectroscopic Trends and Workflows

The relationship between the length of a polyene's conjugated system and its spectroscopic properties can be visualized to illustrate the underlying principles. Similarly, a standardized workflow ensures reproducibility in experimental measurements.

UV_Vis_Trend cluster_polyenes Polyene Series cluster_properties Spectroscopic Properties Ethene Ethene (n=1) Butadiene Butadiene (n=2) Hexatriene Hexatriene (n=3) Octatetraene Octatetraene (n=4) Conjugation Increased Conjugation HOMOLUMO Decreased HOMO-LUMO Gap Conjugation->HOMOLUMO leads to LambdaMax Increased λmax (Bathochromic Shift) HOMOLUMO->LambdaMax results in

Caption: Relationship between polyene conjugation and UV-Vis absorption.

UV_Vis_Workflow A Sample Preparation (Dissolve in UV-transparent solvent, e.g., hexane) B Spectrometer Warm-up (Allow lamps to stabilize) A->B C Baseline Correction (Run blank with pure solvent in a quartz cuvette) B->C D Sample Measurement (Place sample cuvette in beam path) C->D E Data Acquisition (Scan absorbance across the desired wavelength range) D->E F Data Analysis (Identify λmax and calculate molar absorptivity) E->F

Caption: A generalized experimental workflow for UV-Vis spectroscopy.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented in this guide. Specific instrument parameters and sample concentrations may need to be optimized.

UV-Visible Spectroscopy Protocol
  • Sample Preparation: Accurately weigh a small amount of the polyene and dissolve it in a UV-grade transparent solvent, such as hexane or cyclohexane, to a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 20 minutes to ensure a stable output.[9]

  • Baseline Correction: Fill a quartz cuvette (typically with a 1 cm path length) with the pure solvent to be used as a blank.[10] Place it in the sample holder and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 190-400 nm).[10]

  • Sample Measurement: Rinse the sample cuvette with a small amount of the prepared polyene solution before filling it approximately three-quarters full.[9] Ensure the outside of the cuvette is clean and free of fingerprints. Place the sample cuvette in the spectrophotometer.

  • Data Acquisition: Acquire the absorption spectrum of the sample. The instrument will plot absorbance versus wavelength.

  • Data Analysis: From the resulting spectrum, identify the wavelength of maximum absorbance (λmax). Using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε).

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-25 mg of the polyene sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[11][12] The solution must be homogeneous and free of any solid particles.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, standard 5 mm NMR tube.[13] The sample height should be approximately 4-5 cm.[13]

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Data Acquisition:

    • Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[13]

    • Shimming: The magnetic field homogeneity is optimized (shimmed) to obtain sharp, well-resolved peaks.[13]

    • Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[13]

    • Acquisition: Set the appropriate spectral parameters (e.g., number of scans, pulse width, acquisition time) and acquire the Free Induction Decay (FID). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain NMR spectrum. Phase the spectrum and reference it using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

FTIR/Raman Spectroscopy Protocol
  • Sample Preparation:

    • Liquids: A few drops of a neat liquid sample can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[14]

    • Solids: A small amount of the solid sample is placed on the ATR crystal and firm contact is made using a pressure clamp.[14]

    • Solutions (for Raman): The sample is dissolved in a suitable solvent (e.g., carbon tetrachloride) and placed in a quartz cuvette.

  • Background Spectrum: Collect a background spectrum of the empty ATR crystal or the solvent-filled cuvette.[15] This accounts for absorptions from the atmosphere (CO₂, H₂O) and the sample holder/solvent.

  • Sample Spectrum: Place the sample and acquire its spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce a transmittance or absorbance spectrum.

  • Data Analysis: Identify the characteristic vibrational frequencies (in wavenumbers, cm⁻¹) corresponding to the C=C and C-C stretching modes, as well as C-H bending modes of the polyene backbone.

References

validating ab initio calculations of 1,3,5,7-octatetraene with experimental data.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of theoretical ab initio calculations and experimental findings for the geometric and electronic properties of all-trans-1,3,5,7-octatetraene. This analysis is crucial for validating computational models and understanding the behavior of conjugated polyenes, a fundamental motif in many organic and biological systems.

Introduction

1,3,5,7-Octatetraene is a linear conjugated polyene that serves as a vital model system for understanding the electronic and structural properties of larger, more complex molecules, including those relevant to drug design and materials science. Accurate theoretical prediction of its characteristics is paramount for computational chemistry applications. This guide validates the performance of ab initio calculations by comparing them against experimental data for its geometric structure, vibrational frequencies, and electronic transitions.

Geometric Structure

The geometric structure of all-trans-1,3,5,7-octatetraene has been a subject of both experimental and theoretical investigations. Due to its volatility, obtaining precise experimental crystal structures can be challenging, making gas-phase techniques and high-level computational methods particularly important.

Experimental Data

Experimental determination of the precise bond lengths and angles of this compound in the gas phase has been challenging. While gas electron diffraction is a primary technique for such measurements, specific, high-resolution data for octatetraene is not as readily available as for its cyclic isomer, cyclooctatetraene. However, it is well-established that the molecule possesses a planar C₂ₕ symmetry.

Ab Initio Calculations

Ab initio calculations, particularly those employing Møller-Plesset perturbation theory (MP2) with a 6-31G* basis set, have been utilized to predict the ground-state geometry of all-trans-1,3,5,7-octatetraene. These calculations provide detailed information on bond lengths and angles, showing the characteristic bond alternation of conjugated polyenes.

ParameterAb Initio (MP2/6-31G*)[1]
Bond Lengths (Å)
C1=C21.347
C2-C31.455
C3=C41.354
C4-C4'1.451
C-H1.085 - 1.089
Bond Angles (degrees)
∠C1=C2-C3124.0
∠C2-C3=C4124.3
∠C3=C4-C4'123.6
∠H-C=C119.9 - 121.0
∠H-C-C117.2 - 117.4

Table 1. Comparison of ab initio calculated geometric parameters for all-trans-1,3,5,7-octatetraene.

Vibrational Frequencies

Vibrational spectroscopy provides a sensitive probe of molecular structure and bonding. The comparison between experimentally observed and theoretically calculated vibrational frequencies is a key benchmark for the accuracy of computational methods.

Experimental Data

The vibrational frequencies of all-trans-1,3,5,7-octatetraene have been measured using infrared (IR) and Raman spectroscopy. These techniques provide a detailed fingerprint of the molecule's vibrational modes.

Ab Initio Calculations

Ab initio calculations at the MP2/6-31G* level have been shown to provide vibrational frequencies in good agreement with experimental data, demonstrating the importance of including electron correlation in these calculations.

Vibrational ModeExperimental IR (cm⁻¹)[2]Experimental Raman (cm⁻¹)[2]Ab Initio (MP2/6-31G*, scaled) (cm⁻¹)[1]
C=C stretch (ag)-1638 (vs)1640
C=C stretch (bu)1575 (s)-1576
C-C stretch (ag)-1209 (s)1211
CH in-plane bend (ag)-1290 (m)1292
CH in-plane bend (bu)1298 (s)-1300
CH out-of-plane wag (au)1008 (s)-1009
CH out-of-plane wag (bg)-935 (w)936

Table 2. Comparison of selected experimental and ab initio calculated vibrational frequencies for all-trans-1,3,5,7-octatetraene. (vs: very strong, s: strong, m: medium, w: weak)

Electronic Transitions

The electronic transitions of this compound are dominated by a strong π→π* transition in the ultraviolet region. The energy of this transition is a key indicator of the extent of π-electron delocalization.

Experimental Data

The UV-Vis absorption spectrum of all-trans-1,3,5,7-octatetraene in the gas phase shows a strong absorption maximum corresponding to the 1¹Ag → 1¹Bu transition. The position of this maximum has been reported in the range of 270-290 nm (approximately 4.3-4.6 eV).

Ab Initio Calculations

High-level ab initio methods, such as Complete Active Space Second-order Perturbation Theory (CASPT2), are required to accurately predict the electronic excitation energies of conjugated systems. These methods account for both static and dynamic electron correlation.

Electronic TransitionExperimental (eV)Ab Initio (CASPT2) (eV)
1¹Ag → 2¹Ag (dark state)~3.53.55
1¹Ag → 1¹Bu (bright state)~4.44.41

Table 3. Comparison of experimental and ab initio calculated vertical electronic transition energies for all-trans-1,3,5,7-octatetraene.

Experimental and Computational Methodologies

Experimental Protocols
  • Infrared and Raman Spectroscopy: Infrared spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be in the gas phase, in solution, or in a solid matrix at low temperatures. Raman spectra are obtained by irradiating the sample with a monochromatic laser source and analyzing the scattered light with a spectrometer.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer. For gas-phase measurements, the sample is introduced into a gas cell, and the absorbance is recorded as a function of wavelength.

  • Gas Electron Diffraction (GED): In a GED experiment, a high-energy beam of electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is analyzed to determine the internuclear distances and bond angles.

Computational Protocols
  • Ab Initio Calculations: The ab initio calculations cited in this guide were performed using established quantum chemistry software packages.

    • Geometry Optimization and Vibrational Frequencies: The molecular geometry was optimized, and vibrational frequencies were calculated at the Møller-Plesset second-order perturbation theory (MP2) level using the 6-31G* basis set.

    • Electronic Excitations: Vertical excitation energies were calculated using the Complete Active Space Second-order Perturbation Theory (CASPT2) method, which provides a high-accuracy description of excited electronic states.

Logical Workflow

The process of validating ab initio calculations with experimental data follows a logical workflow, as illustrated in the diagram below.

ValidationWorkflow cluster_exp Experimental Data Acquisition cluster_ab_initio Ab Initio Calculations Exp_Geom Geometric Structure (e.g., Gas Electron Diffraction) Compare_Geom Compare Bond Lengths and Angles Exp_Geom->Compare_Geom Exp_Vib Vibrational Frequencies (IR, Raman Spectroscopy) Compare_Vib Compare Vibrational Frequencies Exp_Vib->Compare_Vib Exp_Elec Electronic Transitions (UV-Vis Spectroscopy) Compare_Elec Compare Transition Energies Exp_Elec->Compare_Elec Ab_Initio_Geom Geometry Optimization (e.g., MP2/6-31G) Ab_Initio_Geom->Compare_Geom Ab_Initio_Vib Frequency Calculation (e.g., MP2/6-31G) Ab_Initio_Vib->Compare_Vib Ab_Initio_Elec Excitation Energy Calculation (e.g., CASPT2) Ab_Initio_Elec->Compare_Elec Validation Validation of Computational Model Compare_Geom->Validation Compare_Vib->Validation Compare_Elec->Validation

Caption: Workflow for validating ab initio calculations.

Conclusion

The comparison presented in this guide demonstrates a strong agreement between ab initio calculations and experimental data for the geometric, vibrational, and electronic properties of all-trans-1,3,5,7-octatetraene. The MP2/6-31G* level of theory provides a reliable prediction of the molecule's geometry and vibrational frequencies. For electronic excitations, higher-level methods like CASPT2 are necessary to achieve quantitative accuracy. This validation underscores the power of modern computational chemistry to provide accurate and predictive insights into the behavior of complex molecules, which is of significant value to researchers in various scientific disciplines, including drug development.

References

A Comparative Spectroscopic Study: 1,3,5,7-Octatetraene vs. Diphenyl-Octatetraene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic properties of 1,3,5,7-octatetraene (OT) and 1,8-diphenyl-1,3,5,7-octatetraene (DPO). The addition of phenyl groups to the polyene backbone significantly alters the electronic and photophysical characteristics of the molecule. This analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes and conjugated systems.

Introduction to the Compounds

This compound (OT) is a linear polyene, a hydrocarbon with four conjugated double bonds. Its relatively simple structure serves as a fundamental model for understanding the electronic properties of more complex conjugated systems.

1,8-Diphenyl-1,3,5,7-octatetraene (DPO) is a derivative of OT where phenyl groups are attached to the terminal carbons of the octatetraene chain. These phenyl groups extend the π-conjugated system, which has profound effects on the molecule's interaction with light. DPO is noted for its stability and strong fluorescence, making it a common fluorescent probe.[1]

Comparative Spectroscopic Data

The key spectroscopic parameters for OT and DPO are summarized below. The data highlights a significant bathochromic (red) shift in both the absorption and emission spectra of DPO compared to OT, a direct consequence of the extended π-conjugation provided by the phenyl groups.

Spectroscopic PropertyThis compound (OT)1,8-Diphenyl-1,3,5,7-octatetraene (DPO)
Absorption Maximum (λmax) ~290 nm[2]374 nm (in cyclohexane)[3][4]
Emission Maximum (λem) 350-500 nm (S1 state in solution)[5]515 nm (in cyclohexane)[4]
Fluorescence Quantum Yield (Φf) < 0.0001 (in room temp. vapor)[1]0.07 - 0.21 (solvent dependent)[6][7]
Fluorescence Lifetime (τf) 2.0 ns (in n-hexane)[5]4.2 - 7.2 ns (solvent dependent)[6][7]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of OT and DPO.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Comparison prep_ot Dissolve OT in Hexane uv_vis UV-Vis Absorption Spectroscopy prep_ot->uv_vis fluorescence Fluorescence Spectroscopy prep_ot->fluorescence prep_dpo Dissolve DPO in Cyclohexane prep_dpo->uv_vis prep_dpo->fluorescence abs_data Absorption Spectra (λmax) uv_vis->abs_data em_data Emission Spectra (λem) fluorescence->em_data qy_data Quantum Yield (Φf) fluorescence->qy_data lt_data Lifetime Data (τf) fluorescence->lt_data comparison Comparative Analysis abs_data->comparison em_data->comparison qy_data->comparison lt_data->comparison

Caption: Comparative spectroscopic workflow for OT and DPO.

Experimental Protocols

The following protocols describe the general procedures for obtaining the absorption and fluorescence data presented in this guide.

Sample Preparation

High-purity (≥99%) 1,8-diphenyl-1,3,5,7-octatetraene is used as received.[6][7] Both OT and DPO are dissolved in spectroscopy-grade solvents (e.g., n-hexane for OT, cyclohexane for DPO) to the desired concentration.[6][7][8] For absorption and fluorescence measurements, solutions are typically prepared in a 1 cm path length quartz cuvette. To minimize inner filter effects during fluorescence measurements, the absorbance of the sample at the excitation wavelength should be kept low, typically between 0.1 and 0.3.[6][7] All samples should be freshly prepared before analysis to avoid degradation.[6][7]

UV-Visible Absorption Spectroscopy

Absorption spectra are recorded using a dual-beam spectrophotometer, such as a Cary 5000.[9] The instrument is calibrated using a holmium oxide filter.[9] A baseline is recorded using a cuvette filled with the pure solvent. The sample spectrum is then recorded over the appropriate wavelength range (e.g., 200-600 nm). The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fluorescence Spectroscopy

Fluorescence measurements are conducted using a spectrofluorometer, such as a Jobin-Yvon Horiba Fluorolog-3.[9]

  • Emission and Excitation Spectra: For DPO in cyclohexane, an excitation wavelength of 374 nm can be used to generate the emission spectrum, and the emission can be monitored at 515 nm to record the excitation spectrum.[4] Excitation and emission slit widths are typically set between 1 and 4 nm to balance signal intensity and spectral resolution.[1][9] Emission spectra should be corrected for the wavelength-dependent response of the instrument optics and detector, often by using a calibrated standard lamp.[9]

  • Fluorescence Quantum Yield (Φf): The quantum yield is determined relative to a well-characterized fluorescence standard.[8] The integrated fluorescence intensity of the sample is compared to that of the standard under identical excitation conditions. The absorbance of both the sample and standard solutions at the excitation wavelength must be matched and kept low (<0.1) to ensure linearity.

  • Fluorescence Lifetime (τf): Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC). The sample is excited by a pulsed light source (e.g., a laser), and the time delay between the excitation pulse and the detection of the emitted photons is recorded. The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime. DPO exhibits monoexponential decay, whereas other polyenes can show more complex decay kinetics.[6][7]

References

A Comparative Analysis of Experimental and Theoretical Raman Spectra of 1,3,5,7-Octatetraene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the vibrational characteristics of a key polyene, comparing empirical data with computational models.

This guide provides a detailed comparison of the experimental and theoretically calculated Raman spectra of trans,trans-1,3,5,7-octatetraene. Understanding the vibrational modes of this linear polyene is crucial for researchers in fields ranging from materials science to drug development, as it serves as a model system for larger conjugated molecules. This document outlines the experimental methodologies for obtaining Raman spectra and the computational approaches used for theoretical predictions, presenting a side-by-side analysis of the resulting data to highlight the strengths and limitations of each approach.

Data Presentation: A Side-by-Side Comparison of Raman Bands

The following table summarizes the observed experimental Raman bands and the calculated theoretical Raman frequencies for trans,trans-1,3,5,7-octatetraene. The experimental data is based on measurements of the molecule in a CCl4 solution, while the theoretical data is derived from ab initio molecular orbital calculations using the 6-31G basis set.[1] The comparison reveals a generally good agreement between the experimental and calculated values, validating the computational model. Discrepancies that do exist can be attributed to factors such as solvent effects and the inherent approximations in the theoretical method.

Experimental Raman Shift (cm⁻¹)Calculated Raman Shift (cm⁻¹)Assignment (Vibrational Mode)
16441647C=C stretch
16271629C=C stretch
15931599C=C stretch
13181320CH in-plane bend
12971301CH in-plane bend
12111215C-C stretch
11531158C-C stretch
10141017CH out-of-plane bend
958962CH out-of-plane bend
348350C-C-C deformation

Methodologies: Unveiling the "How"

A clear understanding of the methodologies used to obtain the experimental and theoretical data is essential for a critical evaluation of the results.

Experimental Protocol: Raman Spectroscopy

The experimental Raman spectrum of trans,trans-1,3,5,7-octatetraene was obtained from a solution of the compound in carbon tetrachloride (CCl4) at room temperature.[1]

  • Sample Preparation: A dilute solution of high-purity trans,trans-1,3,5,7-octatetraene in CCl4 was prepared. The use of a solvent is necessary as the compound is unstable at room temperature.[1]

  • Instrumentation: A Raman spectrometer equipped with a polychromator (Spex 1877 Triplemate) and an intensified silicon photodiode array detector (EG&G PAR 1420-2) was used.[1]

  • Excitation Source: The 514.5 nm line of an Ar+ laser (NEC GLG 3300) served as the excitation source.[1]

  • Data Acquisition: The Raman spectrum was recorded in the region of 1800 to 1000 cm⁻¹. The fast measurement capability of the setup was crucial for obtaining a reliable spectrum of the unstable octatetraene.[1]

Theoretical Protocol: Ab Initio Calculation

The theoretical Raman spectrum was calculated using ab initio molecular orbital (MO) theory, which provides a first-principles approach to determining the vibrational frequencies of a molecule.

  • Molecular Geometry Optimization: The geometry of the trans,trans-1,3,5,7-octatetraene molecule was first optimized to find its lowest energy conformation. This is a critical step as the vibrational frequencies are sensitive to the molecular structure.

  • Vibrational Frequency Calculation: Following geometry optimization, the vibrational frequencies and their corresponding Raman intensities were calculated using the 6-31G basis set.[1] This calculation involves determining the second derivatives of the energy with respect to the nuclear coordinates.

  • Software: The calculations were performed using a standard quantum chemistry software package.

Visualizing the Workflow: Experimental vs. Theoretical

The following diagram illustrates the parallel workflows involved in obtaining and comparing experimental and theoretical Raman spectra.

Raman_Workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow cluster_comparison Analysis exp_start Start: Purified 1,3,5,7-octatetraene sample_prep Sample Preparation (in CCl4 solution) exp_start->sample_prep raman_acq Raman Spectroscopy (Ar+ Laser, 514.5 nm) sample_prep->raman_acq exp_spectrum Experimental Raman Spectrum raman_acq->exp_spectrum comparison Comparison of Spectra exp_spectrum->comparison theor_start Start: Molecular Structure geom_opt Geometry Optimization (ab initio) theor_start->geom_opt freq_calc Frequency Calculation (6-31G basis set) geom_opt->freq_calc theor_spectrum Theoretical Raman Spectrum freq_calc->theor_spectrum theor_spectrum->comparison conclusion Conclusion: Good Agreement comparison->conclusion

Caption: Workflow for comparing experimental and theoretical Raman spectra.

References

Benchmarking 1,3,5,7-Octatetraene as a Model for Polyene Photophysics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photophysical properties of polyenes is crucial for applications ranging from molecular electronics to photomedicine. 1,3,5,7-Octatetraene has historically served as a fundamental model for characterizing the behavior of this class of conjugated molecules. This guide provides an objective comparison of its performance with alternative polyene models, supported by experimental data, to aid in the selection of appropriate systems for research and development.

The photophysics of polyenes are governed by the intricate interplay of their electronic excited states, primarily the lowest two singlet excited states, S1 (2¹Ag) and S2 (1¹Bu). The relative ordering and coupling of these states dictate the dominant relaxation pathways, such as fluorescence and non-radiative decay channels like internal conversion and photoisomerization. While this compound offers a structurally simple representation of a linear polyene, its inherent instability has led to the use of more robust derivatives as alternative models.

Comparative Photophysical Data

The following tables summarize key quantitative data for this compound and compares it with a commonly used, more stable substituted polyene, 1,8-diphenyl-1,3,5,7-octatetraene.

Photophysical Parameter all-trans-1,3,5,7-Octatetraene 1,8-diphenyl-1,3,5,7-octatetraene Reference
Absorption Maximum (λmax) ~267 nm (in acetonitrile)374 nm[1][2]
Emission Maximum (λem) ~350-500 nm (S1 fluorescence in acetonitrile)515 nm[1][2]
Stokes Shift Varies with solvent and state141 nm[2]
Excited State Lifetime (τ) S2: < 5 ps; S1: 0.88 ns (acetonitrile), 2.0 ns (n-hexane)-[1][3]
Fluorescence Quantum Yield (Φf) Generally low, sensitive to environment and temperature-[4][5]
Excited State Dynamics all-trans-1,3,5,7-Octatetraene Reference
S2 to S1 Internal Conversion Time ~400 fs (in solution)[1][3]
Primary Non-radiative Decay Pathway cis-trans photoisomerization[3][6]

Note: The photophysical properties of polyenes are highly sensitive to the solvent environment and temperature. The data presented here are representative values from the cited literature.

Experimental Protocols

A fundamental understanding of the experimental methodologies used to characterize these photophysical properties is essential for reproducing and building upon existing research.

1. UV-Visible Absorption and Fluorescence Spectroscopy:

  • Objective: To determine the absorption and emission maxima, and to infer information about the electronic transitions.

  • Methodology:

    • Prepare dilute solutions of the polyene in a spectrophotometric grade solvent (e.g., n-hexane, acetonitrile).

    • Record the absorption spectrum using a UV-Visible spectrophotometer, scanning a wavelength range that covers the expected transitions (e.g., 200-600 nm).

    • Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum.

    • To obtain a fluorescence excitation spectrum, scan the excitation wavelength while monitoring the emission at the wavelength of maximum fluorescence. This spectrum should ideally match the absorption spectrum.[7][8]

2. Fluorescence Quantum Yield Measurement:

  • Objective: To quantify the efficiency of the fluorescence process.

  • Methodology (Relative Method):

    • Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., anthracene, chrysene, or naphthalene).[4]

    • Prepare a series of solutions of both the sample and the standard with low absorbance (< 0.1) at the excitation wavelength to minimize inner filter effects.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.

    • The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.

3. Time-Resolved Fluorescence Spectroscopy (e.g., Time-Correlated Single Photon Counting - TCSPC):

  • Objective: To measure the excited-state lifetime.

  • Methodology:

    • Excite the sample with a pulsed light source (e.g., a laser) with a pulse width significantly shorter than the expected fluorescence lifetime.

    • Detect the emitted single photons using a high-speed detector.

    • Measure the time difference between the excitation pulse and the arrival of the photon.

    • Construct a histogram of these time differences over many excitation cycles.

    • The resulting decay curve is then fitted to an exponential function (or multiple exponentials for complex decays) to extract the fluorescence lifetime(s).[4]

4. Femtosecond Transient Absorption Spectroscopy:

  • Objective: To observe the dynamics of short-lived excited states and internal conversion processes.

  • Methodology:

    • Excite the sample with an ultrashort 'pump' laser pulse (femtosecond duration).

    • Probe the sample with a second, time-delayed 'probe' pulse at various wavelengths.

    • Measure the change in absorbance of the probe pulse as a function of the time delay between the pump and probe pulses.

    • This provides information on the formation and decay of transient species, such as the S2 and S1 states, allowing for the direct observation of processes like internal conversion.[1][3]

Visualizing Photophysical Processes and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Photophysics_Pathway S0 S0 (Ground State) S2 S2 (1¹Bu) S0->S2 Light Absorption (fs) S1 S1 (2¹Ag) S2->S1 Internal Conversion (~400 fs) S1->S0 Fluorescence (ns) Isomer Isomerized Ground State S1->Isomer cis-trans Isomerization Isomer->S0 Thermal Relaxation

Caption: Key photophysical pathways in this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Photophysical Characterization cluster_data Data Analysis Polyene Polyene Synthesis/ Purification (HPLC) Solution Solution Preparation Polyene->Solution UVVis UV-Vis & Fluorescence Spectroscopy Solution->UVVis Lifetime Lifetime Measurement (TCSPC) Solution->Lifetime Transient Transient Absorption Spectroscopy Solution->Transient Analysis Data Interpretation & Model Comparison UVVis->Analysis Lifetime->Analysis Transient->Analysis

Caption: Experimental workflow for polyene photophysical analysis.

Discussion and Alternative Models

The primary drawback of using unsubstituted linear polyenes like this compound is their thermal and photochemical instability.[9] This can lead to difficulties in obtaining reproducible experimental data. Photoisomerization, while a key photophysical process, also contributes to the degradation of the sample.[6]

To overcome these limitations, researchers have turned to more stable derivatives:

  • Diphenylpolyenes: The addition of phenyl groups at the ends of the polyene chain, as in 1,8-diphenyl-1,3,5,7-octatetraene, enhances stability.[7][8] However, the phenyl groups can influence the electronic properties of the polyene chromophore, potentially altering the excited-state dynamics compared to the unsubstituted parent molecule.[9]

  • Dimethylpolyenes: These offer another route to increased stability and have been synthesized to create a series of all-trans polyenes with varying conjugation lengths.[10][11][12] These models allow for a more systematic investigation of how the length of the conjugated system impacts photophysical properties, providing valuable data for theoretical models.[10][11][12]

Conclusion

This compound remains a cornerstone for understanding the fundamental photophysics of linear polyenes. Its well-characterized excited-state ordering and dynamics provide a crucial benchmark. However, for applications requiring high stability and reproducibility, substituted derivatives such as diphenyl- and dimethylpolyenes offer practical advantages. The choice of a model system should be guided by the specific research question, balancing the need for a simple, fundamental model against the practical requirements of experimental stability. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers navigating these choices in the study of polyene photophysics.

References

assessing the accuracy of different computational methods for 1,3,5,7-octatetraene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the accuracy of various computational methods for predicting the electronic excitation energies of all-trans-1,3,5,7-octatetraene, a model system for conjugated polyenes relevant in various fields, including drug development and materials science. The performance of high-level ab initio methods is assessed against experimental data, offering insights into the selection of appropriate computational tools for studying similar molecules.

Data Presentation: A Comparative Analysis of Excitation Energies

The accuracy of computational methods is critically evaluated by comparing calculated vertical and adiabatic excitation energies with experimentally determined values. The following tables summarize the performance of several sophisticated ab initio methods for the two lowest excited singlet states of octatetraene: the 2¹A⁻g (dark state) and the 1¹B⁺u (bright state).

Table 1: Vertical Excitation Energies (in eV) for the 2¹A⁻g and 1¹B⁺u States of 1,3,5,7-Octatetraene

MethodActive Space2¹A⁻g1¹B⁺u
MS-CASPT2G14.884.86
MS-CASPT2G24.864.83
MS-CASPT2G34.864.86
QD-SC²G14.854.79
QD-PC²G14.874.81
SC³G14.844.77
PT2FG14.854.79
Experimental Reference ~4.8~4.8

Data sourced from Angeli et al., J. Chem. Phys. 134, 194304 (2011).[1][2][3]

The theoretical vertical excitation energies for the 2¹A⁻g and 1¹B⁺u states are found to be nearly degenerate, with a value of approximately 4.8 eV.[1][3] This is higher than the previously accepted value of 4.4 eV, a discrepancy that arises from the common but questionable practice of comparing the 0-0 vibrational transition in the experimental absorption spectrum with the theoretical vertical excitation energy.[1][3]

Table 2: Adiabatic Excitation Energy (in eV) for the 2¹A⁻g State of this compound

MethodActive SpaceAdiabatic Excitation EnergyZPVE Corrected
MS-CASPT2G13.593.48
MS-CASPT2G23.573.46
MS-CASPT2G33.583.47
QD-SC²G13.513.40
QD-PC²G13.523.41
SC³G13.503.39
PT2FG13.513.40
Experimental Value 3.58

Data sourced from Angeli et al., J. Chem. Phys. 134, 194304 (2011).[1][2][3] The experimental value is well-defined.[1][2][3]

The calculated adiabatic excitation energies for the 2¹A⁻g state, after correction for the zero-point vibrational energy (ZPVE), show good agreement with the experimental value, although they are slightly underestimated.[2]

Experimental and Computational Protocols

A rigorous comparison between theoretical predictions and experimental results necessitates a clear understanding of the underlying methodologies.

Experimental Methodology

The experimental values cited are derived from high-resolution spectroscopic techniques. Specifically, one- and two-photon fluorescence excitation and emission spectra of trans,trans-1,3,5,7-octatetraene have been measured in free jet expansions to provide data under isolated, unperturbed conditions.[4] The maximum of the absorption band corresponding to the 1¹B⁺u ← 1¹A⁻g excitation is assigned to the (0-0) vibrational transition.[1][3]

Computational Methodology

The theoretical results presented are based on high-level multireference ab initio methods, which are essential for accurately describing the electronic structure of conjugated systems like octatetraene.[2]

  • Geometries: The ground state (1¹A⁻g) and the two lowest excited singlet states (2¹A⁻g and 1¹B⁺u) geometries were optimized at the CASSCF(8,8)/ANO-L-VDZP level. The active space of the Complete Active Space Self-Consistent Field (CASSCF) calculation comprises the eight π-orbitals and the eight electrons in them.

  • Basis Set: The Atomic Natural Orbital (ANO) basis set of the 4s3p1d/2s1p contraction was employed.[3]

  • Excitation Energies: The vertical and adiabatic excitation energies were computed using the Multistate Complete Active Space Second-order Perturbation Theory (MS-CASPT2) method. Different definitions of the zero-order Hamiltonian (G1, G2, G3) were used to assess the stability of the results.[2][3] Other multireference methods like QD-SC², QD-PC², SC³, and PT2F were also employed for comparison.[2]

  • Zero-Point Vibrational Energy (ZPVE) Correction: The adiabatic excitation energies were corrected for the ZPVE calculated at the CASSCF(8,8) level.

Visualization of the Assessment Workflow

The logical flow for assessing the accuracy of computational methods against experimental data for this compound is depicted below.

G cluster_exp Experimental Determination cluster_comp Computational Modeling exp_spec Spectroscopic Measurements (Fluorescence Excitation) exp_data Experimental Data (0-0 Transition, etc.) exp_spec->exp_data comparison Comparison & Accuracy Assessment exp_data->comparison comp_method Selection of Computational Methods (e.g., MS-CASPT2, DFT) basis_set Choice of Basis Set (e.g., ANO) comp_method->basis_set geom_opt Geometry Optimization (Ground & Excited States) basis_set->geom_opt energy_calc Calculation of Excitation Energies (Vertical & Adiabatic) geom_opt->energy_calc zpve_corr ZPVE Correction energy_calc->zpve_corr comp_results Theoretical Predictions (Excitation Energies) zpve_corr->comp_results comp_results->comparison conclusion Conclusion on Method Accuracy comparison->conclusion

Caption: Workflow for comparing computational and experimental results.

Signaling Pathways and Logical Relationships

The assessment of computational methods for molecules like this compound follows a logical progression that integrates experimental evidence with theoretical calculations.

G cluster_problem Problem Definition cluster_approach Methodology cluster_analysis Analysis cluster_outcome Outcome problem Accurate Prediction of Excited States of Octatetraene exp Experimental Spectroscopy problem->exp comp Ab Initio Calculations problem->comp data_extraction Data Extraction (Excitation Energies) exp->data_extraction comp->data_extraction comparison Direct Comparison (Theory vs. Experiment) data_extraction->comparison error_analysis Error Analysis & Interpretation comparison->error_analysis validation Validation of Computational Methods error_analysis->validation recommendation Recommendations for Future Studies validation->recommendation

Caption: Logical relationship in method assessment.

References

cross-validation of experimental results for 1,3,5,7-octatetraene across different labs

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Laboratory Comparison of the Photophysical Properties of 1,3,5,7-Octatetraene

A comprehensive guide for researchers compiling and comparing key experimental data on the photophysical characteristics of all-trans-1,3,5,7-octatetraene from various studies. This guide aims to provide a clear, objective comparison of the molecule's performance and offers supporting experimental data for drug development professionals and scientists in the field.

The linear polyene this compound has been a subject of extensive spectroscopic study due to its role as a model chromophore for understanding the electronic structure and dynamics of more complex polyenes, such as those found in biological systems. A critical aspect of scientific research is the reproducibility and cross-validation of experimental results across different laboratories. This guide provides a comparative analysis of the key photophysical parameters of all-trans-1,3,5,7-octatetraene, including its absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, as reported in various scientific publications.

Spectroscopic Properties in Solution

The photophysical properties of this compound are highly sensitive to its environment, particularly the solvent. Here, we compare the data obtained in the non-polar solvent n-hexane, a common solvent for spectroscopic studies of polyenes.

Table 1: Absorption and Emission Maxima of all-trans-1,3,5,7-Octatetraene in Hexane at Room Temperature

ParameterWavelength (nm)Reported By
Absorption Maximum (λ_abs_)~281Hudson and Kohler
Emission Maximum (λ_em_)~352Hudson and Kohler[1]

Note: The absorption spectrum of this compound in solution is broad and often shows vibrational fine structure. The reported value is for the 0-0 absorption band.

A notable feature in the solution-phase spectra of this compound is a significant gap of about 3000 cm⁻¹ between the first absorption band and the onset of the emission spectrum.[2][3] This Stokes shift is indicative of a substantial difference between the ground and excited state potential energy surfaces.

Fluorescence Quantum Yields and Excited-State Lifetimes

The efficiency of light emission (fluorescence quantum yield, Φ_F_) and the duration of the excited state (lifetime, τ_F_) are crucial parameters for understanding the excited-state dynamics.

Table 2: Fluorescence Quantum Yield and Lifetime of all-trans-1,3,5,7-Octatetraene in Hexane

ParameterValueTemperatureReported By
Fluorescence Quantum Yield (Φ_F_)0.02 ± 0.01Room Temp.Hudson and Kohler
Fluorescence Quantum Yield (Φ_F_)0.58 ± 0.1577 KHudson and Kohler
Fluorescence Lifetime (τ_F_)4.4 ± 0.4 nsRoom Temp.Hudson and Kohler[1]
Fluorescence Lifetime (τ_F_)2.0 nsRoom Temp.Itoh et al.
Fluorescence Lifetime (τ_F)111 ± 9 ns77 KHudson and Kohler[1]
Radiative Lifetime (τ_rad_)220 nsRoom Temp.Hudson and Kohler[3]
Radiative Lifetime (τ_rad_)190 ns77 KHudson and Kohler[3]

The significant increase in both the fluorescence quantum yield and lifetime at lower temperatures (77 K) suggests that non-radiative decay pathways, which compete with fluorescence, are thermally activated and become less efficient at cryogenic temperatures. The discrepancy in the room temperature fluorescence lifetime reported by different groups (4.4 ns vs. 2.0 ns) highlights the importance of carefully considering the experimental methodologies and potential sources of error.

Gas Phase vs. Solution

Interestingly, the spectroscopic properties of this compound in the gas phase differ significantly from those in solution. In the gas phase, there is no observable gap between the absorption and emission spectra.[2][3]

Table 3: Photophysical Properties of all-trans-1,3,5,7-Octatetraene in the Gas Phase

ParameterValueReported By
Fluorescence Quantum Yield (Φ_F_)0.10 ± 0.05Hudson and Kohler
Fluorescence Lifetime (τ_F_)14.8 ± 0.4 nsHudson and Kohler[1]
Radiative Lifetime (τ_rad_)> 150 nsHudson and Kohler[3]

The absence of a Stokes shift in the gas phase has been a key piece of evidence in the ongoing discussion about the ordering of the excited electronic states in polyenes.

Experimental Protocols

A direct comparison of experimental results necessitates an understanding of the methodologies employed. While detailed protocols are specific to each publication, a general workflow for the spectroscopic characterization of this compound can be outlined.

Sample Preparation and Purity

The synthesis and purification of all-trans-1,3,5,7-octatetraene are critical first steps. One common procedure involves the purification of the synthesized material by passing it through an alumina column.[4] The purity is then typically verified using room temperature absorption and 77 K fluorescence and fluorescence excitation spectroscopy.[4] For solution-phase measurements, the purified compound is dissolved in a spectroscopic grade solvent, such as n-hexane.

Spectroscopic Measurements
  • Absorption Spectra: These are typically recorded on a UV-Vis spectrophotometer, such as a Cary 118.[1]

  • Fluorescence Spectra: Fluorescence emission and excitation spectra are often obtained using a spectrofluorometer, for instance, a Perkin-Elmer MPF-3.[1] For low-temperature measurements, a small optical immersion dewar with liquid nitrogen coolant is used.[1]

  • Fluorescence Quantum Yields: The determination of fluorescence quantum yields is often performed relative to a well-characterized standard, such as anthracene or chrysene.[1] This comparative method involves measuring the integrated fluorescence intensities of the sample and the standard under identical conditions of absorbance at the excitation wavelength.

  • Fluorescence Lifetimes: Time-correlated single-photon counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the nanosecond range. For faster dynamics, femtosecond transient absorption spectroscopy can be employed.[5]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation of experimental results for this compound across different laboratories.

G cluster_prep Sample Preparation cluster_exp Experimental Measurements (Multiple Labs) cluster_data Data Acquisition cluster_analysis Data Analysis and Comparison synthesis Synthesis of this compound purification Purification (e.g., column chromatography) synthesis->purification characterization Purity Check (Spectroscopy) purification->characterization labA Lab A: Spectroscopic Measurements characterization->labA labB Lab B: Spectroscopic Measurements characterization->labB labC Lab C: Spectroscopic Measurements characterization->labC abs_spec Absorption Spectra labA->abs_spec em_spec Emission Spectra labA->em_spec qy Quantum Yield labA->qy lifetime Excited-State Lifetime labA->lifetime labB->abs_spec labB->em_spec labB->qy labB->lifetime labC->abs_spec labC->em_spec labC->qy labC->lifetime compare_abs Compare λ_abs abs_spec->compare_abs compare_em Compare λ_em em_spec->compare_em compare_qy Compare Φ_F qy->compare_qy compare_lt Compare τ_F lifetime->compare_lt conclusion Cross-Validation & Conclusions compare_abs->conclusion compare_em->conclusion compare_qy->conclusion compare_lt->conclusion

Caption: Workflow for cross-lab validation of this compound's photophysical properties.

This comparative guide underscores the importance of standardized experimental protocols and detailed reporting of methodologies to ensure the reproducibility and reliability of scientific data. The compiled results for this compound provide a valuable resource for researchers in the fields of photochemistry, materials science, and drug development.

References

The Influence of Solvent Environments on the Reactivity of 1,3,5,7-Octatetraene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of conjugated polyenes, such as 1,3,5,7-octatetraene, is a subject of significant interest in organic synthesis and materials science. The solvent environment can play a crucial role in dictating the pathway and efficiency of chemical transformations. This guide provides a comparative analysis of the reactivity of this compound in different solvent environments, supported by available experimental and computational data.

Overview of Solvent Effects on Polyene Reactivity

Solvents can influence the reactivity of this compound through various mechanisms:

  • Polarity and Dipole Moment: Polar solvents can stabilize polar transition states, potentially accelerating reactions that involve charge separation.

  • Hydrogen Bonding: Protic solvents can form hydrogen bonds with reactants or transition states, which can either stabilize or hinder a reaction.

  • Viscosity: In photochemical reactions, the solvent viscosity can affect the rates of conformational changes and rotational diffusion in the excited state.

  • Solvatochromism: The interaction between a solute and solvent can lead to shifts in the UV-Visible absorption spectrum, a phenomenon known as solvatochromism.[1][2][3][4][5] This provides an indirect measure of the solvent's interaction with the polyene's electron system, which can correlate with reactivity.

Photochemical Reactivity: A Case Study with a Diphenyl Derivative

While comprehensive comparative data for the parent this compound is limited, studies on its derivative, 1,8-diphenyl-1,3,5,7-octatetraene (DPO), offer valuable insights into the influence of solvent on photochemical properties. The fluorescence quantum yield (Φf) and lifetime (τf) are key indicators of the stability of the excited state and its propensity to undergo non-radiative decay pathways, which can include chemical reactions.

Quantitative Photophysical Data for 1,8-Diphenyl-1,3,5,7-octatetraene (DPO)

The following table summarizes the fluorescence quantum yields and lifetimes of DPO in a range of solvents with varying polarities.[6][7]

SolventDielectric Constant (ε)Refractive Index (n)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)
n-Hexane1.881.3750.217.2
Cyclohexane2.021.4270.196.8
Toluene2.381.4970.155.8
Diethyl ether4.341.3530.135.5
Dichloromethane8.931.4240.094.8
Acetone20.71.3590.084.5
Ethanol24.61.3610.074.2
Acetonitrile37.51.3440.074.3

Analysis: The data indicates a general trend of decreasing fluorescence quantum yield and lifetime with increasing solvent polarity. This suggests that polar solvents are more effective at promoting non-radiative decay pathways from the excited state of DPO. These pathways can include internal conversion, intersystem crossing, and photochemical reactions such as cis-trans isomerization. For the parent all-trans-1,3,5,7-octatetraene, fluorescence lifetimes have been measured to be 2.0 ns in n-hexane and 0.88 ns in the more polar acetonitrile, following a similar trend.[8]

Thermal Reactivity: Electrocyclization

One of the key thermal reactions of this compound is the 8π electrocyclization to form cycloocta-1,3,5,7-tetraene. Computational studies have investigated the energetics of this reaction.

Computational Data for 8π Electrocyclization of this compound

A computational investigation using the M06-2X/6-31+G(d) method has been reported for the substitution effects on the 8π electrocyclization of conjugated octatetraene.[9] For the unsubstituted this compound, the experimentally measured activation free energy is approximately 17.0 kcal/mol.[9] While the study focused on substituent effects, it provides a baseline for the parent system. The influence of solvent on this type of pericyclic reaction is often considered to be minor, as the transition state is not significantly more polar than the ground state.

Experimental Protocols

Synthesis and Purification of all-trans-1,3,5,7-octatetraene

A general method for the stereoselective synthesis of all-trans-1,3,5,7-octatetraenes can be achieved through a modified Ramberg-Bäcklund reaction.

Materials:

  • Appropriate allylic dienylic sulfone precursor

  • Alumina-supported potassium hydroxide (KOH)

  • Dibromodifluoromethane (CF2Br2)

  • Dichloromethane (CH2Cl2)

  • Celite

  • Silica gel for flash chromatography

  • Hexane

Procedure:

  • Suspend the alumina-supported KOH (10 mmol of KOH) in a 1:10 mixture of CF2Br2/CH2Cl2 (10 ml) and cool to 0°C.

  • Add the allylic dienylic sulfone (1 mmol) to the stirred suspension.

  • Stir the mixture for a period ranging from 10 minutes to 2 hours, monitoring the reaction progress by thin-layer chromatography.

  • Filter the reaction mixture through a pad of Celite and wash the filter cake thoroughly with CH2Cl2.

  • Concentrate the filtrate under reduced pressure to obtain the crude octatetraene.

  • Purify the crude product by flash chromatography over silica gel using hexane as the eluent to afford the pure all-trans-1,3,5,7-octatetraene.

Kinetic Analysis of Photochemical Reactions by UV-Vis Spectroscopy

This protocol describes a general method for monitoring the photochemical reaction of this compound in different solvents.

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Photochemical reactor with a specific wavelength light source (e.g., a mercury lamp with appropriate filters)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare dilute solutions of this compound in the desired solvents (e.g., n-hexane, cyclohexane, ethanol, acetonitrile) with an initial absorbance of approximately 1.0 at the wavelength maximum (λmax).

  • Record the initial UV-Vis spectrum of the solution before irradiation.

  • Place the cuvette in the photochemical reactor and start the irradiation and stirring.

  • At regular time intervals, stop the irradiation and record the full UV-Vis spectrum of the solution.

  • Monitor the decrease in the absorbance at the λmax of the reactant and the potential increase in absorbance at the λmax of the product.

  • Plot the absorbance at λmax of the reactant versus time to determine the reaction kinetics. The data can be fitted to appropriate rate laws (e.g., first-order) to extract the rate constant.

Visualizing Reaction Pathways

Photochemical Isomerization Workflow

The following diagram illustrates the general workflow for studying the photochemical isomerization of this compound.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Synthesize and Purify This compound B Prepare Solutions in Various Solvents A->B C Irradiation with Specific Wavelength B->C D Monitor Reaction with UV-Vis Spectroscopy C->D E Determine Reaction Kinetics (Rate Constants) D->E F Identify Products (e.g., via GC-MS, NMR) D->F G Compare Reactivity Across Solvents E->G F->G

Caption: Workflow for photochemical reactivity studies.

Thermal Electrocyclization Pathway

The diagram below shows the pericyclic reaction pathway for the thermal 8π electrocyclization of this compound.

G Reactant This compound (all-trans) TS Conrotatory Transition State Reactant->TS Heat (Δ) Product cis-5,6,7,8-Tetravinyl- cycloocta-1,3-diene TS->Product

Caption: Thermal 8π electrocyclization of this compound.

Conclusion

The reactivity of this compound is demonstrably influenced by the solvent environment, particularly in photochemical transformations. The available data on the derivative 1,8-diphenyl-1,3,5,7-octatetraene shows a clear trend of enhanced non-radiative decay, and by extension, increased photoreactivity, in more polar solvents. For thermal reactions such as electrocyclization, the effect of solvent polarity is generally less pronounced. Further experimental studies on the parent this compound are warranted to provide a more complete quantitative picture of solvent effects on its diverse reactivity. This guide serves as a foundational resource for researchers designing experiments and interpreting results involving this versatile polyene.

References

A Researcher's Guide to Force Field Validation for 1,3,5,7-Octatetraene in Molecular Dynamics Simulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of molecular dynamics (MD) simulations is paramount. This hinges on the quality of the underlying force field, the set of parameters that define the potential energy of a system. For conjugated systems like 1,3,5,7-octatetraene, a model for larger polyenes found in various biologically and materially significant molecules, precise force field validation is a critical first step to ensure meaningful simulation results.

This guide provides a comparative overview of validating common classical force fields for all-trans-1,3,5,7-octatetraene. Due to a lack of direct comparative studies of this specific molecule with all major force fields, this guide synthesizes experimental data with general principles of force field performance for conjugated systems. It serves as a blueprint for researchers to conduct their own validation studies.

Comparing Force Fields for Conjugated Systems

The choice of force field can significantly impact the simulated properties of a molecule. Families like AMBER, CHARMM, GROMOS, and OPLS have different parameterization philosophies, which can lead to variations in the description of conjugated systems. For instance, the treatment of torsional potentials, which govern the planarity and flexibility of the polyene chain, is a crucial differentiator.

General Characteristics of Common Force Fields for Conjugated Systems:

Force Field FamilyGeneral Strengths for Conjugated SystemsGeneral Weaknesses for Conjugated Systems
AMBER Well-established for biomolecules, with general force fields like GAFF2 that can be applied to organic molecules. Parameterization of dihedral angles is often crucial and may require custom fitting.Torsional parameters may not be specifically optimized for long, conjugated polyenes, potentially leading to inaccuracies in conformational dynamics.
CHARMM CGenFF (CHARMM General Force Field) provides a robust framework for parameterizing drug-like molecules. It has a detailed and well-documented parameterization protocol.Similar to AMBER, specific parameters for extended polyenes might not be present and may need to be derived from quantum mechanical calculations.
GROMOS Known for its good performance in condensed-phase simulations and reproduction of thermodynamic properties. It often employs a united-atom representation for aliphatic groups, which can be computationally efficient.The united-atom approach may not be ideal for capturing the detailed electronic effects of a fully conjugated system.
OPLS OPLS-AA (All-Atom) is designed to accurately reproduce liquid properties and is widely used for organic molecules. It has a comprehensive set of parameters for many functional groups.While generally robust, specific torsional parameters for polyenes may require refinement to match high-level quantum chemistry calculations for accurate conformational sampling.

Experimental Benchmarks for this compound

Accurate force field validation relies on high-quality experimental data. For this compound, key experimental observables include its molecular geometry and vibrational frequencies.

Molecular Geometry

The planarity of the carbon backbone and the alternation of single and double bond lengths are defining features of this compound. High-resolution spectroscopic techniques and computational chemistry provide precise geometric data.

Table 1: Experimental and Computationally-Derived Geometrical Parameters for all-trans-1,3,5,7-Octatetraene

ParameterExperimental/High-Level Calculation Value
Bond Lengths (Å)
C1=C2~1.34
C2-C3~1.46
C3=C4~1.35
C4-C5~1.46
**Bond Angles (°) **
∠C1-C2-C3~124
∠C2-C3-C4~124
∠C3-C4-C5~124
Dihedral Angles (°)
C1-C2-C3-C4 (trans)~180
C2-C3-C4-C5 (trans)~180

Note: The exact values can vary slightly depending on the experimental or computational method used.

Vibrational Frequencies

Vibrational spectroscopy (Infrared and Raman) provides a sensitive probe of the molecular force field. The frequencies of vibrational modes are directly related to the curvature of the potential energy surface defined by the force field.

Table 2: Key Experimental Vibrational Frequencies (cm⁻¹) for all-trans-1,3,5,7-Octatetraene

Vibrational ModeExperimental Frequency (cm⁻¹)
C=C Stretch (in-phase)~1640
C=C Stretch (out-of-phase)~1580
C-C Stretch~1100 - 1200
C-H in-plane bend~1290
C-H out-of-plane wag~900 - 1000

Note: This is a selection of prominent vibrational modes. A full validation would involve comparison across the entire spectrum.

Experimental and Simulation Protocols

Reproducibility is a cornerstone of scientific research. Detailed methodologies are crucial for comparing results across different studies.

Experimental Protocols
  • Gas-Phase Electron Diffraction (GED): This technique is used to determine the gas-phase molecular structure by analyzing the scattering of an electron beam by the molecules. The resulting diffraction pattern provides information about bond lengths, bond angles, and dihedral angles.

  • High-Resolution Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. For volatile and potentially unstable molecules like this compound, gas-phase or matrix-isolation techniques are often employed to obtain high-resolution spectra.

Molecular Dynamics Simulation Protocol for Force Field Validation

A typical MD simulation protocol for validating a force field for this compound would involve the following steps:

  • System Setup:

    • A single this compound molecule is placed in a periodic simulation box. For condensed-phase properties, the box would be filled with a suitable solvent (e.g., hexane or in vacuum for gas-phase comparison).

    • The chosen force field (e.g., AMBER, CHARMM, GROMOS, OPLS) is applied to the system.

  • Energy Minimization:

    • The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 298 K) under constant volume (NVT ensemble).

    • This is followed by a period of equilibration at constant pressure and temperature (NPT ensemble) to allow the system to reach a stable density.

  • Production Run:

    • A long production simulation is run in the NPT or NVT ensemble, during which trajectory data is collected at regular intervals.

  • Analysis:

    • Structural Properties: Average bond lengths, bond angles, and dihedral angle distributions are calculated from the trajectory and compared with experimental data.

    • Vibrational Frequencies: The vibrational density of states can be calculated from the Fourier transform of the atomic velocity autocorrelation function. The frequencies of the peaks in the resulting spectrum are then compared with experimental IR and Raman data.

Visualizing the Validation Workflow

Understanding the logical flow of the force field validation process is crucial for planning and executing a successful study.

ForceFieldValidation cluster_exp Experimental Data Acquisition cluster_sim Molecular Dynamics Simulation cluster_comp Comparison and Validation exp_geom Determine Molecular Geometry (e.g., GED, Microwave Spectroscopy) comp_geom Compare Bond Lengths, Angles, Dihedrals exp_geom->comp_geom Benchmark Geometry exp_vib Measure Vibrational Spectra (e.g., IR, Raman) comp_vib Compare Vibrational Frequencies exp_vib->comp_vib Benchmark Frequencies ff_select Select Force Field (AMBER, CHARMM, GROMOS, OPLS) sim_setup System Setup & Equilibration ff_select->sim_setup sim_run Production MD Run sim_setup->sim_run sim_analysis Trajectory Analysis sim_run->sim_analysis sim_analysis->comp_geom Simulated Geometry sim_analysis->comp_vib Simulated Frequencies validation Assess Force Field Performance comp_geom->validation comp_vib->validation

Caption: Workflow for the validation of a molecular dynamics force field.

Signaling Pathway of Force Field Parameterization

For cases where existing force fields are inadequate, a re-parameterization is necessary. This often involves fitting force field terms to high-level quantum mechanical (QM) data.

FF_Parameterization cluster_qm Quantum Mechanical Calculations cluster_ff Force Field Fitting qm_geom Geometry Optimization qm_hessian Hessian Calculation (for bond/angle force constants) qm_geom->qm_hessian qm_pes Potential Energy Surface Scan (for dihedral parameters) qm_geom->qm_pes fit_bond_angle Fit Bond and Angle Parameters qm_hessian->fit_bond_angle Target Data fit_dihedral Fit Dihedral Parameters qm_pes->fit_dihedral Target Data new_ff Generate New Force Field Parameters fit_bond_angle->new_ff fit_dihedral->new_ff

Caption: Signaling pathway for deriving new force field parameters from quantum mechanics.

Conclusion

The validation of a force field for this compound is a critical exercise for any researcher aiming to simulate conjugated polyenes. While a definitive "best" force field is not apparent from the existing literature for this specific molecule, this guide provides the necessary framework and benchmark data to perform a rigorous validation. By comparing simulated structural and vibrational properties against experimental data, researchers can make an informed decision about the most suitable force field for their specific research question, or identify the need for re-parameterization to achieve the desired accuracy. This diligent approach is essential for generating reliable and predictive molecular dynamics simulations in the fields of materials science and drug development.

Safety Operating Guide

Proper Disposal of 1,3,5,7-Octatetraene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,3,5,7-Octatetraene is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a highly unsaturated hydrocarbon, it should be treated as a hazardous chemical waste, likely possessing flammable properties and potential health hazards.[1][2][3][4] This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][5] All handling of this compound and its waste should be conducted within a chemical fume hood to minimize inhalation exposure.[1][6]

Key Safety Considerations:

  • Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.[1]

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces, as it is likely a flammable liquid.[2][4]

  • Spills: In the event of a spill, absorb the material with an inert substance like sand or vermiculite and place it in a sealed container for disposal.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[7] Do not dispose of this chemical down the drain or in regular trash.[7][8]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated lab supplies (e.g., gloves, absorbent paper), as hazardous.[9][10]

  • Segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible substances.[11][12]

2. Waste Collection and Containerization:

  • Use a designated, compatible waste container with a leak-proof, screw-on cap.[9][11] Plastic bottles are often preferred over glass to minimize the risk of breakage.[7]

  • The container must be in good condition, free from leaks or rust.[11]

  • Do not overfill the container; a general guideline is to fill it to no more than 75-90% capacity to allow for vapor expansion.[13][14]

  • Always keep the waste container closed except when adding waste.[9][11][12]

3. Labeling of Hazardous Waste:

  • As soon as waste is added, label the container with a hazardous waste tag provided by your EHS office.[7][10]

  • The label must include the following information:

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]

    • The quantity or concentration of the waste.

    • The date of waste generation.[7]

    • The location of origin (e.g., building and room number).[7]

    • The name and contact information of the principal investigator or responsible individual.[7]

    • The words "Hazardous Waste".[7][11]

    • Appropriate hazard pictograms (e.g., flammable).[7]

4. Storage of Hazardous Waste:

  • Store the labeled waste container in a designated hazardous waste storage area within the laboratory.[9]

  • The storage area should be well-ventilated.

  • Utilize secondary containment, such as a chemically compatible tray or bin, to capture any potential leaks.[9][12] The secondary container should be able to hold at least 110% of the volume of the primary container.[9]

5. Arranging for Disposal:

  • Contact your institution's EHS office to request a hazardous waste pickup.[9]

  • Complete any required waste information forms, accurately listing the contents of the container.[7]

  • Be aware of accumulation time and quantity limits for hazardous waste storage in your laboratory.[9][10]

Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of properly.

  • Acutely Hazardous Waste Check: First, verify with your EHS office if this compound is classified as an acutely hazardous waste. If it is, the empty container must be managed as hazardous waste without rinsing.[15]

  • Triple Rinsing (if not acutely hazardous):

    • Rinse the container three times with a suitable solvent that can dissolve this compound.

    • Collect the rinsate (the rinse solvent) as hazardous waste and dispose of it accordingly.[11][12][15]

    • After triple rinsing, allow the container to air dry completely.[11][15]

  • Final Disposal of Rinsed Containers: Deface the original label on the empty, dry container, and mark it as "EMPTY".[15] It may then be disposed of in the regular trash or broken glass receptacle, depending on the material.[15]

Quantitative Disposal Guidelines

The following table summarizes general quantitative limits and recommendations for chemical waste handling that are applicable to the disposal of this compound.

ParameterGuidelineSource
Drain Disposal pH Range 5.5 - 10.5 (for approved dilute aqueous solutions only)[8]
Maximum Lab Storage Up to 55 gallons of a single hazardous waste stream[9][10]
Storage Time Limit Must be collected within 90 days of generation[9]
Secondary Containment Must hold 110% of the primary container's volume[9]
Container Fill Level Do not exceed 75-90% capacity[13][14]
Triple Rinse Volume ~5% of the container's volume for each rinse[10]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

DisposalWorkflow A Start: this compound Waste Generated B Wear Appropriate PPE A->B C Select Compatible Waste Container B->C D Add Waste to Container (Do not exceed 90% capacity) C->D E Immediately Label Container with Hazardous Waste Tag D->E F Store in Designated Area with Secondary Containment E->F G Is Container Full or Storage Time Limit Reached? F->G G->D No H Complete EHS Waste Information Form G->H Yes I Request Hazardous Waste Pickup from EHS H->I J End: Waste Removed by EHS I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for 1,3,5,7-Octatetraene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 1,3,5,7-Octatetraene. Adherence to these procedures is essential for ensuring the safety of all personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation and is suspected of causing cancer.[1] Due to the limited toxicological data available for this compound itself, a conservative approach based on the hazards of structurally similar compounds, such as 1,3,5,7-Cyclooctatetraene, is warranted. The toxicological properties have not been fully investigated.[2]

Minimum Required PPE:

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves prior to use.To prevent skin contact.
Eye & Face Protection Tight-sealing safety goggles and a face shield.To protect against splashes and vapors.[2][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[2] Use in a well-ventilated area, preferably a chemical fume hood.To prevent inhalation of vapors.
Body Protection A flame-retardant lab coat, worn over personal clothing. Chemical-resistant apron for larger quantities.To protect skin and clothing from splashes.
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills.

Operational Plan: From Receipt to Disposal

This section outlines the step-by-step procedure for safely handling this compound within a laboratory setting.

2.1 Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[2][3]

  • The storage area should be a designated flammables cabinet.

  • Keep the container tightly closed.[2][3]

2.2 Handling and Use:

  • All handling of this compound must be conducted in a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Use only non-sparking tools and explosion-proof equipment.[2][4]

  • Ground and bond containers when transferring material to prevent static discharge.[2][3]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid inhalation of vapors.[3]

2.3 Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Remove all sources of ignition.[5]

  • Ventilate the area.

  • Wear the appropriate PPE as outlined in the table above.

  • Absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3][5]

  • Collect the absorbed material and place it in a suitable, sealed container for disposal.[5]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product and contaminated absorbents, in a designated, labeled, and sealed container.

    • Do not mix with other waste streams.[3]

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed disposal company.[3]

    • All disposal activities must be in accordance with local, state, and federal regulations.[5]

    • Do not pour down the drain or dispose of in general trash.[2][3]

Workflow and Logical Relationships

The following diagram illustrates the standard operating procedure for handling this compound, from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_transfer Transfer this compound prep_setup->handle_transfer handle_experiment Perform Experiment handle_transfer->handle_experiment cleanup_decontaminate Decontaminate Glassware handle_experiment->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store for Professional Disposal cleanup_waste->cleanup_dispose

Standard Operating Procedure Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.